Product packaging for Procyanidin B-5 3,3'-di-O-gallate(Cat. No.:CAS No. 106533-60-2)

Procyanidin B-5 3,3'-di-O-gallate

货号: B024481
CAS 编号: 106533-60-2
分子量: 882.7 g/mol
InChI 键: LFBGVECYPPCVDS-QNPRKUGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2R,3R)-2-(3,4-Dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyloxy)-3,4-dihydro-2H-1-benzopyran-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate is a flavonoid oligomer.
Procyanidin B-5 3,3'-di-O-gallate has been reported in Rumex acetosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H34O20 B024481 Procyanidin B-5 3,3'-di-O-gallate CAS No. 106533-60-2

属性

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGVECYPPCVDS-QNPRKUGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147643
Record name Procyanidin B-5 3,3'-di-O-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147643
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Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106533-60-2
Record name 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106533-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B-5 3,3'-di-O-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B-5 3,3'-di-O-gallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Di-O-galloylprocyanidin B5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a naturally occurring dimeric procyanidin found in various plants, including rhubarb (Rheum palmatum L.)[1]. As a member of the flavonoid family, this complex polyphenol has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its enzymatic inhibition, modulation of key signaling pathways, and its impact on cellular processes. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily involving the inhibition of key enzymes and the modulation of critical intracellular signaling cascades.

Inhibition of Squalene Epoxidase

One of the most well-characterized mechanisms of action for this compound is its potent inhibition of squalene epoxidase[1]. This enzyme plays a crucial role in the cholesterol biosynthesis pathway.

Quantitative Data:

Target EnzymeIC50 ValueSource OrganismReference
Squalene Epoxidase0.55 µMRat Liver Microsomes[1]

Experimental Protocol: Squalene Epoxidase Inhibition Assay

A representative protocol for determining squalene epoxidase activity, based on methods used for rat liver microsomes, is as follows[2][3]:

  • Preparation of Microsomes:

    • Perfuse rat livers with a cold 0.1 M Tris-HCl buffer (pH 7.5).

    • Homogenize the minced liver in 2 volumes of the same buffer.

    • Centrifuge the homogenate at 9,750 x g for 10 minutes, twice.

    • Centrifuge the resulting supernatant at 105,000 x g for 60 minutes.

    • Wash the microsomal pellet with 0.1 M Tris-HCl buffer and resuspend for the assay.

  • Assay Mixture (Total Volume of 0.3 mL):

    • Microsomal protein: 0.75 mg/mL

    • Tris-HCl buffer (pH 7.5): 67 mM

    • FAD: 100 µM

    • NADPH: 1 mM

    • EDTA: 1 mM

    • Triton X-100: 0.1%

    • [³H]squalene (dispersed in 0.075% Tween 80): 8 µM (specific activity, e.g., 20,000 dpm)

    • Test compound (this compound) at various concentrations.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Quantification:

    • The formation of 2,3-oxidosqualene is measured, typically by methods that separate the product from the substrate, followed by scintillation counting of the radiolabeled product.

  • Data Analysis:

    • Enzyme activity is expressed as pmol of 2,3-oxidosqualene formed per mg of microsomal protein per minute.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram:

Squalene_Epoxidase_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene ... SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Cholesterol Cholesterol Oxidosqualene->Cholesterol ... HMGCoAReductase->Mevalonate SqualeneEpoxidase->Oxidosqualene Procyanidin Procyanidin B-5 3,3'-di-O-gallate Procyanidin->SqualeneEpoxidase Inhibits

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions[4][5]. Studies on related B-type procyanidins have demonstrated their ability to inhibit NF-κB activation[6][7]. This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory protein IκBα and directly inhibiting the binding of NF-κB to its DNA consensus sequence[6][7].

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-DNA interactions, such as the binding of NF-κB to its target DNA sequence[1][4][6][8][9]. A representative protocol is as follows:

  • Nuclear Protein Extraction:

    • Isolate nuclei from cells treated with or without this compound and a stimulating agent (e.g., TNF-α).

    • Extract nuclear proteins using a high-salt buffer.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5′-AGTTGAGGGGACTTTCCCAGGC-3′).

    • Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • For radioactive probes, visualize the bands by autoradiography.

    • For non-radioactive probes, use an appropriate detection method (e.g., streptavidin-HRP conjugate for biotin-labeled probes followed by chemiluminescence).

Signaling Pathway Diagram:

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκBα degradation NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation Procyanidin_cyto Procyanidin B-5 3,3'-di-O-gallate Procyanidin_cyto->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates Procyanidin_nuc Procyanidin B-5 3,3'-di-O-gallate Procyanidin_nuc->NFkB_nuc Inhibits DNA binding

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAP Kinase Pathway

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAP kinase signaling cascade involves a series of protein kinases, including ERK, JNK, and p38. Studies on related procyanidins, such as Procyanidin B2 3,3″-di-O-gallate, have shown that they can induce sustained activation of ERK1/2, leading to cell death in cancer cells, by inhibiting MAP kinase phosphatases (MKPs)[10].

Experimental Protocol: Western Blot Analysis of MAP Kinase Phosphorylation

Western blotting is the standard method for assessing the activation state of MAP kinases by detecting their phosphorylated forms[11][12][13].

  • Cell Lysis:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAP kinases (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization:

    • Strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective MAP kinases to normalize for protein loading.

Signaling Pathway Diagram:

MAPK_Modulation Stimuli Growth Factors / Stress RAS Ras Stimuli->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates MKP MKP MKP->ERK Dephosphorylates CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse Regulates Procyanidin Procyanidin B-5 3,3'-di-O-gallate Procyanidin->MKP Inhibits

Caption: Postulated modulation of the MAP kinase pathway by this compound.

Antioxidant and Pro-oxidant Activities

Procyanidins are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals[7][14]. However, under certain conditions, and particularly at higher concentrations, they can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells[10].

Quantitative Data:

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15]

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [14][16]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Experimental Workflow Diagram:

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) Procyanidin_DPPH Procyanidin B-5 3,3'-di-O-gallate DPPH_Radical->Procyanidin_DPPH DPPH_Scavenged DPPH-H (Yellow/Colorless) Procyanidin_DPPH->DPPH_Scavenged Radical Scavenging Abs_517 Measure Absorbance at 517 nm DPPH_Scavenged->Abs_517 IC50 Calculate IC50 Abs_517->IC50 ABTS_Radical ABTS Radical Cation (Blue-Green) Procyanidin_ABTS Procyanidin B-5 3,3'-di-O-gallate ABTS_Radical->Procyanidin_ABTS ABTS_Scavenged Reduced ABTS (Colorless) Procyanidin_ABTS->ABTS_Scavenged Radical Scavenging Abs_734 Measure Absorbance at 734 nm ABTS_Scavenged->Abs_734 Abs_734->IC50

Caption: General workflow for determining antioxidant activity using DPPH and ABTS assays.

Effects on Cell Viability and Apoptosis

In the context of cancer research, procyanidins, including the closely related Procyanidin B2 3,3''-di-O-gallate, have been shown to decrease the viability of various cancer cell lines and induce apoptosis[10]. This is often linked to the modulation of the signaling pathways mentioned above and the induction of oxidative stress.

Quantitative Data:

Specific quantitative data for the effect of this compound on cancer cell viability is limited in the available literature. However, studies on similar compounds provide a basis for its potential activity.

Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][17][18][19]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Trypan Blue Exclusion Assay [20][21][22][23]

  • Treat cells in a culture dish with this compound.

  • After the treatment period, detach the cells using trypsin.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to inhibit squalene epoxidase highlights its potential in cholesterol management. Furthermore, its putative roles in modulating the NF-κB and MAP kinase signaling pathways, coupled with its antioxidant and pro-apoptotic activities, suggest its therapeutic potential in inflammatory diseases and cancer. Further research is warranted to fully elucidate the specific molecular interactions and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding of the current knowledge and the experimental approaches to further investigate this intriguing molecule.

References

Procyanidin B-5 3,3'-di-O-gallate: A Deep Dive into its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of Procyanidin B-5 3,3'-di-O-gallate, a galloylated procyanidin dimer found in various natural sources, including grape seeds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It consolidates key findings on its anticancer, antioxidant, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

This compound and its structurally similar isomer, Procyanidin B2 3,3''-di-O-gallate (B2G2), have demonstrated significant anticancer properties, particularly in prostate cancer models. These compounds have been shown to inhibit cell growth, induce apoptosis, and suppress key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity and Growth Inhibition

The cytotoxic and growth-inhibitory effects of Procyanidin B2 3,3''-di-O-gallate (B2G2) have been evaluated across various human prostate cancer cell lines. The following table summarizes the key quantitative findings from published studies.

Cell LineTreatment Concentration (µM)Time (h)EffectReference
LNCaP25, 5024, 4840-56% cell death[1]
22Rv150, 100, 20024, 4815-44% cell death[1]
PC325, 50, 10048, 7251-73% growth inhibition[2]
C4-2B50, 10024, 48Significant G1 phase arrest[2]
Signaling Pathways in Anticancer Activity

Procyanidin B2 3,3''-di-O-gallate exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. Key targeted pathways include NF-κB, Stat3, AP1, and the MAPK/ERK pathway.

Diagram: Procyanidin B2 3,3''-di-O-gallate (B2G2) Anticancer Signaling Pathway

B2G2_Anticancer_Pathway cluster_transcription_factors Transcription Factors cluster_survival Cell Survival & Proliferation B2G2 Procyanidin B2 3,3''-di-O-gallate (B2G2) NFkB NF-κB B2G2->NFkB Stat3 Stat3 B2G2->Stat3 AP1 AP1 B2G2->AP1 CellGrowth Cell Growth B2G2->CellGrowth Survivin Survivin NFkB->Survivin Stat3->Survivin AP1->Survivin Apoptosis Apoptosis Survivin->Apoptosis Inhibits CellGrowth->Apoptosis Leads to

Caption: B2G2 inhibits key transcription factors to suppress survival proteins and induce apoptosis.

Diagram: B2G2-Induced Oxidative Stress and MAPK Activation in Prostate Cancer Cells

B2G2_Oxidative_Stress_Pathway cluster_ros Mitochondrial Dysfunction cluster_mapk MAPK Signaling cluster_ampk Energy Sensing B2G2 Procyanidin B2 3,3''-di-O-gallate (B2G2) ETC_III ETC Complex III B2G2->ETC_III MKP MAP Kinase Phosphatase (MKP) B2G2->MKP AMPK AMPKα B2G2->AMPK ROS ROS Generation ETC_III->ROS ERK12 ERK1/2 ROS->ERK12 MKP->ERK12 CellDeath Cell Death ERK12->CellDeath AMPK->CellDeath

Caption: B2G2 induces ROS and inhibits MKP, leading to sustained ERK1/2 and AMPK activation and subsequent cell death.

Experimental Protocols
  • Cell Culture: Human prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The media is then replaced with fresh media containing various concentrations of Procyanidin B2 3,3''-di-O-gallate (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle control.

  • Incubation: Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

  • Cell Counting: After incubation, cells are trypsinized and resuspended in media. An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

  • Analysis: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope. The percentage of cell viability is calculated as (viable cell count / total cell count) x 100.

  • Cell Treatment: Cells are treated with Procyanidin B2 3,3''-di-O-gallate as described for the cell viability assay.

  • Staining: After treatment, both floating and attached cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., Vybrant Apoptosis Assay Kit). After a brief incubation in the dark, the cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50-60 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., NF-κB p65, p-ERK1/2, total ERK1/2, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity

Procyanidins are well-known for their antioxidant properties, and the galloylated forms are often more potent. They can scavenge free radicals and protect cells from oxidative damage.

Quantitative Data: Radical Scavenging Activity
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound (this compound) are added to the wells, followed by the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of procyanidins, including galloylated dimers. They have been shown to protect neuronal cells from glutamate-induced oxidative stress and apoptosis.

Key Findings

In a study using HT22 murine hippocampal cells, Procyanidin B2 3''-O-gallate was found to:

  • Prevent glutamate-induced cell death.[5][6]

  • Block the accumulation of intracellular reactive oxygen species (ROS).[5]

  • Inhibit the phosphorylation of MAP kinases (ERK, p38, and JNK) that are activated by glutamate-induced stress.[5]

Signaling Pathway in Neuroprotection

Diagram: Neuroprotective Mechanism of Procyanidin B2 3''-O-gallate

Neuroprotection_Pathway cluster_stress Cellular Stress Glutamate Glutamate ROS Intracellular ROS Accumulation Glutamate->ROS MAPK MAPK Phosphorylation (ERK, p38, JNK) Glutamate->MAPK Procyanidin Procyanidin B2 3''-O-gallate Procyanidin->ROS Procyanidin->MAPK Apoptosis Apoptotic Cell Death ROS->Apoptosis MAPK->Apoptosis

Caption: Procyanidin B2 3''-O-gallate protects against glutamate-induced apoptosis by inhibiting ROS accumulation and MAPK phosphorylation.

Experimental Protocol: Neuroprotection Assay in HT22 Cells
  • Cell Culture: HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. They are pre-treated with various concentrations of Procyanidin B2 3''-O-gallate for a specified time (e.g., 1 hour) before being exposed to a toxic concentration of glutamate (e.g., 5 mM).

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using a CCK-8 or MTT assay according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • ROS Measurement (H2DCFDA Assay): To measure intracellular ROS, cells are treated as above for a shorter duration (e.g., 8 hours). They are then stained with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). The fluorescence intensity is measured using a fluorescence microplate reader.

Conclusion

This compound and its isomers exhibit a range of promising biological activities, including potent anticancer, antioxidant, and neuroprotective effects. The galloyl moieties appear to be crucial for their enhanced bioactivity. The mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to cell survival, apoptosis, and oxidative stress. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a member of the proanthocyanidin family, a class of polyphenolic compounds widely distributed in the plant kingdom. These compounds are oligomers of flavan-3-ol units, and their galloylated esters have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and relevant experimental methodologies for this compound, aimed at facilitating further research and development in this area.

Natural Sources

This compound has been identified in several plant species, most notably in the rhizomes of Rheum palmatum (Chinese Rhubarb) and in grape seeds (Vitis vinifera)[1][2]. While comprehensive quantitative data for this specific compound is limited, the general distribution of procyanidins and their galloylated derivatives in these sources is well-documented.

Quantitative Data on Procyanidins in Natural Sources

The following table summarizes the available quantitative data for related procyanidins in grape seeds, which are a major source of these compounds. It is important to note that the concentration of specific procyanidins, including the B-5 di-gallate, can vary significantly depending on the plant variety, growing conditions, and extraction methods.

Plant SourceCompound ClassConcentration RangeReference
Vitis vinifera (Grape) SeedsPolymeric Procyanidins1360 to 2830 mg/kg of berries[3]
Vitis vinifera cv. Cardinal (Grape) SeedsEpicatechin gallate (ECG)Major constitutive unit[4][5]
Vitis vinifera cv. Cardinal (Grape) SkinEpigallocatechin (EGC)Major constitutive unit[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and culminates in the specific galloylation of the procyanidin B-5 dimer.

Formation of Flavan-3-ol Monomers

The biosynthesis starts with the production of the flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, from the phenylpropanoid pathway.

Dimerization to Procyanidin B-5

Procyanidin B-5 is a B-type procyanidin dimer consisting of two (-)-epicatechin units linked by a C4-C6 bond. The exact mechanism of this polymerization in vivo is still under investigation but is thought to involve either enzymatic or non-enzymatic condensation of the flavan-3-ol units.

Galloylation of Procyanidin B-5

The final and defining step is the esterification of the 3-hydroxyl groups of both epicatechin units with gallic acid. While the specific enzymes for the di-galloylation of a procyanidin dimer have not been fully characterized, the biosynthesis of galloylated catechins in tea plants provides a well-established model. This process occurs in two enzymatic steps:

  • Formation of an activated galloyl donor: UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) catalyzes the transfer of glucose from UDP-glucose to gallic acid, forming β-glucogallin.

  • Transfer of the galloyl group: An epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), a serine carboxypeptidase-like acyltransferase, then transfers the galloyl group from β-glucogallin to the 3-hydroxyl group of the epicatechin unit.

It is hypothesized that a similar enzymatic machinery is responsible for the sequential or concerted di-galloylation of Procyanidin B-5 to yield this compound.

This compound Biosynthesis Phenylpropanoid Pathway Phenylpropanoid Pathway Flavan-3-ol Monomers\n((-)-epicatechin) Flavan-3-ol Monomers ((-)-epicatechin) Phenylpropanoid Pathway->Flavan-3-ol Monomers\n((-)-epicatechin) Procyanidin B-5\n(epicatechin-(4β→6)-epicatechin) Procyanidin B-5 (epicatechin-(4β→6)-epicatechin) Flavan-3-ol Monomers\n((-)-epicatechin)->Procyanidin B-5\n(epicatechin-(4β→6)-epicatechin) Polymerization This compound This compound Procyanidin B-5\n(epicatechin-(4β→6)-epicatechin)->this compound Gallic Acid Gallic Acid β-glucogallin β-glucogallin Gallic Acid->β-glucogallin UGGT UDP-Glucose UDP-Glucose UDP-Glucose->β-glucogallin β-glucogallin->this compound Galloyltransferase (ECGT-like)

Biosynthetic pathway of this compound.

Experimental Protocols

The isolation, purification, and characterization of this compound typically involve a combination of chromatographic and spectroscopic techniques.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is outlined below.

Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Plant Material\n(e.g., Rhubarb Rhizomes) Plant Material (e.g., Rhubarb Rhizomes) Extraction with\nAqueous Organic Solvent\n(e.g., Acetone/Water) Extraction with Aqueous Organic Solvent (e.g., Acetone/Water) Plant Material\n(e.g., Rhubarb Rhizomes)->Extraction with\nAqueous Organic Solvent\n(e.g., Acetone/Water) Crude Extract Crude Extract Extraction with\nAqueous Organic Solvent\n(e.g., Acetone/Water)->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Sephadex LH-20\nColumn Chromatography Sephadex LH-20 Column Chromatography Liquid-Liquid Partitioning->Sephadex LH-20\nColumn Chromatography Preparative HPLC\n(Reversed-Phase) Preparative HPLC (Reversed-Phase) Sephadex LH-20\nColumn Chromatography->Preparative HPLC\n(Reversed-Phase) Pure Procyanidin B-5\n3,3'-di-O-gallate Pure Procyanidin B-5 3,3'-di-O-gallate Preparative HPLC\n(Reversed-Phase)->Pure Procyanidin B-5\n3,3'-di-O-gallate Potential Signaling Pathway Inhibition Procyanidin B-5\n3,3'-di-O-gallate Procyanidin B-5 3,3'-di-O-gallate VEGFR2 VEGFR2 Procyanidin B-5\n3,3'-di-O-gallate->VEGFR2 Inhibition Integrins Integrins Procyanidin B-5\n3,3'-di-O-gallate->Integrins Inhibition PI3K/Akt Pathway PI3K/Akt Pathway VEGFR2->PI3K/Akt Pathway Integrins->PI3K/Akt Pathway Endothelial Cell\nProliferation Endothelial Cell Proliferation PI3K/Akt Pathway->Endothelial Cell\nProliferation Endothelial Cell\nMigration Endothelial Cell Migration PI3K/Akt Pathway->Endothelial Cell\nMigration Angiogenesis Angiogenesis Endothelial Cell\nProliferation->Angiogenesis Endothelial Cell\nMigration->Angiogenesis

References

In Vitro Antioxidant Capacity of Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are oligomers of catechin and epicatechin units that are abundant in various plant sources, including grape seeds, pine bark, and certain medicinal herbs. These compounds have garnered significant interest in the scientific community for their potent antioxidant properties and potential therapeutic applications. Among the diverse range of procyanidin structures, the galloylated derivatives have been shown to exhibit enhanced biological activities. This technical guide focuses on the in vitro antioxidant capacity of a specific B-type procyanidin, Procyanidin B-5 3,3'-di-O-gallate. While direct quantitative antioxidant data for this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the antioxidant capacity of structurally related procyanidin dimers and the established methodologies for their evaluation. Furthermore, it delves into the signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Data Presentation: Comparative Antioxidant Capacity of Procyanidin Dimers

Quantitative data on the in vitro antioxidant capacity of this compound is not extensively reported in the scientific literature. However, studies on analogous procyanidin dimers, particularly those from grape seed extract, provide valuable comparative insights. The presence of galloyl moieties generally enhances the antioxidant and radical-scavenging activities of procyanidins.[1] The following tables summarize the available data for related compounds.

Table 1: DPPH Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

Compound/ExtractIC50 (µg/mL)Reference
Grape Seed Oligomeric Procyanidins23.52[2]
Vitamin E> 23.52[2]
Vitamin CEquivalent to Procyanidins[2]

Table 2: ABTS Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

Compound/ExtractIC50 (µg/mL)Reference
Grape Seed Oligomeric Procyanidins51.38[2]
Vitamin E> 51.38[2]
Vitamin C< 51.38[2]

Table 3: Superoxide Anion Radical Scavenging Activity of Grape Seed Oligomeric Procyanidins

Compound/ExtractIC50 (µg/mL)Reference
Grape Seed Oligomeric Procyanidins684.46[2]
Vitamin C< 684.46 (at higher concentrations)[2]

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant capacity assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

  • Methanol.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid) at various concentrations.

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

  • Add an equal volume (e.g., 100 µL) of the test compound or positive control solutions to the wells. For the blank, add the solvent used for the sample.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a wavelength between 515 and 520 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • ABTS solution (e.g., 7 mM in water).

  • Potassium persulfate solution (e.g., 2.45 mM in water).

  • Phosphate buffered saline (PBS) or ethanol.

  • Test compound and positive control at various concentrations.

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume (e.g., 10 µL) of the test compound or positive control solutions at different concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of ABTS•+ and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio.

  • Test compound and positive control (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare the FRAP reagent fresh and warm it to 37°C.

  • Add a small volume (e.g., 30 µL) of the test compound or positive control to a larger volume (e.g., 900 µL) of the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein sodium salt solution (fluorescent probe).

  • AAPH solution (radical generator).

  • Phosphate buffer (e.g., 75 mM, pH 7.4).

  • Test compound and positive control (Trolox) at various concentrations.

  • Black 96-well microplate.

  • Fluorescence microplate reader with temperature control.

Procedure:

  • In a black 96-well plate, add the test compound or Trolox standard at various concentrations.

  • Add the fluorescein solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in the fluorescence reader and record the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • A standard curve is created by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as Trolox equivalents.

Mandatory Visualizations

Signaling Pathways Modulated by Procyanidin Dimers

Procyanidin dimers, including galloylated forms, have been shown to modulate several key signaling pathways involved in inflammation and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates Procyanidin Procyanidin B-5 3,3'-di-O-gallate Procyanidin->IKK inhibits Procyanidin->NFkB_nuc inhibits binding DNA DNA NFkB_nuc->DNA binds to Gene_Exp Inflammatory Gene Expression DNA->Gene_Exp induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow Start Start: Sample Preparation (this compound) Assay_Selection Select Antioxidant Assay Start->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP ORAC ORAC Assay Assay_Selection->ORAC Incubation Incubation with Reagent DPPH->Incubation ABTS->Incubation FRAP->Incubation ORAC->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 / Equivalents) Measurement->Data_Analysis End End: Antioxidant Capacity Determination Data_Analysis->End

Caption: General workflow for in vitro antioxidant capacity determination.

Conclusion

This compound, as a member of the galloylated procyanidin family, is anticipated to possess significant in vitro antioxidant capacity. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, comparative analysis of related procyanidin dimers strongly suggests that the presence of galloyl groups confers potent radical scavenging and reducing properties. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antioxidant potential. Furthermore, the modulation of key signaling pathways, such as NF-κB, by procyanidin dimers highlights their potential for broader therapeutic applications beyond their antioxidant effects. Further research is warranted to isolate and characterize the specific antioxidant capacity and bioactivity of this compound to fully understand its potential as a nutraceutical or therapeutic agent.

References

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate, a member of the proanthocyanidin class of polyphenols, holds significant interest for its potential health benefits. However, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the scientific literature. This technical guide synthesizes the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of procyanidins, with a specific focus on dimeric and galloylated forms, to infer the likely pharmacokinetic behavior of this compound. Due to a lack of specific studies on this particular compound, this document leverages data from closely related procyanidins to provide a foundational understanding for future research and development.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoids abundant in various plant-based foods and beverages. They exist as monomers, oligomers, and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. Procyanidin B-5 is a dimer of (-)-epicatechin and (+)-catechin. The addition of galloyl moieties, as in this compound, can significantly influence its biological activity and pharmacokinetic properties. Understanding the journey of this complex molecule through the body is paramount for its development as a potential therapeutic agent.

Pharmacokinetics of Procyanidins: A General Overview

The oral bioavailability of procyanidins is generally low and is influenced by their degree of polymerization and galloylation.[1][2]

2.1. Absorption

  • Limited Small Intestine Absorption: Procyanidin oligomers, particularly those with a degree of polymerization greater than trimers, are poorly absorbed in the small intestine in their intact form.[2] Some studies suggest that minor amounts of dimers may be absorbed.[2]

  • Gastric Decomposition: The stability of procyanidins in the stomach is pH-dependent. The acidic environment can lead to some degradation.[2]

2.2. Distribution

Once absorbed, procyanidin monomers and some dimers can be detected in plasma, often in their methylated and glucuronidated forms.[2] The distribution to various tissues is not well-documented for specific dimeric digallates.

2.3. Metabolism

  • Phase I and Phase II Metabolism: Absorbed procyanidins undergo metabolism, primarily through methylation, sulfation, and glucuronidation in the intestine and liver.

  • Gut Microbiota Metabolism: A significant portion of ingested procyanidins reaches the colon, where they are extensively catabolized by the gut microflora into smaller, more readily absorbable phenolic acids, such as phenylvalerolactones, phenylacetic acids, and phenylpropionic acids.[2][3] These microbial metabolites are considered to contribute significantly to the overall biological effects of procyanidin consumption.

2.4. Excretion

Metabolites of procyanidins are primarily excreted in the urine.[4] Unabsorbed procyanidins and their high-molecular-weight polymers are eliminated in the feces.

Quantitative Data on Procyanidin Pharmacokinetics

A critical review of the existing scientific literature reveals a significant lack of specific pharmacokinetic data for this compound. Quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) have not been reported for this compound.

To provide a frame of reference, the following table summarizes general findings for related procyanidin dimers. It is crucial to note that these values are not directly transferable to this compound and should be interpreted with caution.

Compound ClassGeneral CmaxGeneral TmaxGeneral BioavailabilityKey MetabolitesReference
Procyanidin Dimers (General) Low nM range~1-2 hours for intact dimersVery lowMethylated and glucuronidated dimers, phenolic acids[2]
Procyanidin B2 Not consistently detected intact in plasma-Extremely lowMicrobial metabolites (phenolic acids)[4]
Procyanidin B3 Not detected in plasma or urine-Considered not bioavailable in intact form-[1]
Galloylated Procyanidins Data is scarce; galloylation may influence absorption-Generally low-[5]

Note: The lack of specific data for this compound highlights a critical area for future research.

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are essential for the accurate assessment of procyanidin pharmacokinetics. The following outlines a typical experimental workflow.

4.1. Animal Model and Dosing

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used models. Pigs are also utilized due to the similarity of their gastrointestinal tract to humans.[6]

  • Dosing: The test compound, this compound, would be administered orally via gavage. An intravenous administration group is necessary to determine absolute bioavailability.

4.2. Sample Collection

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cannulation of the jugular or carotid artery. Plasma is separated by centrifugation.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the complete collection of urine and feces over a specified period (e.g., 48 or 72 hours).

4.3. Sample Preparation

  • Plasma: Plasma samples are typically subjected to solid-phase extraction (SPE) to remove proteins and interfering substances.[7]

  • Urine and Feces: Urine samples may be diluted and filtered. Fecal samples require homogenization and extraction with an appropriate solvent.

4.4. Analytical Method

  • Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of procyanidins and their metabolites in biological matrices.[7]

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in procyanidin pharmacokinetics and a typical experimental design.

G cluster_GITract Gastrointestinal Tract cluster_Absorption Absorption & Metabolism cluster_Excretion Excretion Oral Administration Oral Administration Stomach Stomach Oral Administration->Stomach Ingestion Small Intestine Small Intestine Stomach->Small Intestine Gastric Emptying Colon Colon Small Intestine->Colon Transit Limited Absorption Limited Absorption Small Intestine->Limited Absorption Gut Microbiota Metabolism Gut Microbiota Metabolism Colon->Gut Microbiota Metabolism Feces Feces Colon->Feces Elimination of Unabsorbed Compound Systemic Circulation Systemic Circulation Limited Absorption->Systemic Circulation Phenolic Acids Phenolic Acids Gut Microbiota Metabolism->Phenolic Acids Phenolic Acids->Systemic Circulation Absorption Urine Urine Systemic Circulation->Urine Renal Clearance

Caption: General Metabolic Pathway of Procyanidins.

G cluster_Dosing Dosing Phase cluster_Sampling Sample Collection cluster_Analysis Sample Analysis cluster_Results Pharmacokinetic Profiling Animal Model Selection Animal Model Selection Dose Preparation Dose Preparation Animal Model Selection->Dose Preparation Oral & IV Administration Oral & IV Administration Dose Preparation->Oral & IV Administration Blood Sampling (Serial) Blood Sampling (Serial) Oral & IV Administration->Blood Sampling (Serial) Urine & Feces Collection Urine & Feces Collection Oral & IV Administration->Urine & Feces Collection Sample Preparation (SPE) Sample Preparation (SPE) Blood Sampling (Serial)->Sample Preparation (SPE) Urine & Feces Collection->Sample Preparation (SPE) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation (SPE)->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis Pharmacokinetic Parameters (Cmax, Tmax, AUC) Pharmacokinetic Parameters (Cmax, Tmax, AUC) Data Analysis->Pharmacokinetic Parameters (Cmax, Tmax, AUC) Bioavailability Calculation Bioavailability Calculation Data Analysis->Bioavailability Calculation

Caption: Experimental Workflow for a Pharmacokinetic Study.

Conclusion and Future Directions

The pharmacokinetic profile of this compound remains largely uncharacterized. Based on the available data for structurally related procyanidins, it is anticipated to have low oral bioavailability in its intact form, with extensive metabolism by the gut microbiota playing a crucial role in the generation of bioactive smaller phenolic compounds.

To advance the therapeutic potential of this compound, dedicated pharmacokinetic studies are imperative. Future research should focus on:

  • In vivo pharmacokinetic studies in relevant animal models to determine key parameters (Cmax, Tmax, AUC, half-life) and absolute bioavailability.

  • Metabolite identification studies to characterize the full spectrum of metabolites, including those produced by the gut microbiota.

  • In vitro permeability studies using models like Caco-2 cells to assess intestinal absorption mechanisms.

A thorough understanding of the ADME properties of this compound is a prerequisite for its rational development as a novel therapeutic agent.

References

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide to its Function as a Squalene Epoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate, a naturally occurring polyphenol, has emerged as a potent inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the inhibitory action of this compound on squalene epoxidase, including its quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and its putative impact on associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Squalene Epoxidase and its Inhibition

Squalene epoxidase (SQLE), also known as squalene monooxygenase, is a key rate-limiting enzyme in the de novo synthesis of cholesterol.[1] It catalyzes the stereospecific conversion of squalene to 2,3-(S)-oxidosqualene, the first oxygenation step in sterol biosynthesis.[2] The inhibition of SQLE is a therapeutic strategy for managing hypercholesterolemia and has also shown promise in cancer therapy due to the high demand for cholesterol in proliferating cancer cells.[2] this compound is a galloylated flavan-3-ol dimer that has been identified as a potent natural inhibitor of this enzyme.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against squalene epoxidase has been quantified, providing a basis for its evaluation as a potential therapeutic agent.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundSqualene Epoxidase0.55[3]

Table 1: Inhibitory Concentration (IC50) of this compound against Squalene Epoxidase.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of compounds against squalene epoxidase. This protocol is based on established methodologies and can be adapted for the specific analysis of this compound.

Squalene Epoxidase Inhibition Assay (In Vitro)

This assay measures the enzymatic activity of squalene epoxidase in the presence and absence of an inhibitor.

Materials:

  • Enzyme Source: Recombinant human squalene epoxidase (commercially available).

  • Substrate: Squalene (radiolabeled, e.g., [3H]-squalene, or non-radiolabeled).

  • Cofactors: NADPH, FAD.

  • Buffer: Tris-HCl or potassium phosphate buffer (pH 7.4).

  • Detergent: Triton X-100 or similar non-ionic detergent.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail (for radiolabeled assay).

  • Organic Solvents: Hexane, ethyl acetate (for extraction).

  • Thin Layer Chromatography (TLC) plates and developing solvents.

  • Microplate reader (for colorimetric or fluorometric assays).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the buffer, FAD, NADPH, and detergent.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add the squalene epoxidase enzyme to the mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the squalene substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of ethanol and potassium hydroxide.

  • Product Extraction and Analysis:

    • Radiolabeled Assay: Extract the lipid-soluble products (squalene and 2,3-oxidosqualene) using an organic solvent like hexane. Separate the substrate and product using TLC. Quantify the radioactivity of the product spot using a scintillation counter.

    • Non-Radiolabeled Assay: Utilize a coupled assay system where the consumption of NADPH is measured spectrophotometrically, or a fluorescent probe is used to detect product formation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Molecular Mechanisms

The inhibition of squalene epoxidase by this compound has downstream effects on cellular signaling pathways, particularly those related to cell growth and survival, such as the PI3K/Akt pathway.

Cholesterol Biosynthesis Pathway

This compound directly targets squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor Procyanidin B-5 3,3'-di-O-gallate Inhibitor->SQLE Inhibition SQLE->Oxidosqualene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.

Experimental Workflow for Squalene Epoxidase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound against squalene epoxidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare Enzyme (Squalene Epoxidase) Mix_Components Combine Buffer, Cofactors, and Inhibitor Prep_Enzyme->Mix_Components Prep_Inhibitor Prepare Inhibitor (this compound) Prep_Inhibitor->Mix_Components Prep_Substrate Prepare Substrate (Squalene) Start_Reaction Initiate Reaction with Substrate Prep_Substrate->Start_Reaction Add_Enzyme Add Enzyme and Pre-incubate Mix_Components->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Extract_Product Extract Product Stop_Reaction->Extract_Product Separate Separate Substrate and Product (e.g., TLC) Extract_Product->Separate Quantify Quantify Product Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: A generalized experimental workflow for determining the IC50 of a squalene epoxidase inhibitor.

Putative Downstream Signaling Effects

Inhibition of squalene epoxidase can lead to a reduction in cholesterol levels, which may impact signaling pathways that are sensitive to cholesterol homeostasis, such as the PI3K/Akt pathway, particularly in cancer cells. Procyanidins have been shown to inhibit this pathway.

Signaling_Pathway cluster_procyanidin_effect General Procyanidin Effect Inhibitor Procyanidin B-5 3,3'-di-O-gallate SQLE Squalene Epoxidase Inhibitor->SQLE Inhibition Cholesterol Cholesterol Biosynthesis SQLE->Cholesterol PI3K PI3K Cholesterol->PI3K Modulation Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Procyanidins Procyanidins Procyanidins->PI3K Inhibition

Caption: Putative downstream effects of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound is a potent natural inhibitor of squalene epoxidase. Its ability to disrupt cholesterol biosynthesis suggests its potential as a lead compound for the development of new therapeutic agents for hypercholesterolemia and cancer. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational resource for researchers to design and conduct further investigations into this promising molecule.

References

Technical Whitepaper: Anticancer Properties of Procyanidin B-5 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

However, the broader class of procyanidin gallates has shown considerable promise in oncology research. A closely related and extensively studied compound, Procyanidin B2 3,3''-di-O-gallate (B2G2) , has been the subject of numerous investigations into its anticancer effects.

In light of the limited information on Procyanidin B-5 3,3'-di-O-gallate, and to provide a valuable and data-rich resource, this guide will focus on the anticancer properties of the well-documented Procyanidin B2 3,3''-di-O-gallate . We will present the available quantitative data, detailed experimental methodologies, and signaling pathway diagrams for B2G2 to serve as a robust reference for your research and development endeavors.

In-Depth Technical Guide: Anticancer Properties of Procyanidin B2 3,3''-di-O-gallate (B2G2)

Introduction

Procyanidin B2 3,3''-di-O-gallate (B2G2) is a bioactive polyphenolic compound found in sources such as grape seed extract.[1][2] It is a dimer of (epi)catechin units with two gallic acid moieties. Extensive research has highlighted its potential as a potent anticancer agent, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.[3] This technical guide synthesizes the current understanding of B2G2's anticancer activities, focusing on its mechanisms of action, quantitative efficacy, and the experimental approaches used to elucidate these properties.

Quantitative Data on Anticancer Efficacy

The following tables summarize the quantitative data from key studies on the effects of Procyanidin B2 3,3''-di-O-gallate (B2G2) on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of B2G2 in Human Prostate Cancer Cells

Cell LineTreatment DurationIC50 (µM)Key FindingsReference
LNCaP12 h~25-50Induction of apoptosis[4]
22Rv1Not specifiedNot specifiedCauses cell death[1]

Table 2: Effects of B2G2 on Cell Cycle and Apoptosis in Prostate Cancer Cells

Cell LineConcentration (µM)EffectReference
Various PCa cell linesNot specifiedInduced cell cycle arrest and apoptotic death[2]
LNCaP50Increased cleaved caspase-9, caspase-3, and PARP[4]
LNCaP50Down-regulated Bcl-2 and Bcl-Xl[4]

Signaling Pathways Modulated by Procyanidin B2 3,3''-di-O-gallate

B2G2 exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Induction of Oxidative Stress-Mediated Cell Death

In prostate cancer cells, B2G2 has been shown to increase the generation of reactive oxygen species (ROS).[1] This is achieved by decreasing the activity of the mitochondrial electron transport chain complex III, leading to enhanced mitochondrial superoxide generation and reduced ATP production.[1] The resulting oxidative stress leads to sustained activation of ERK1/2 and AMPKα, ultimately triggering cell death.[1]

G B2G2 Procyanidin B2 3,3''-di-O-gallate ETC_III Mitochondrial ETC Complex III B2G2->ETC_III inhibits MKP MAP Kinase Phosphatase (MKP) Activity Inhibition B2G2->MKP AMPK AMPKα Activation B2G2->AMPK ROS ↑ Mitochondrial ROS ETC_III->ROS ATP ↓ ATP Production ETC_III->ATP ERK Sustained ERK1/2 Activation ROS->ERK MKP->ERK CellDeath Apoptotic Cell Death ERK->CellDeath AMPK->CellDeath

B2G2-induced oxidative stress pathway.
Inhibition of Pro-Survival Transcription Factors

B2G2 has been demonstrated to significantly inhibit the transcriptional activity of NF-κB and activator protein-1 (AP1).[2] It also prevents the nuclear translocation of the signal transducer and activator of transcription 3 (Stat3).[2] These transcription factors are crucial for the expression of genes involved in cell survival and proliferation. By inhibiting these pathways, B2G2 downregulates the expression of survival proteins like survivin and promotes apoptosis, as evidenced by increased levels of cleaved PARP.[2]

G B2G2 Procyanidin B2 3,3''-di-O-gallate NFkB NF-κB Activity B2G2->NFkB AP1 AP1 Activity B2G2->AP1 Stat3 Stat3 Nuclear Translocation B2G2->Stat3 PARP ↑ Cleaved PARP B2G2->PARP Survivin ↓ Survivin Expression NFkB->Survivin AP1->Survivin Stat3->Survivin Apoptosis Apoptosis Survivin->Apoptosis PARP->Apoptosis

Inhibition of pro-survival transcription factors by B2G2.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the anticancer properties of B2G2.

Cell Viability and Growth Assays
  • Trypan Blue Exclusion Assay:

    • Prostate cancer cells (e.g., LNCaP) are seeded in 60 mm culture plates and allowed to attach for 36 hours.

    • Cells are then treated with varying concentrations of B2G2 (e.g., 0-50 µM) dissolved in DMSO, with a DMSO-only control group.

    • Following a 12-hour incubation, cells are harvested by trypsinization.

    • An equal volume of 0.4% trypan blue stain is mixed with the cell suspension.

    • Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

    • Cell viability is expressed as a percentage of total cells.[4]

Apoptosis Assays
  • Western Blotting for Apoptosis Markers:

    • LNCaP cells are plated and treated with B2G2 (e.g., 0-50 µM) for 12 hours.

    • Total cell lysates are prepared using a suitable lysis buffer.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, and Bcl-Xl.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an ECL detection system.

    • β-actin is used as a loading control.[4]

Measurement of Mitochondrial Superoxide
  • MitoSOX Red Staining:

    • LNCaP cells are plated in black 96-well plates.

    • After 36 hours, cells are treated with 50 µM B2G2.

    • Following a 6-hour treatment, the medium is replaced with a phenol red-free medium containing 1 µM MitoSOX Red probe.

    • Cells are incubated at 37°C for 30 minutes.

    • The fluorescence is measured using a microplate reader to quantify mitochondrial superoxide levels.[5]

Experimental Workflow Diagram

G cluster_invitro In Vitro Experiments CellCulture Cancer Cell Culture (e.g., LNCaP) Treatment B2G2 Treatment (Varying Concentrations & Times) CellCulture->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability Apoptosis Apoptosis Analysis (Western Blot for Caspases, PARP, Bcl-2) Treatment->Apoptosis ROS Mitochondrial ROS Measurement (MitoSOX Red) Treatment->ROS Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-AMPK, NF-kB, Stat3) Treatment->Signaling

References

Neuroprotective Effects of Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Procyanidin B-5 3,3'-di-O-gallate is not available in the public domain. This technical guide, therefore, summarizes the significant neuroprotective activities of structurally analogous B-type procyanidins and their galloylated derivatives. The findings presented herein provide a predictive framework for the potential mechanisms and efficacy of this compound, based on the established biological activities of its chemical relatives.

Introduction to Procyanidins and Neuroprotection

Procyanidins are a class of flavonoids, specifically condensed tannins, formed from catechin and epicatechin units. They are abundant in various plant sources, including grape seeds, apples, and cinnamon.[1] These compounds are recognized for their potent antioxidant and anti-inflammatory properties, which are central to their neuroprotective effects.[2] Neurodegenerative diseases are often characterized by oxidative stress and inflammation, making procyanidins a promising area of research for novel therapeutic agents.[3]

B-type procyanidins are dimers of flavan-3-ols linked by a single C4-C8 or C4-C6 bond. The addition of gallate moieties to the procyanidin structure, a process known as galloylation, has been observed to enhance their biological activity. This guide will focus on the neuroprotective data available for B-type procyanidins, providing insights into the potential role of this compound.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on various B-type procyanidins, demonstrating their efficacy in cellular and animal models of neurotoxicity.

Table 1: In Vitro Neuroprotective Effects of Procyanidins Against Oxidative Stress

CompoundCell LineInsultConcentrationOutcomeReference
Procyanidins (PCs)PC12200 µM H₂O₂1, 2, 4 µg/mLIncreased cell viability[4]
Procyanidin B1, B2, B3, B4, B1-G, B2-G, C1PC12200 µM H₂O₂5 µMSignificant protection against H₂O₂-induced cell injury[5]
Procyanidin B2 3″-O-gallateHT225 mM Glutamate25, 50 µMIncreased cell viability[6]
B-type Cinnamon Procyanidin Oligomers (CPO-B)SH-SY5Y1 mM MPP⁺12.5 µMIncreased cell viability, attenuated intracellular ROS[3]

Table 2: In Vivo Neuroprotective Effects of Procyanidins

CompoundAnimal ModelInsultConcentrationOutcomeReference
Procyanidins (PCs)Zebrafish Larvae300 µM H₂O₂4, 8, 16 µg/mLRescued H₂O₂-induced locomotor deficits[7]
Procyanidins (C, EC, ECG, B1, B2, B3, B4, B1-G, B2-G, C1)Zebrafish Larvae300 µM H₂O₂25 µMImproved movement behavior[3]
Grape Seed Procyanidin Extract (GSPE)C. elegans (CL4176)Amyloid-β100 µg/mLSignificant decrease in nematode paralysis[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Cell Culture and Viability Assays
  • Cell Lines:

    • PC12: A rat pheochromocytoma cell line commonly used in neuroscience research.[4]

    • SH-SY5Y: A human neuroblastoma cell line used as a model for Parkinson's disease.[3]

    • HT22: A murine hippocampal cell line used to study glutamate-induced oxidative stress.[6]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Neurotoxicity Induction:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress.[4][5]

    • Excitotoxicity: Glutamate is used to model excitotoxic neuronal death.[6]

    • Parkinson's Disease Model: 1-methyl-4-phenylpyridinium (MPP⁺) is used to induce dopaminergic neurodegeneration.[3]

  • Cell Viability Assessment:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

    • CCK-8 Assay: A similar colorimetric assay that is more sensitive than the MTT assay.[4]

    • EZ-CyTox Cell Viability Assay Kit: Another commercially available kit for assessing cell viability.[6]

In Vivo Models
  • Zebrafish Larvae: Zebrafish are a valuable in vivo model for studying neuroprotection due to their rapid development and optical transparency.[7]

    • Treatment: Larvae are exposed to the neurotoxin and the test compounds in their swimming water.[7]

    • Behavioral Analysis: Locomotor activity is quantified to assess the neuroprotective effects of the compounds.[7]

  • Caenorhabditis elegans: This nematode is used as a model for Alzheimer's disease, expressing the human amyloid-β peptide.[8]

    • Paralysis Assay: The rate of paralysis is monitored as a measure of amyloid-β toxicity.[8]

Biochemical Assays
  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like H2DCFDA.[6]

  • Antioxidant Enzyme Activity: The activities of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured to assess the antioxidant capacity.[4]

  • Western Blotting: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways, such as Nrf2, HO-1, and MAPKs.[3]

Signaling Pathways in Procyanidin-Mediated Neuroprotection

Procyanidins exert their neuroprotective effects through the modulation of several key signaling pathways. The Nrf2/ARE and MAPK/Erk pathways are prominently implicated.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or procyanidins, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][9] Studies have shown that various procyanidins can activate this pathway, leading to enhanced antioxidant defenses.[3]

Nrf2_ARE_Pathway Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Dissociation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Procyanidins Procyanidins Procyanidins->Keap1_Nrf2 Inhibition ARE ARE Nrf2_n->ARE Binding Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, GCLM) Nrf2_ARE->Antioxidant_Genes Transcription

Caption: Nrf2/ARE Signaling Pathway Activation by Procyanidins.

The MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (Erk) pathway, are crucial in regulating cell survival and apoptosis. The role of Erk1/2 in neuroprotection is complex and can be context-dependent. In some models of neurotoxicity, activation of Erk1/2 is pro-survival, while in others, its inhibition is protective.

In the context of MPP⁺-induced toxicity, B-type cinnamon procyanidin oligomers have been shown to exert their neuroprotective effects by activating the Erk1/2 signaling pathway.[3] This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the activation of the pro-apoptotic protein caspase-3.

MAPK_Erk_Pathway MAPK/Erk Signaling Pathway Procyanidins Procyanidins Erk12 Erk1/2 Procyanidins->Erk12 Activation MPP MPP⁺ MPP->Erk12 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Erk12->Bcl2 Upregulation Caspase3 Caspase-3 (Pro-apoptotic) Erk12->Caspase3 Inhibition Cell_Survival Cell Survival Bcl2->Cell_Survival Caspase3->Cell_Survival

Caption: Procyanidin-mediated neuroprotection via the MAPK/Erk pathway.

Experimental Workflow

The investigation of the neuroprotective effects of a novel compound like this compound would typically follow a structured experimental workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow Experimental Workflow for Neuroprotection Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Toxicity_Induction Induction of Neurotoxicity (e.g., H₂O₂, MPP⁺) Cell_Culture->Toxicity_Induction Treatment Treatment with This compound Toxicity_Induction->Treatment Viability_Assay Cell Viability Assays (MTT, CCK-8) Treatment->Viability_Assay Biochemical_Assays Biochemical Assays (ROS, Antioxidant Enzymes) Treatment->Biochemical_Assays Western_Blot Western Blotting (Signaling Pathways) Treatment->Western_Blot Animal_Model Animal Model of Neurodegeneration (e.g., Zebrafish, C. elegans) Viability_Assay->Animal_Model Positive Results Lead to Biochemical_Assays->Animal_Model Western_Blot->Animal_Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Behavioral_Tests Behavioral and Locomotor Tests Compound_Administration->Behavioral_Tests Histology Histological Analysis Compound_Administration->Histology

Caption: A typical experimental workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive research on structurally similar B-type procyanidins and their galloylated derivatives provides a strong rationale for its investigation. The available data suggest that this compound is likely to exhibit potent antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2/ARE pathway and modulation of MAPK signaling.

Future research should focus on the chemical synthesis or isolation of this compound to enable direct biological testing. A systematic evaluation following the experimental workflow outlined in this guide will be crucial to elucidate its specific neuroprotective mechanisms and to determine its potential as a therapeutic agent for neurodegenerative diseases. Particular attention should be paid to the influence of the C4-C6 linkage in Procyanidin B-5 and the presence of two gallate groups on its bioavailability and biological activity.

References

Procyanidin B-5 3,3'-di-O-gallate: A Technical Guide on its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B-5 3,3'-di-O-gallate is a complex flavonoid, a type of proanthocyanidin, found in various plant species. Proanthocyanidins, as a class, are well-documented for their role in plant defense mechanisms, acting as deterrents to herbivores and inhibitors of microbial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known natural sources, and its putative role in plant defense, drawing upon data from related galloylated procyanidins and plant extracts rich in this compound. Detailed experimental protocols for the extraction, isolation, and functional analysis of procyanidins are provided, alongside diagrammatic representations of relevant biochemical pathways and experimental workflows to facilitate further research and development.

Introduction to this compound

This compound is a B-type proanthocyanidin dimer. Its structure consists of two epicatechin units linked by a β-type interflavan bond, with gallic acid moieties esterified at the 3-hydroxyl positions of both units. The presence of these galloyl groups is believed to significantly enhance its biological activity.

Chemical Structure:

  • Molecular Formula: C44H34O20[1]

  • Molecular Weight: 882.7 g/mol [2]

  • Synonyms: [(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[2]

Natural Occurrence

This compound has been identified as a natural constituent in a variety of plants. Its presence is often associated with tissues that require protection from biotic stressors.

Table 1: Known Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Rumex acetosa (Common Sorrel)PolygonaceaeAerial parts[2][3]
Vitis vinifera (Grape)VitaceaeSeeds

Role in Plant Defense: An Overview

Proanthocyanidins, also known as condensed tannins, are a major class of plant secondary metabolites that play a crucial role in defending plants against a wide array of herbivores and microbial pathogens. Their mode of action is often attributed to their ability to bind and precipitate proteins, which can interfere with the digestion of herbivores and the enzymatic activity of microbes.

The galloylation of procyanidins has been shown to enhance their defensive capabilities. The additional hydroxyl groups from the galloyl moieties can increase their antioxidant potential and their ability to form complexes with proteins and other macromolecules. While direct evidence for this compound is limited, the activities of closely related galloylated procyanidins from plant extracts provide strong inferential evidence for its defensive functions.

Antifeedant Activity Against Herbivores

Tannins, including procyanidins, are well-known for their astringent taste, which can deter feeding by both vertebrate and invertebrate herbivores. The ability of procyanidins to bind with salivary proteins and digestive enzymes in insects can lead to reduced nutritional uptake and growth, acting as a potent antifeedant. Although no specific quantitative data for the antifeedant activity of isolated this compound was found, studies on plant extracts rich in galloylated procyanidins have demonstrated significant insecticidal and antifeedant effects.

Antifeedant_Workflow PlantMaterial Plant Material (e.g., Rumex acetosa leaves) Extraction Extraction with Aqueous Acetone PlantMaterial->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Purification Chromatographic Purification (e.g., HPLC) Fractionation->Purification Compound Isolated Procyanidin B-5 3,3'-di-O-gallate Purification->Compound Bioassay Insect Antifeedant Bioassay Compound->Bioassay DataAnalysis Data Analysis (e.g., Feeding Deterrence Index) Bioassay->DataAnalysis

Antimicrobial Activity Against Plant Pathogens

Procyanidins can inhibit the growth of pathogenic fungi and bacteria through various mechanisms, including the disruption of cell membranes, inactivation of microbial enzymes, and deprivation of essential metal ions. The galloyl groups in compounds like this compound are likely to enhance these antimicrobial effects.

Table 2: Antifungal Activity of a Procyanidin-Rich Fraction from Vitis vinifera Seeds against Candida albicans

Concentration of Polymeric Flavan-3-ols (mg/L)Inhibition of C. albicans Load (%)
500Significant inhibition observed after 5 days

Note: This data is from an extract containing a high concentration of polymeric flavan-3-ols, including galloylated procyanidins, and is indicative of the potential antifungal activity of its constituents like this compound. The study focused on a human pathogen, but the mechanisms are often translatable to plant pathogens.[4]

Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PathogenCulture Fungal Pathogen Culture (e.g., Botrytis cinerea) SporeSuspension Spore Suspension Preparation PathogenCulture->SporeSuspension Microplate Microplate with Growth Medium SporeSuspension->Microplate TestCompound Procyanidin B-5 3,3'-di-O-gallate (in DMSO) TestCompound->Microplate Incubation Incubation at Optimal Temperature Microplate->Incubation Measurement Measurement of Mycelial Growth (e.g., OD600) Incubation->Measurement Calculation Calculation of MIC/IC50 Values Measurement->Calculation

Putative Signaling Pathways in Plant Defense

The biosynthesis of proanthocyanidins is part of the broader flavonoid pathway, which is known to be upregulated in response to biotic and abiotic stresses. The accumulation of these compounds in challenged plant tissues suggests their role as phytoalexins or phytoanticipins. While the specific signaling cascade initiated by this compound in plants is not yet elucidated, it is hypothesized to involve key plant defense signaling pathways.

Plant_Defense_Signaling PathogenAttack Pathogen or Herbivore Attack ElicitorRecognition Elicitor Recognition PathogenAttack->ElicitorRecognition SignalTransduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) ElicitorRecognition->SignalTransduction TranscriptionFactors Activation of Transcription Factors (e.g., MYB, bHLH, WD40) SignalTransduction->TranscriptionFactors FlavonoidBiosynthesis Upregulation of Flavonoid Biosynthesis Genes (CHS, CHI, F3'H, DFR, ANS, LAR) TranscriptionFactors->FlavonoidBiosynthesis ProcyanidinProduction Increased Production of Procyanidins FlavonoidBiosynthesis->ProcyanidinProduction Galloylation Galloylation of Procyanidins ProcyanidinProduction->Galloylation TargetCompound Procyanidin B-5 3,3'-di-O-gallate Galloylation->TargetCompound DefenseResponse Enhanced Plant Defense (Antifeedant/Antimicrobial) TargetCompound->DefenseResponse

Detailed Experimental Protocols

Extraction and Isolation of this compound from Rumex acetosa

This protocol is adapted from methodologies described for the isolation of proanthocyanidins from Rumex acetosa.[2][3]

  • Plant Material Preparation: Collect fresh aerial parts of Rumex acetosa. Air-dry the plant material in the dark at room temperature and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with an acetone-water mixture (e.g., 70:30, v/v) at room temperature with constant stirring for 24 hours. Filter the extract and concentrate it under reduced pressure to remove the acetone.

  • Liquid-Liquid Fractionation: Lyophilize the aqueous extract to obtain a dry powder. Suspend the powder in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The procyanidin-rich fraction is typically found in the ethyl acetate layer.

  • Chromatographic Purification:

    • Sephadex LH-20 Column Chromatography: Apply the concentrated ethyl acetate fraction to a Sephadex LH-20 column. Elute with ethanol to remove lower molecular weight phenolics. Then, elute the procyanidins with an acetone-water mixture (e.g., 70:30, v/v).

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the procyanidin-rich fraction using reversed-phase preparative HPLC (e.g., on a C18 column) with a gradient of acidified water and methanol or acetonitrile to isolate this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Insect Antifeedant Bioassay (Choice Test)

This is a general protocol that can be adapted to test the antifeedant properties of the isolated compound.

  • Insect Rearing: Maintain a colony of a generalist herbivorous insect (e.g., Spodoptera littoralis) on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Diet Preparation: Prepare a standard artificial diet for the insects. For the treatment group, incorporate the isolated this compound at various concentrations into the diet. For the control group, add the solvent used to dissolve the compound (e.g., ethanol) in the same volume.

  • Bioassay Setup: Place pre-weighed diet discs (one control and one treatment) into a Petri dish lined with moist filter paper. Introduce a single, pre-weighed insect larva (e.g., third instar) into each Petri dish.

  • Data Collection: After a set period (e.g., 24 or 48 hours), remove the larva and re-weigh it and the remaining diet discs.

  • Data Analysis: Calculate the amount of control and treated diet consumed. The feeding deterrence index (FDI) can be calculated as: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

In Vitro Antifungal Assay (Microdilution Method)

This protocol outlines a method for assessing the direct antifungal activity of the isolated compound.

  • Fungal Culture: Grow a plant pathogenic fungus (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

  • Spore Suspension: Prepare a spore suspension by flooding the surface of a mature fungal culture with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80). Adjust the spore concentration using a hemocytometer.

  • Assay Setup: In a 96-well microplate, add a defined volume of fungal growth medium (e.g., Potato Dextrose Broth, PDB) to each well. Add serial dilutions of the isolated this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (a known fungicide) and a negative control (solvent only).

  • Inoculation and Incubation: Inoculate each well with the spore suspension. Incubate the microplate at the optimal growth temperature for the fungus in the dark.

  • Data Analysis: After a suitable incubation period (e.g., 48-72 hours), measure the fungal growth (e.g., by reading the optical density at 600 nm with a microplate reader). Calculate the percentage of growth inhibition for each concentration of the compound and determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound, a constituent of plants like Rumex acetosa and Vitis vinifera, belongs to a class of compounds with well-established roles in plant defense. The presence of galloyl moieties suggests a high level of biological activity, likely contributing to the plant's resistance against herbivores and pathogens. While direct experimental evidence for the specific defensive functions of this compound is still emerging, the data from related galloylated procyanidins and rich extracts provide a strong foundation for its putative role.

Future research should focus on isolating sufficient quantities of this compound to perform detailed in vivo and in vitro studies against a range of agriculturally significant pests and pathogens. Elucidating the specific signaling pathways in plants that are triggered by this compound upon attack will provide a deeper understanding of its mode of action and its potential for use in the development of novel, natural-based crop protection strategies. Furthermore, investigating the synergistic effects of this compound with other plant metabolites could open up new avenues for durable and effective plant defense solutions.

References

Procyanidin B-5 3,3'-di-O-gallate's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the cellular interactions of Procyanidin B2 3,3'-di-O-gallate (B2G2). However, specific research on Procyanidin B-5 3,3'-di-O-gallate is limited. This guide will focus on the well-documented activities of B2G2 as a close structural analog to infer the potential mechanisms of this compound's engagement with cellular membranes.

Introduction

Procyanidins, a class of flavonoids found in various plants, are recognized for their potent biological activities. The galloylation of these compounds, the addition of gallic acid moieties, has been shown to enhance their interaction with cellular components, including membranes and associated proteins. This guide explores the intricate relationship between the galloylated procyanidin dimer, Procyanidin B2 3,3'-di-O-gallate (B2G2), and cellular membranes, providing a framework for understanding the potential actions of the closely related this compound. The interaction of these molecules with the cell membrane is a critical initiating event for their diverse downstream effects, including the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.

Biophysical Interactions with the Lipid Bilayer

While direct biophysical studies on B2G2 are not extensively available, research on similar procyanidin dimers suggests a structure-dependent interaction with the lipid bilayer. Molecular dynamics simulations of other procyanidin dimers indicate that they spontaneously bind to the lipid bilayer. The presence of galloyl groups generally enhances the binding affinity, leading to a greater number of hydrogen bonds with the lipid headgroups. This interaction can alter the physical properties of the membrane.

General observations for procyanidins include:

  • Increased Membrane Fluidity: Some procyanidins have been shown to increase the fluidity of the plasma membrane in a concentration-dependent manner[1].

  • Alteration of Membrane Order: Depending on the specific procyanidin and membrane composition, they can either increase or decrease the order of lipid acyl chains.

  • Interaction with Lipid Rafts: Procyanidins can preferentially interact with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction[2].

These biophysical changes can have profound effects on the function of membrane-embedded proteins, such as receptors and ion channels, thereby influencing cellular signaling.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of Procyanidin B2 3,3'-di-O-gallate (B2G2) on various cell types, providing insights into its potent biological activity.

Table 1: Effect of B2G2 on Endothelial Cell Growth and Viability [3]

Cell LineConcentration (µM)Exposure Time (h)Inhibition of Cell Growth (%)Increase in Dead Cells (%)
HUVEC1024~20Not significant
2024~45~10
4024~75~25
HPMEC1024~15Not significant
2024~40~8
4024~70~20

Table 2: Induction of Apoptosis in Endothelial Cells by B2G2 [3]

Cell LineConcentration (µM)Exposure Time (h)Apoptotic Cells (%)
HUVEC1024~5
2024~15
4024~35

Table 3: Inhibition of Cancer Cell Growth by B2G2 [4]

Cell Line (Prostate Cancer)IC50 (µM) after 72h
LNCaP~25
C4-2B~30
22Rv1~35
PC3~40

Table 4: Neuroprotective Effects of Procyanidin B2 3"-O-gallate [5]

Cell LineTreatmentConcentration (µM)Cell Viability (%)
HT22Glutamate (5 mM)-~50
Glutamate + B2G212.5~65
Glutamate + B2G225~80
Glutamate + B2G250~95

Signaling Pathways Modulated by Procyanidin B2 3,3'-di-O-gallate

B2G2 has been shown to modulate several critical signaling pathways, often initiating from its interaction with membrane receptors or downstream signaling components.

VEGFR2 Signaling Pathway in Endothelial Cells

B2G2 inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. This inhibition disrupts endothelial cell proliferation, migration, and tube formation, which are crucial steps in the formation of new blood vessels. The downstream PI3K/Akt pathway, a key survival pathway, is also suppressed.[6]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Survival, Migration Akt->Proliferation B2G2 Procyanidin B2 3,3'-di-O-gallate B2G2->VEGFR2

Figure 1: Inhibition of VEGFR2 Signaling by B2G2.

Integrin Signaling Pathway

B2G2 also affects cell motility and invasion by targeting the integrin signaling pathway. Integrins are transmembrane receptors that mediate cell-matrix interactions. By downregulating integrin expression, B2G2 disrupts the downstream signaling that is essential for cell adhesion and migration.[7]

NF-κB, Stat3, and AP1 Signaling in Cancer Cells

In prostate cancer cells, B2G2 has been shown to induce apoptosis by inhibiting the activity of the transcription factors NF-κB, Stat3, and AP1.[4] These transcription factors are key regulators of cell survival and proliferation, and their inhibition leads to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

Cancer_Signaling B2G2 Procyanidin B2 3,3'-di-O-gallate NFkB NF-κB B2G2->NFkB Stat3 Stat3 B2G2->Stat3 AP1 AP1 B2G2->AP1 Survival_Genes Pro-survival and Proliferative Genes NFkB->Survival_Genes Stat3->Survival_Genes AP1->Survival_Genes Apoptosis Apoptosis Survival_Genes->Apoptosis

Figure 2: B2G2-mediated inhibition of pro-survival transcription factors.

MAPK Signaling Pathway in Neuronal Cells

In HT22 neuronal cells, Procyanidin B2 3"-O-gallate prevents glutamate-induced cell death by inhibiting the phosphorylation of MAPKs, including ERK, p38, and JNK.[5] This suggests a protective role against oxidative stress-induced neuronal damage.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction of B2G2 with cellular systems.

Cell Culture and Viability Assays
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Prostate Microvascular Endothelial Cells (HPMECs), and various human prostate cancer cell lines (LNCaP, PC3, etc.) are commonly used.[3][4] HT22 murine hippocampal cells are used for neuroprotection studies.[5]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cell viability is typically assessed using the Trypan Blue exclusion assay or MTT assay. For the Trypan Blue assay, cells are harvested, stained with Trypan Blue, and live (unstained) and dead (blue) cells are counted using a hemocytometer.

Western Blot Analysis
  • Purpose: To determine the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Cells are treated with B2G2 at various concentrations and for different durations.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with non-fat milk or bovine serum albumin to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-VEGFR2, Akt, p-ERK, cleaved PARP).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]

Transwell Migration and Invasion Assays
  • Purpose: To assess the effect of B2G2 on cell motility and invasiveness.

  • Procedure:

    • Transwell inserts with a porous membrane (e.g., 8-µm pore size) are used. For invasion assays, the membrane is coated with Matrigel.

    • Cells, pre-treated with B2G2, are seeded in the upper chamber in serum-free media.

    • The lower chamber is filled with media containing a chemoattractant (e.g., FBS).

    • After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet or hematoxylin and eosin), and counted under a microscope.[3]

Transwell_Assay cluster_0 Transwell Insert cluster_1 Workflow Upper_Chamber Upper Chamber: Cells in Serum-Free Media +/- B2G2 Membrane Porous Membrane (with Matrigel for invasion) Upper_Chamber->Membrane Lower_Chamber Lower Chamber: Media with Chemoattractant (FBS) Membrane->Lower_Chamber Seed_Cells Seed Cells Incubate Incubate Seed_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Remove_NonMigrated->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify

References

Procyanidin B-5 3,3'-di-O-gallate: A Review of Health Benefits and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids found in various plants, are recognized for their wide range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Among these, dimeric procyanidins, particularly their galloylated forms, have garnered significant interest for their enhanced biological activities. This technical guide focuses on the health benefits of Procyanidin B-5 3,3'-di-O-gallate. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data for this particular isomer. In contrast, a closely related compound, Procyanidin B-2 3,3''-di-O-gallate (B2G2), has been the subject of extensive research, providing a wealth of information on its mechanisms of action.

This guide will therefore primarily detail the health benefits of Procyanidin B-2 3,3''-di-O-gallate as a representative galloylated B-type procyanidin dimer, with the understanding that its biological activities may offer insights into the potential effects of the B-5 isomer. The available information strongly suggests that the presence and position of galloyl moieties significantly influence the biological efficacy of procyanidins.[2]

Anticancer Activity

Procyanidin B-2 3,3''-di-O-gallate has demonstrated significant anticancer effects, particularly in the context of prostate cancer. Both isolated and synthetic forms of B2G2 have been shown to inhibit cell growth, reduce the ability of cancer cells to form colonies, induce cell cycle arrest, and trigger apoptotic cell death in various human prostate cancer cell lines.[3]

Quantitative Data on Anticancer Effects
Cell LineTreatmentOutcomeReference
PC-325-100 µM B2G2 for 24-72h14-74% growth inhibition[4]
22Rv125-100 µM B2G2 for 24-72hSignificant growth inhibition and induction of cell death[4]
C4-2B25-100 µM B2G2 for 24-72h22-95% growth inhibition[4]
PC-3 Xenograft (in vivo)5 mg/kg B2G2 daily (intraperitoneal) for 5 weeks~61% decrease in tumor volume and ~52% decrease in tumor weight[5]
Signaling Pathways in Anticancer Activity

B2G2 exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. Mechanistic studies have revealed that B2G2 can inhibit the transcriptional activity of NF-κB and AP1, and the nuclear translocation of Stat3 in prostate cancer cells.[3] Furthermore, B2G2 has been shown to induce cancer cell death by increasing reactive oxygen species (ROS) generation, leading to the sustained activation of ERK1/2 and AMPKα.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B2G2 Procyanidin B-2 3,3''-di-O-gallate IKK IKK B2G2->IKK Inhibits AP1 AP1 B2G2->AP1 Inhibits Stat3 Stat3 B2G2->Stat3 IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p50/p65)-IκBα IκBα->NFκB_complex Inhibits NFκB_active NF-κB (p50/p65) NFκB_complex->NFκB_active Releases NFκB_DNA NF-κB binding to DNA NFκB_active->NFκB_DNA Translocates & Binds AP1_DNA AP1 binding to DNA AP1->AP1_DNA Binds Stat3_p p-Stat3 Stat3->Stat3_p Phosphorylation Stat3_DNA Stat3 binding to DNA Stat3_p->Stat3_DNA Translocates & Binds Gene_Expression Gene Expression (Survival, Proliferation) NFκB_DNA->Gene_Expression AP1_DNA->Gene_Expression Stat3_DNA->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of

Caption: B2G2 inhibits key transcription factors in cancer cells.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

  • Cell Plating: Plate human prostate cancer cells (e.g., PC3, 22Rv1, C4-2B) at a density of 5,000 cells/cm² in 60 mm dishes and culture under standard conditions for 24 hours.[4]

  • Treatment: Treat the cells with varying concentrations of B2G2 (e.g., 25, 50, 100 µM) or DMSO as a vehicle control.[4]

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).[4]

  • Cell Counting: Harvest the cells by trypsinization, and stain with Trypan Blue dye. Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.[4]

Western Blot Analysis

  • Cell Lysis: Prepare total cell lysates from control and B2G2-treated cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 50-60 µg of protein per sample on an 8% or 12% SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, Stat3, AP1, cleaved PARP) overnight at 4°C.[3][4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a peroxidase-conjugated secondary antibody.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. B2G2 has been shown to inhibit several key processes in angiogenesis.

Quantitative Data on Anti-Angiogenic Effects
Cell LineTreatmentOutcomeReference
HUVEC10-40 µM B2G2 for 24hDose-dependent inhibition of cell growth[8]
HPMEC10-40 µM B2G2 for 24hDose-dependent inhibition of cell growth[8]
HUVEC20-40 µM B2G2 for 6hInhibition of capillary tube formation[8]
Signaling Pathways in Anti-Angiogenic Activity

B2G2 exerts its anti-angiogenic effects by targeting the VEGFR2/PI3K/Akt and integrin signaling pathways, which are critical for endothelial cell survival, proliferation, and motility.[8]

cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects B2G2 Procyanidin B-2 3,3''-di-O-gallate VEGFR2 VEGFR2 B2G2->VEGFR2 Inhibits Integrin Integrin B2G2->Integrin PI3K PI3K VEGFR2->PI3K Activates FAK FAK Integrin->FAK Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Src Src FAK->Src Activates Src->Migration Tube_Formation Tube Formation Src->Tube_Formation

Caption: B2G2 inhibits key signaling pathways in angiogenesis.

Experimental Protocols

Capillary Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or human prostate microvascular endothelial cells (HPMECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with different concentrations of B2G2 (e.g., 20, 40 µM).[8]

  • Incubation: Incubate the cells for an appropriate time (e.g., 6 hours) to allow for tube formation.[8]

  • Visualization: Observe and photograph the formation of capillary-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as tube length or number of branch points.

Anti-inflammatory and Immunomodulatory Effects

Procyanidins are known for their anti-inflammatory properties. B2G2 has been shown to ameliorate autoimmune disease models by suppressing T-cell mediated cytokine production.[9]

Quantitative Data on Anti-inflammatory Effects
ModelTreatmentOutcomeReference
Experimental Autoimmune Encephalomyelitis (EAE) in miceOral administration of B2G2Significant improvement in clinical scores, suppression of IFN-γ, TNF-α, and IL-17[9]
Murine CD4+ T cellsB2G2 treatmentInhibition of IFN-γ production[9]
Signaling Pathways in Immunomodulation

B2G2 can suppress T-cell activation and cytokine production by inhibiting glycolysis through the mTOR-HIF-1α pathway.[10] It has also been shown to directly interact with the amino acid transporter ASCT2, thereby inhibiting glutamine influx, which is crucial for T-cell activation and IFN-γ production.[9]

cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B2G2 Procyanidin B-2 3,3''-di-O-gallate ASCT2 ASCT2 Transporter B2G2->ASCT2 Binds to & Inhibits mTOR mTOR B2G2->mTOR Inhibits Glutamine_influx Glutamine Influx ASCT2->Glutamine_influx Mediates Glutamine_influx->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Activates Glycolysis Glycolysis HIF1a->Glycolysis Promotes Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Glycolysis->Cytokine_Production Supports

Caption: B2G2 modulates T-cell function by targeting metabolism.

Neuroprotective Effects

While specific data for B2G2 is limited in this area, other procyanidins have shown neuroprotective effects. For instance, Procyanidin B2 has been found to protect neurons from oxidative and excitotoxic stress.[6] Another related compound, Procyanidin B2 3″-O-gallate, has been shown to prevent glutamate-induced neuronal cell death by reducing reactive oxygen species accumulation and inhibiting the phosphorylation of MAPKs (ERK, JNK, and p38).[11] Given these findings, it is plausible that B2G2 possesses similar neuroprotective properties.

Experimental Protocols

Neuronal Cell Viability Assay

  • Cell Culture: Culture neuronal cells (e.g., HT22 murine hippocampal cells) under standard conditions.[11]

  • Treatment: Pre-treat the cells with various concentrations of the procyanidin compound for a specified duration.

  • Induction of Cell Death: Induce neuronal cell death by exposing the cells to a neurotoxin, such as glutamate (e.g., 5 mM for 24 hours).[11]

  • Viability Assessment: Assess cell viability using a method such as the MTT assay, which measures mitochondrial metabolic activity.[6]

Antioxidant Activity

Experimental Protocols

DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound.

  • Reaction Mixture: Mix the DPPH solution with different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The available scientific evidence, primarily from studies on Procyanidin B-2 3,3''-di-O-gallate, strongly indicates that galloylated B-type procyanidin dimers possess significant health benefits, including potent anticancer, anti-angiogenic, anti-inflammatory, and likely neuroprotective and antioxidant activities. These effects are mediated through the modulation of multiple key signaling pathways. While further research is needed to specifically elucidate the biological activities and mechanisms of this compound, the data presented in this guide provide a solid foundation for future investigations and for the development of novel therapeutic agents based on this class of compounds. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in this field.

References

Procyanidin B-5 3,3'-di-O-gallate: A Potent Inhibitor of Squalene Epoxidase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Procyanidin B-5 3,3'-di-O-gallate, a naturally occurring polyphenol, has emerged as a significant subject of interest within the scientific community due to its potent enzymatic inhibition properties. This technical guide provides an in-depth exploration of its inhibitory effects, focusing on squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This document outlines quantitative inhibition data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of squalene epoxidase. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundSqualene Epoxidase0.55[1]

While research has highlighted the potent inhibition of squalene epoxidase by this compound, the broader class of procyanidins has demonstrated inhibitory effects against other enzymes. For comparative purposes, the following table summarizes the inhibitory activities of other procyanidin structures against Angiotensin-Converting Enzyme (ACE).

Procyanidin TypeTarget EnzymeIC50 Value (µM)
DimerAngiotensin-Converting Enzyme (ACE)97.0
TetramerAngiotensin-Converting Enzyme (ACE)4.4
HexamerAngiotensin-Converting Enzyme (ACE)8.2

Experimental Protocols

The determination of the enzymatic inhibition of squalene epoxidase by this compound involves a series of well-defined experimental procedures. The following is a detailed methodology based on established protocols for squalene epoxidase inhibition assays.

Preparation of Microsomal Squalene Epoxidase

The enzyme source for the assay is typically a microsomal fraction prepared from rat liver, which is known to have high squalene epoxidase activity.

  • Tissue Homogenization: Livers from Sprague-Dawley rats are perfused with a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.5) to remove blood. The tissue is then minced and homogenized in the same buffer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. An initial low-speed centrifugation (e.g., 9,750 x g) is performed to pellet cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.

  • Washing and Storage: The microsomal pellet is washed with the homogenization buffer to remove cytosolic contaminants and then resuspended in a suitable buffer. The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay. The microsomes can be stored at -80°C until use.

Squalene Epoxidase Inhibition Assay

The assay measures the activity of squalene epoxidase in the presence and absence of the inhibitor.

  • Reaction Mixture: The standard reaction mixture contains the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4):

    • Microsomal enzyme preparation

    • Squalene (substrate)

    • NADPH (cofactor)

    • FAD (cofactor)

    • This compound (inhibitor) at various concentrations, or vehicle control (e.g., DMSO).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific period.

  • Detection of Product Formation: The activity of squalene epoxidase is determined by measuring the formation of its product, 2,3-oxidosqualene. This can be achieved using various methods, including:

    • Radiometric Assay: Using radiolabeled squalene (e.g., [3H]squalene) and quantifying the formation of radiolabeled 2,3-oxidosqualene via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Spectrophotometric Assay: Monitoring the consumption of NADPH at 340 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the cholesterol biosynthesis pathway, the mechanism of squalene epoxidase inhibition, and a typical experimental workflow for determining enzymatic inhibition.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA reductase HMGCoA->HMGCR Mevalonate Mevalonate FPP Farnesyl pyrophosphate Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene SQLE Squalene epoxidase Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps HMGCR->Mevalonate SQLE->Oxidosqualene

Caption: Cholesterol biosynthesis pathway highlighting the role of squalene epoxidase.

SQLE_Inhibition Squalene Squalene (Substrate) EnzymeSubstrate Enzyme-Substrate Complex Squalene->EnzymeSubstrate SQLE Squalene Epoxidase (Enzyme) SQLE->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) SQLE->EnzymeInhibitor Inhibitor Procyanidin B-5 3,3'-di-O-gallate Inhibitor->EnzymeInhibitor EnzymeSubstrate->SQLE Product 2,3-Oxidosqualene (Product) EnzymeSubstrate->Product

Caption: Mechanism of squalene epoxidase inhibition.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Rat Liver Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction (Enzyme Source) Centrifugation->Microsomes ReactionSetup Set up reaction mixtures (Enzyme, Substrate, Cofactors, Inhibitor) Microsomes->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Detection Measure product formation Incubation->Detection CalcInhibition Calculate % Inhibition Detection->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Caption: Experimental workflow for determining enzymatic inhibition.

Procyanidins, including closely related structures to this compound, have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation and cell survival.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Procyanidins Procyanidins IKK IKK Procyanidins->IKK inhibits MAPKK MAPKK Procyanidins->MAPKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (Nuclear Translocation) NFkB->Nucleus_NFkB Gene_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_NFkB MAPKKK MAPKKK MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Gene_MAPK Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_MAPK

Caption: Simplified overview of procyanidin effects on key signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Procyanidin B-5 3,3'-di-O-gallate from Rumex acetosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rumex acetosa, commonly known as garden sorrel, is a perennial herb belonging to the Polygonaceae family. It is recognized for its rich phytochemical profile, which includes a variety of phenolic compounds such as flavonoids, anthraquinones, and tannins.[1] Among these, proanthocyanidins (condensed tannins) are of significant interest due to their potential health benefits.[2] Notably, Rumex acetosa has been identified as a source of various procyanidins, including the dimeric procyanidin B-5 3,3'-di-O-gallate.[3][4] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the aerial parts of Rumex acetosa. Additionally, it outlines the known biological activities and associated signaling pathways of similar procyanidin gallates, offering insights for further research and drug development.

Data Presentation: Quantitative Analysis of Phenolic Compounds in Rumex acetosa

The following table summarizes the content of various phenolic compound classes found in the leaves of Rumex acetosa. It is important to note that the specific yield of this compound can vary depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed. The data presented here is a compilation from studies on Rumex species to provide a comparative overview.

Compound ClassConcentration (mg/g of dry weight)Method of AnalysisReference
Total Phenolic Content~ 23Spectrophotometry (Folin-Ciocalteu)[5]
Total Flavonoids~ 18Spectrophotometry (Aluminum Chloride)[5]
Total Proanthocyanidins0.24Spectrophotometry (Vanillin-HCl)[6]
Hydroxycinnamic Acids~ 13HPLC-DAD[6]
Catechins0.9 - 1.3HPLC-DAD[5]

Note: The concentration of individual procyanidins, including this compound, requires specific isolation and quantification methods as detailed in the protocols below. The yield of specific galloylated procyanidins is often lower than the total proanthocyanidin content.

Experimental Protocols

Extraction of Procyanidins from Rumex acetosa

This protocol describes a general method for the extraction of procyanidins from the dried aerial parts of Rumex acetosa.

Materials and Reagents:

  • Dried and powdered aerial parts of Rumex acetosa

  • Acetone (ACS grade)

  • Deionized water

  • Ethyl acetate (ACS grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Centrifuge

Procedure:

  • Maceration: Weigh 100 g of dried, powdered Rumex acetosa aerial parts and place it in a suitable flask.

  • Solvent Extraction: Add 1 L of 70% aqueous acetone (700 mL acetone and 300 mL deionized water) to the plant material.

  • Extraction Process: Stir the mixture at room temperature for 24 hours. Protect the mixture from light to prevent degradation of phenolic compounds.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of procyanidins.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the acetone.

  • Liquid-Liquid Partitioning: The resulting aqueous extract is then partitioned with ethyl acetate (3 x 500 mL). The ethyl acetate fractions, which contain the dimeric and trimeric procyanidins, are combined.[3][4]

  • Final Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate and then evaporated to dryness under reduced pressure to yield the crude procyanidin-rich extract.

Workflow for Procyanidin Extraction

ExtractionWorkflow Plant Dried Rumex acetosa Extraction Maceration with 70% Acetone Plant->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue Filtration->Residue Extract Crude Acetone/Water Extract Filtration->Extract Evaporation Rotary Evaporation Extract->Evaporation AqueousExtract Aqueous Extract Evaporation->AqueousExtract Partitioning Liquid-Liquid Partitioning with Ethyl Acetate AqueousExtract->Partitioning EthylAcetate Ethyl Acetate Fraction Partitioning->EthylAcetate FinalEvaporation Evaporation to Dryness EthylAcetate->FinalEvaporation FinalProduct Crude Procyanidin Extract FinalEvaporation->FinalProduct

Caption: Workflow for the extraction of a procyanidin-rich fraction from Rumex acetosa.

Isolation of this compound by Preparative HPLC

This protocol outlines the purification of the target compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials and Reagents:

  • Crude procyanidin-rich extract from Rumex acetosa

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Preparative HPLC system with a Diol or C18 column

  • Fraction collector

  • Analytical HPLC system for fraction analysis

Procedure:

  • Sample Preparation: Dissolve the crude procyanidin extract in the initial mobile phase solvent mixture. Filter the solution through a 0.45 µm syringe filter.

  • Column Chromatography (Optional Pre-purification): For complex crude extracts, a pre-purification step using Sephadex LH-20 or polyamide column chromatography can be employed to fractionate the extract based on polarity and size, which can improve the resolution of the subsequent preparative HPLC.

  • Preparative HPLC Conditions:

    • Column: A preparative Diol column (e.g., 250 x 10 mm, 5 µm) is often used for normal-phase separation of procyanidin oligomers.[7] Alternatively, a C18 column can be used for reversed-phase separation.

    • Mobile Phase: A binary gradient system is typically used.

      • Normal Phase (Diol): Mobile Phase A: Acetonitrile with 0.1% formic acid; Mobile Phase B: Methanol/Water (95:5) with 0.1% formic acid.

      • Reversed Phase (C18): Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: The gradient should be optimized to achieve separation of the dimeric procyanidins. A shallow gradient is often required. An example gradient for a Diol column could be: 0-5 min, 10% B; 5-40 min, 10-40% B; 40-45 min, 40-10% B; 45-50 min, 10% B.

    • Flow Rate: Typically 3-5 mL/min for a 10 mm ID column.

    • Detection: UV detector at 280 nm.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peaks corresponding to dimeric procyanidins.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to identify the fraction containing pure this compound. A mass spectrometer coupled to the HPLC (LC-MS) is highly recommended for unambiguous identification.

  • Lyophilization: Lyophilize the pure fractions to obtain the isolated compound as a powder.

Workflow for Isolation of this compound

IsolationWorkflow CrudeExtract Crude Procyanidin Extract PrePurification Column Chromatography (Sephadex LH-20) CrudeExtract->PrePurification FractionatedExtract Fractionated Extract PrePurification->FractionatedExtract PrepHPLC Preparative HPLC FractionatedExtract->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection Fractions Collected Fractions FractionCollection->Fractions Analysis Analytical HPLC-MS Fractions->Analysis PureFraction Pure Fraction Analysis->PureFraction Lyophilization Lyophilization PureFraction->Lyophilization FinalProduct Procyanidin B-5 3,3'-di-O-gallate Lyophilization->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Quantification of this compound by HPLC

This protocol details the quantitative analysis of the isolated compound.

Materials and Reagents:

  • Isolated this compound (as a standard)

  • Rumex acetosa extract

  • HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents as used in the preparative method

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified this compound of known concentration. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the Rumex acetosa extract at a known concentration in the initial mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Analytical C18 column.

    • Mobile Phase: Use the same mobile phase system as in the reversed-phase preparative method.

    • Gradient: Optimize the gradient for baseline separation of the target compound from other components in the extract.

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection:

      • DAD: Monitor at 280 nm.

      • FLD: Excitation at ~276 nm and emission at ~316 nm for higher sensitivity and selectivity for procyanidins.[8]

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the Rumex acetosa extract and determine the peak area of this compound. Calculate the concentration in the extract using the calibration curve.

Signaling Pathways

The biological activities of galloylated procyanidins are of great interest. While specific studies on this compound are limited, research on the closely related Procyanidin B2 3,3″-di-O-gallate provides significant insights into its potential mechanisms of action, particularly in the context of angiogenesis and inflammation.[2][9]

Inhibition of VEGFR2 Signaling Pathway

Procyanidin B2 3,3″-di-O-gallate has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[2][9] This inhibition can lead to decreased cell proliferation, motility, and tube formation, which are critical steps in the formation of new blood vessels.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PB5G Procyanidin B-5 3,3'-di-O-gallate PB5G->VEGFR2 Inhibits Activation PI3K PI3K VEGFR2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Proliferation, Motility) Akt->Angiogenesis Promotes

Caption: Proposed inhibition of the VEGFR2 signaling pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Procyanidins have been demonstrated to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[10] They can inhibit the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IkBa->IkBa_NFkB Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation PB5G Procyanidin B-5 3,3'-di-O-gallate PB5G->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Initiates

Caption: Proposed modulation of the NF-κB signaling pathway by this compound.

Rumex acetosa is a valuable natural source for the extraction of this compound. The protocols provided herein offer a comprehensive guide for researchers to extract, isolate, and quantify this compound. The potential of galloylated procyanidins to modulate key signaling pathways involved in angiogenesis and inflammation highlights their promise as lead compounds for the development of novel therapeutics. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted.

References

Application Notes and Protocols for the Isolation of Procyanidin B-5 3,3'-di-O-gallate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Procyanidin B-5 3,3'-di-O-gallate, a bioactive polyphenolic compound with potential therapeutic applications. The protocol is compiled from established methodologies for the extraction and separation of procyanidins from plant sources.

Introduction

This compound is a dimeric proanthocyanidin consisting of two epicatechin units linked by a C4→C6 bond, with gallic acid moieties esterified at the 3-hydroxyl positions of both units. This compound, found in various plant tissues, has garnered interest for its potential health benefits. This protocol outlines a comprehensive procedure for its extraction from plant material, followed by purification using a combination of chromatographic techniques. While grape seeds are a common source for procyanidins, this protocol will focus on a general methodology that can be adapted for various plant matrices, with specific mention of Rheum palmatum as a potential source.

Data Presentation

Table 1: Typical Procyanidin Content in Grape Seeds (Vitis vinifera)

Compound ClassConcentration Range (mg/g of dried seeds)
Monomeric Flavan-3-ols (Catechin, Epicatechin)10 - 50
Dimeric Procyanidins (e.g., B1, B2, B3, B4, B5)5 - 30
Trimeric Procyanidins2 - 15
Galloylated Procyanidins1 - 10
Polymeric Procyanidins50 - 200

Note: The concentration of specific procyanidins, including this compound, can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method.

Experimental Protocols

Plant Material Preparation
  • Source Selection : Select plant material known to be rich in galloylated procyanidins. Grape seeds (Vitis vinifera) and the roots of Rheum palmatum are potential sources.

  • Drying : Air-dry or freeze-dry the plant material to a constant weight to prevent enzymatic degradation of phenolic compounds.

  • Grinding : Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Procyanidins
  • Solvent Selection : A mixture of acetone, ethanol, or methanol with water is effective for extracting procyanidins. An 80% aqueous methanol solution is a good starting point. The addition of a small amount of acid, such as 0.1% formic acid, can improve extraction efficiency and preserve the stability of the procyanidins.

  • Extraction Procedure :

    • Macerate the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

    • Separate the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue two more times to ensure maximum recovery of procyanidins.

    • Pool the supernatants from all extractions.

  • Solvent Removal : Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • Defatting : If the plant material has a high lipid content, defat the concentrated aqueous extract by liquid-liquid partitioning with n-hexane. Discard the hexane layer.

  • Lyophilization : Freeze-dry the aqueous extract to obtain a crude procyanidin powder.

Purification of this compound

This is a multi-step process involving column chromatography and high-performance liquid chromatography (HPLC).

  • Stationary Phase : Sephadex LH-20 is a commonly used resin for the separation of polyphenols.

  • Column Packing : Swell the Sephadex LH-20 resin in the initial mobile phase and pack it into a glass column.

  • Sample Loading : Dissolve the crude procyanidin extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution : Elute the column with a stepwise gradient of solvents.

    • Start with a less polar solvent like ethanol or methanol to elute monomeric and dimeric procyanidins.

    • Gradually increase the polarity by adding water to the mobile phase to elute oligomeric and polymeric procyanidins.

    • Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Fraction Pooling : Pool the fractions that show enrichment of dimeric galloylated procyanidins based on the analytical results.

  • Column : A reversed-phase C18 column is suitable for the separation of procyanidins.

  • Mobile Phase : A gradient of acidified water (A) and an organic solvent like acetonitrile or methanol (B) is typically used. For example, (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Elution : A typical gradient could be:

    • 0-10 min: 5-15% B

    • 10-40 min: 15-35% B

    • 40-50 min: 35-80% B

    • 50-55 min: 80-5% B (column wash and re-equilibration)

  • Detection : Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection : Collect the peak corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and mass spectrometry.

  • Purification : The collected fraction may need to be re-purified using the same or a modified HPLC method to achieve high purity.

Structural Elucidation and Quantification
  • Mass Spectrometry (MS) : Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR, 13C NMR, and 2D NMR techniques to confirm the structure of this compound.

  • Quantitative Analysis : Quantify the amount of this compound in the plant extract and purified fractions using a validated HPLC method with a certified reference standard.

Visualizations

Isolation_Workflow PlantMaterial Plant Material (e.g., Grape Seeds) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (80% aq. Methanol + 0.1% Formic Acid) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Defatting Defatting (with n-Hexane) Concentration->Defatting Lyophilization Lyophilization Defatting->Lyophilization CrudeExtract Crude Procyanidin Extract Lyophilization->CrudeExtract ColumnChromatography Column Chromatography (Sephadex LH-20) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation PrepHPLC Preparative HPLC (C18 Reversed-Phase) Fractionation->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation & Quantification (MS, NMR, HPLC) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

Separation_Logic CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Sephadex LH-20) CrudeExtract->ColumnChromatography MonomersDimers Monomers & Dimers Fraction ColumnChromatography->MonomersDimers Initial Elution OligomersPolymers Oligomers & Polymers Fraction ColumnChromatography->OligomersPolymers Later Elution PrepHPLC Preparative HPLC (C18 Reversed-Phase) MonomersDimers->PrepHPLC ProcyanidinB5Gallate This compound PrepHPLC->ProcyanidinB5Gallate Specific Peak Collection OtherProcyanidins Other Procyanidins PrepHPLC->OtherProcyanidins Other Peaks

Caption: Logical flow of the chromatographic separation process.

Application Notes & Protocols: Procyanidin B-5 3,3'-di-O-gallate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Procyanidin B-5 3,3'-di-O-gallate as a reference standard in chromatographic analyses. This document outlines the essential chemical and physical properties, preparation of standard solutions, and detailed protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric detection.

Introduction to this compound

This compound is a B-type proanthocyanidin dimer, a class of polyphenolic compounds found in various plants.[1][2] Structurally, it is an ester of Procyanidin B-5 with two gallic acid moieties.[3] Due to their potent antioxidant properties and potential health benefits, the accurate quantification of procyanidins in natural products, functional foods, and pharmaceutical preparations is of significant interest.[4] The use of a well-characterized standard such as this compound is crucial for achieving reliable and reproducible quantitative results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and preparation of the standard.

PropertyValueReference
Molecular Formula C₄₄H₃₄O₂₀[5][6]
Molecular Weight 882.7 g/mol [3][6]
Monoisotopic Mass 882.16437 Da[5]
Appearance Typically a lyophilized powder, color may varyN/A
Solubility Soluble in methanol, ethanol, acetone, and other polar organic solvents. Limited solubility in water.[7][8]
Storage Store at or below -18°C in a dry, dark environment to prevent degradation.[2]

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves. The following protocol outlines the steps for preparing a stock solution and subsequent working standards of this compound.

Materials and Equipment
  • This compound reference standard (purity ≥95%)

  • HPLC-grade methanol

  • Volumetric flasks (Class A)

  • Analytical balance

  • Micropipettes

  • Amber glass vials for storage

Protocol for Standard Solution Preparation
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the standard.

    • Once dissolved, bring the volume up to the mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution with methanol.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.

    • The concentration range for the calibration curve will depend on the sensitivity of the instrument and the expected concentration of the analyte in the samples. A typical range might be 0.5 - 100 µg/mL.[8]

  • Storage: Store the stock and working solutions in amber glass vials at -20°C. It is recommended to prepare fresh working solutions daily.

Chromatographic Analysis

This section provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV and Mass Spectrometric detection.

Recommended HPLC-UV Method

Reversed-phase HPLC is a common technique for the separation of procyanidins.[9]

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-30% B over 15 min, 30-95% B over 2 min, hold at 95% B for 3 min, return to 5% B over 1 min, hold at 5% B for 4 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 280 nm[4][10]
HPLC-MS/MS Method for Confirmation

For highly selective and sensitive detection, HPLC coupled with tandem mass spectrometry (MS/MS) is recommended.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 881.16 [M-H]⁻
Product Ions (Q3) Fragmentation of procyanidins can involve Retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) reactions.[8] Specific transitions should be optimized by direct infusion of the standard.
Collision Energy To be optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Experimental Workflow and Data Analysis

The overall workflow for using this compound as a standard for quantification is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Stock & Working Solutions HPLC HPLC Separation StandardPrep->HPLC SamplePrep Prepare Sample Extract SamplePrep->HPLC Detection UV or MS/MS Detection HPLC->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quant Quantify Analyte in Sample Detection->Quant CalCurve->Quant

Caption: Workflow for Quantification using a Standard.

Data Analysis Steps:

  • Calibration Curve: Inject the series of working standards into the HPLC system. Plot the peak area of this compound against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.99 is generally considered acceptable.[8]

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the peak area of the analyte in the sample chromatogram that corresponds to the retention time of this compound. Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Signaling Pathway Context (Informational)

Procyanidins, including galloylated forms, are known to interact with various cellular signaling pathways. For instance, some procyanidins have been shown to inhibit the Notch signaling pathway, which is relevant in cancer stem cell research.[11] The diagram below illustrates a simplified representation of this inhibitory action.

G cluster_pathway Simplified Notch Signaling Ligand Jagged1 (Ligand) NotchR Notch1 Receptor Ligand->NotchR NICD Notch Intracellular Domain (NICD) NotchR->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation GeneExp Target Gene Expression Nucleus->GeneExp Standard Procyanidin B-2 3,3'-di-O-gallate Standard->NotchR Inhibits

Caption: Inhibition of Notch1 Signaling by a Procyanidin.

Disclaimer: This information is for educational purposes and illustrates a potential biological context. The primary focus of these notes is the analytical application of this compound as a standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, incompatible mobile phase, sample solvent mismatchUse a guard column, ensure mobile phase is properly mixed and degassed, dissolve sample in the initial mobile phase composition.
Low Sensitivity Standard degradation, incorrect detection wavelength, MS source parameters not optimizedPrepare fresh standards, verify UV maximum, optimize MS source conditions through infusion.
Variable Retention Times Fluctuation in column temperature, pump issues, mobile phase composition changesUse a column oven, purge and prime the pump, prepare fresh mobile phase.
No Peak Detected Standard completely degraded, incorrect injection, instrument malfunctionPrepare fresh standard from powder, check autosampler and syringe, run instrument diagnostics.

References

Application Notes and Protocols: Procyanidin B-5 3,3'-di-O-gallate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Procyanidin B-5, 3,3'-di-O-gallate, a polyphenolic compound, in various cell culture systems. This document includes summaries of its biological activities, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Biological Activities and Applications

Procyanidin B-5, 3,3'-di-O-gallate has demonstrated significant biological activity in a range of in vitro models. Its primary applications in cell culture research revolve around its potent anti-cancer and anti-angiogenic properties. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor-promoting signaling pathways in various cancer cell lines. Additionally, it exhibits inhibitory effects on endothelial cell functions crucial for angiogenesis.

Anticancer Effects:

Procyanidin B-5, 3,3'-di-O-gallate has been identified as a promising agent for cancer chemoprevention and therapy.[1] Studies have shown its efficacy against prostate, pancreatic, and lung cancer cells.[1] The anticancer activity is mediated through the induction of cell cycle arrest and apoptosis.[2] Mechanistically, it targets key survival signaling pathways, including NF-κB, STAT3, and AP1, leading to a reduction in the expression of pro-survival proteins like survivin and an increase in apoptotic markers such as cleaved PARP.[2]

Anti-angiogenic Effects:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Procyanidin B-5, 3,3'-di-O-gallate has been shown to inhibit several key steps in the angiogenic process. It directly inhibits the growth and motility of human umbilical vein endothelial cells (HUVECs).[3] The underlying mechanism involves the targeting of the VEGFR2 signaling pathway, a critical regulator of angiogenesis. By inhibiting VEGFR2 and its downstream effectors like PI3K and Akt, Procyanidin B-5, 3,3'-di-O-gallate can effectively block endothelial cell proliferation, migration, and tube formation.[3]

Modulation of Inflammatory Pathways:

Chronic inflammation is a key driver of many diseases, including cancer. Procyanidin B-5, 3,3'-di-O-gallate and related procyanidins have been shown to modulate inflammatory signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation. Procyanidins can inhibit the activation of NF-κB in immune cells, thereby reducing the expression of pro-inflammatory genes.[4] This anti-inflammatory activity contributes to its overall health-promoting effects.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Procyanidin B-5, 3,3'-di-O-gallate in various cell culture experiments.

Table 1: Effects on Cancer Cell Lines

Cell LineConcentration Range (µM)Incubation TimeObserved EffectsReference(s)
Human Prostate Cancer (LNCaP, DU145)10 - 5012 - 48 hoursInhibition of cell growth, induction of apoptosis, cell cycle arrest.[2]
Human Pancreatic Cancer (BxPC-3)Not specifiedNot specifiedG1 phase cell cycle arrest, inhibition of MMP-2 expression.[1]
Human Lung Cancer (A549)Not specifiedNot specifiedSuppression of Nrf2 expression and activity, enhanced chemosensitivity.[1]

Table 2: Effects on Endothelial Cells

Cell LineConcentration Range (µM)Incubation TimeObserved EffectsReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 406 - 24 hoursInhibition of cell growth, induction of apoptosis, G1 cell cycle arrest, inhibition of tube formation and motility.[3]
Human Prostate Microvascular Endothelial Cells (HPMECs)10 - 40Not specifiedInhibition of cell growth and tube formation.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Procyanidin B-5, 3,3'-di-O-gallate.

Procyanidin_B5_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin B-5 3,3'-di-O-gallate This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival mTOR->Proliferation IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation STAT3_nuc STAT3 STAT3->STAT3_nuc translocation Gene Expression Target Gene Expression NF-κB_nuc->Gene Expression STAT3_nuc->Gene Expression AP1 AP1 Gene Expression->Proliferation

Caption: Inhibition of Pro-Survival Signaling Pathways in Cancer Cells.

Procyanidin_B5_Angiogenesis_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Tube Formation Tube Formation Akt->Tube Formation

Caption: Inhibition of VEGFR2 Signaling in Endothelial Cells.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effects of Procyanidin B-5, 3,3'-di-O-gallate in cell culture. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion Method)

Objective: To determine the effect of Procyanidin B-5, 3,3'-di-O-gallate on cell viability.

Materials:

  • Cell line of interest (e.g., LNCaP, HUVEC)

  • Complete culture medium

  • Procyanidin B-5, 3,3'-di-O-gallate (stock solution in DMSO)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Procyanidin B-5, 3,3'-di-O-gallate in complete culture medium from the stock solution. The final concentrations should typically range from 10 to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest treatment group.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Procyanidin B-5, 3,3'-di-O-gallate or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS. Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

  • Counting: Load the stained cell suspension onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Procyanidin B-5, 3,3'-di-O-gallate.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Procyanidin B-5, 3,3'-di-O-gallate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Procyanidin B-5, 3,3'-di-O-gallate as described in Protocol 1.

  • Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect all cells (adherent and floating).

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Protocol 3: Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of Procyanidin B-5, 3,3'-di-O-gallate on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Procyanidin B-5, 3,3'-di-O-gallate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-NF-κB, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Procyanidin B-5, 3,3'-di-O-gallate as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

References

Procyanidin B-5 3,3'-di-O-gallate: A Versatile Tool for Elucidating Protein-Polyphenol Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a naturally occurring flavan-3-ol, a type of polyphenol found in various plants, including rhubarb (Rheum palmatum L.)[1]. As a member of the proanthocyanidin class, this galloylated dimer exhibits significant biological activities, making it a valuable tool for studying the intricate interactions between polyphenols and proteins. These interactions are fundamental to understanding the mechanisms behind the health benefits attributed to dietary polyphenols, including their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document provides detailed application notes and experimental protocols for utilizing this compound in protein-polyphenol interaction studies, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound serves as a powerful molecular probe in various experimental settings due to its distinct structural features, including the presence of two galloyl moieties, which significantly influence its binding affinity and specificity towards proteins.

Key Applications:

  • Enzyme Inhibition Studies: This compound is a potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway, with an IC50 value of 0.55 μM[1]. Its inhibitory activity can be leveraged to study the enzyme's active site, explore potential therapeutic strategies for hypercholesterolemia, and screen for other inhibitors.

  • Affinity-Based Protein Purification: When immobilized on a solid support, this compound can be used as a ligand in affinity chromatography to isolate and purify proteins that specifically interact with it. This is particularly useful for identifying novel protein targets of polyphenols from complex biological mixtures.

  • Biophysical Characterization of Binding: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantitatively characterize the binding kinetics and thermodynamics of the interaction between this compound and target proteins. This data is crucial for understanding the molecular driving forces of the interaction.

  • Elucidation of Signaling Pathways: Procyanidins are known to modulate various cellular signaling pathways. For instance, they can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival[2][3]. This compound can be used to investigate the specific molecular mechanisms by which polyphenols interfere with these pathways, potentially leading to the development of novel anti-inflammatory or anti-cancer agents. A closely related compound, Procyanidin B2 3,3″-di-O-gallate, has been shown to suppress T-cell activation and cytokine production by targeting glutamine transporter ASCT2 and modulating the mTOR-HIF-1α pathway[4][5].

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of this compound and related procyanidins with proteins. Due to the limited specific data for the B-5 isomer, data for other galloylated procyanidins are included for comparative purposes.

PolyphenolTarget ProteinTechniqueParameterValueReference
This compoundSqualene EpoxidaseAssayIC500.55 µM[1]
Procyanidin B2 3,3″-di-O-gallateASCT2Target IDDirect Binder-[4]
EpicatechinBovine Serum AlbuminITCK (M⁻¹)~10³ - 10⁴[6]
n~1-2[6]
ΔH (kJ/mol)-20 to -30[6]
ΔG (kJ/mol)~ -20[6]
TΔS (kJ/mol)~ -5 to -10[6]

Note: The thermodynamic parameters for epicatechin binding to BSA are provided as a general example of polyphenol-protein interactions, as specific ITC data for this compound with serum albumin was not found in the search results. The interaction energetics can vary depending on the specific protein and experimental conditions[6].

Experimental Protocols

Squalene Epoxidase Inhibition Assay

This protocol is adapted from general enzyme inhibition assay principles.

Objective: To determine the IC50 value of this compound for squalene epoxidase.

Materials:

  • Purified or recombinant squalene epoxidase

  • Squalene (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., a fluorescent probe to measure product formation or substrate depletion)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, squalene epoxidase, and NADPH.

  • Add the different concentrations of this compound to the respective wells. Include a control group with solvent only.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, squalene.

  • Monitor the reaction kinetics (e.g., fluorescence or absorbance) over time using a microplate reader.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Affinity Chromatography for Protein Target Identification

Objective: To immobilize this compound and use it to capture interacting proteins from a cell lysate.

Materials:

  • This compound

  • Affinity chromatography matrix with active groups (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (e.g., alternating low and high pH buffers)

  • Cell lysate containing potential target proteins

  • Binding/Wash buffer (e.g., PBS or Tris-buffered saline with mild detergent)

  • Elution buffer (e.g., high salt concentration, change in pH, or a solution of a competitive ligand)

  • Chromatography column

Procedure:

  • Ligand Immobilization:

    • Dissolve this compound in the coupling buffer.

    • Wash the NHS-activated Sepharose with ice-cold 1 mM HCl.

    • Immediately mix the resin with the this compound solution and incubate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C) with gentle agitation.

    • Block any remaining active groups on the resin by incubating with the blocking buffer.

    • Wash the resin extensively with alternating low and high pH wash buffers to remove non-covalently bound ligand.

    • Equilibrate the resin with the binding buffer.

  • Affinity Purification:

    • Incubate the prepared cell lysate with the this compound-coupled resin with gentle agitation at 4°C for a sufficient time (e.g., 1-4 hours).

    • Pack the resin into a chromatography column.

    • Wash the column extensively with the binding/wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using the elution buffer.

    • Collect the eluted fractions.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and identify the protein bands of interest using techniques like mass spectrometry.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of the interaction between this compound and a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • This compound (ligand)

  • Target protein (analyte)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a pulse of low pH solution like glycine-HCl)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject a solution of this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent coupling to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Interaction Analysis:

    • Prepare a series of dilutions of the target protein in the running buffer.

    • Inject the protein solutions over the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation of the complex.

    • Between different protein concentrations, regenerate the sensor surface using a short pulse of the regeneration solution to remove any bound protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, stoichiometry, enthalpy, and entropy) of the interaction between this compound and a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • This compound (in the syringe)

  • Target protein (in the sample cell)

  • Matching buffer for both protein and ligand solutions

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange both the protein and the this compound into the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and the polyphenol.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform a series of injections of the polyphenol into the protein solution.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of polyphenol to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry of binding (n), and the enthalpy change (ΔH).

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Visualizations

Experimental_Workflow_for_Protein_Interaction_Analysis cluster_preparation Sample Preparation cluster_experiments Interaction Analysis cluster_data Data Output Procyanidin Procyanidin B-5 3,3'-di-O-gallate SPR Surface Plasmon Resonance (Kinetics & Affinity) Procyanidin->SPR Ligand ITC Isothermal Titration Calorimetry (Thermodynamics) Procyanidin->ITC Ligand AC Affinity Chromatography (Target ID) Procyanidin->AC Ligand Protein Target Protein Protein->SPR Analyte/Target Protein->ITC Analyte/Target Protein->AC Analyte/Target Kinetics ka, kd, KD SPR->Kinetics Thermo n, Ka, ΔH, ΔS, ΔG ITC->Thermo Target Identified Interacting Proteins AC->Target

Caption: Workflow for studying protein-polyphenol interactions.

NF_kB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates Procyanidin Procyanidin B-5 3,3'-di-O-gallate Procyanidin->IKK inhibits Procyanidin->NFkB inhibits nuclear translocation Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene activates

References

Application Notes and Protocols for In Vivo Testing of Procyanidin B-5 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a polyphenolic compound belonging to the proanthocyanidin class, which are oligomers of catechin and epicatechin units. Proanthocyanidins, particularly those with galloyl moieties, have demonstrated a range of biological activities, including potent antioxidant, anti-inflammatory, and antineoplastic effects.[1][2][3] The galloylation of procyanidins has been shown to enhance their biological activities.[1] Given the established bioactivities of structurally similar procyanidins, in vivo evaluation of this compound is warranted to determine its therapeutic potential.

This document provides detailed application notes and experimental protocols for the in vivo assessment of this compound's antioxidant and anti-inflammatory properties. These protocols are designed to be adaptable for researchers in academic and industrial settings.

Preclinical In Vivo Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be effectively screened using acute and chronic inflammation models in rodents. A widely accepted acute model is the carrageenan-induced paw edema test.[4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce edema.[5]

Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1, e.g., 25 mg/kg)

    • Group III: this compound (Dose 2, e.g., 50 mg/kg)

    • Group IV: this compound (Dose 3, e.g., 100 mg/kg)

    • Group V: Indomethacin (10 mg/kg, positive control)

  • Dosing: Administer the test compound or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
IVehicle-0
IIThis compound25
IIIThis compound50
IVThis compound100
VIndomethacin10

Preclinical In Vivo Evaluation of Antioxidant Activity

The in vivo antioxidant capacity of this compound can be assessed by measuring its effect on key antioxidant enzymes and markers of oxidative stress in animal tissues.[6][7]

Experimental Protocol: Assessment of In Vivo Antioxidant Status

This protocol involves inducing oxidative stress in rodents and subsequently measuring the levels of antioxidant enzymes and lipid peroxidation products.

Materials:

  • This compound

  • Carbon tetrachloride (CCl4) or other suitable pro-oxidant

  • Vitamin C (positive control)

  • Vehicle (e.g., olive oil for CCl4)

  • Male Sprague-Dawley rats (200-250 g)

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA)

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Animal Acclimatization: As described in section 1.1.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Normal control (Vehicle only)

    • Group II: Oxidative stress control (Vehicle + CCl4)

    • Group III: this compound (Dose 1, e.g., 50 mg/kg) + CCl4

    • Group IV: this compound (Dose 2, e.g., 100 mg/kg) + CCl4

    • Group V: Vitamin C (100 mg/kg, positive control) + CCl4

  • Dosing: Administer the test compound or vehicle orally for 14 consecutive days.

  • Induction of Oxidative Stress: On day 14, administer CCl4 (1:1 in olive oil, 1 mL/kg, i.p.) to all groups except the normal control group, one hour after the final dose of the test compound.

  • Tissue Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver and kidney tissues.

  • Tissue Homogenization: Prepare 10% w/v tissue homogenates in appropriate buffer.

  • Biochemical Assays: Use commercially available kits to measure the activity of SOD, CAT, GPx, and the levels of MDA in the tissue homogenates.

Quantitative Data Summary:

GroupTreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)MDA Levels (nmol/mg protein)
INormal Control
IIOxidative Stress Control
IIIThis compound (50 mg/kg)
IVThis compound (100 mg/kg)
VVitamin C (100 mg/kg)

Visualizations

Experimental Workflow

experimental_workflow cluster_inflammation Anti-Inflammatory Activity cluster_antioxidant Antioxidant Activity acclimatization1 Animal Acclimatization grouping1 Grouping (n=6) acclimatization1->grouping1 dosing1 Oral Administration of This compound grouping1->dosing1 induction1 Carrageenan Injection dosing1->induction1 measurement1 Paw Volume Measurement induction1->measurement1 analysis1 Data Analysis measurement1->analysis1 acclimatization2 Animal Acclimatization grouping2 Grouping (n=6) acclimatization2->grouping2 dosing2 14-Day Oral Administration grouping2->dosing2 induction2 Induction of Oxidative Stress (CCl4) dosing2->induction2 collection Tissue Collection induction2->collection assays Biochemical Assays (SOD, CAT, GPx, MDA) collection->assays signaling_pathway cluster_pathway Potential Anti-Inflammatory Signaling Pathway procyanidin Procyanidin B-5 3,3'-di-O-gallate ikb IκB Kinase (IKK) procyanidin->ikb Inhibition nfkb NF-κB ikb->nfkb Activates nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Transcription inflammation Inflammation cytokines->inflammation

References

Application Notes and Protocols for the Spectroscopic Analysis of Procyanidin B-5 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a complex polyphenolic compound belonging to the class of proanthocyanidins, which are oligomers of flavan-3-ols. These compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potent antioxidant and various other biological activities. Accurate and detailed analysis of this compound is crucial for its identification, characterization, and quantification in various matrices, including plant extracts and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Vis Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Isolation of this compound

This compound has been reported to be found in Rumex acetosa (common sorrel)[1]. The isolation of this compound from natural sources is a critical first step for its detailed spectroscopic analysis. The following protocol is a general guideline adapted from methods used for the isolation of similar procyanidins and can be optimized for specific plant materials.

Protocol for Isolation:

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves of Rumex acetosa).

    • Extract the powdered material with an 80% aqueous ethanol or methanol solution at room temperature with agitation for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. Procyanidins are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with a stepwise gradient of methanol in water.

    • Monitor the collected fractions by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the target compound.

  • Preparative HPLC:

    • Further purify the enriched fractions using preparative reversed-phase HPLC (Prep-HPLC) with a C18 column.

    • Use a gradient elution system, for example, with mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile or methanol with 0.1% formic acid.

    • Monitor the elution at 280 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the purified compound.

Experimental Workflow for Isolation

Isolation_Workflow Start Plant Material (e.g., Rumex acetosa) Extraction Extraction (80% Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning ColumnChrom Sephadex LH-20 Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC End Pure Procyanidin B-5 3,3'-di-O-gallate PrepHPLC->End

Caption: Workflow for the isolation and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

Structural Unit ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Flavan-3-ol Skeleton
H-24.5 - 5.575 - 85
H-34.0 - 5.065 - 75
H-42.5 - 4.528 - 40
Aromatic Protons (A, B, E, F rings)5.8 - 7.595 - 160
Galloyl Moiety
H-2'', H-6''~7.0~110
Carbonyl (C=O)-165 - 170

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire ¹³C NMR spectra, including DEPTQ or APT experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.

    • Acquire 2D NMR spectra including:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for determining the linkage between the flavan-3-ol units and the position of the galloyl esters.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Experimental Workflow for NMR Analysis

NMR_Workflow Sample Purified Compound in Deuterated Solvent NMR_Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Sample->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Elucidation Spectral Analysis & Structure Elucidation Data_Processing->Structure_Elucidation Final_Structure Assigned Structure of This compound Structure_Elucidation->Final_Structure

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of this compound, providing valuable structural information. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

Expected Mass Spectrometric Data:

Parameter Value
Molecular Formula C₄₄H₃₄O₂₀
Monoisotopic Mass 882.16437 Da
[M-H]⁻ (Negative Ion Mode) m/z 881.15709
[M+H]⁺ (Positive Ion Mode) m/z 883.17165

Key Fragmentation Pathways:

The fragmentation of B-type procyanidins typically proceeds through three main pathways[2]:

  • Quinone Methide (QM) fission: Cleavage of the interflavan bond, resulting in the formation of monomeric and oligomeric fragment ions.

  • Retro-Diels-Alder (RDA) fission: Fission of the heterocyclic C-ring.

  • Heterocyclic Ring Fission (HRF): Cleavage of the C-ring leading to the loss of a phloroglucinol or resorcinol unit.

The presence of galloyl groups will also lead to characteristic neutral losses of gallic acid (170 Da) or galloyl moieties (152 Da).

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography:

    • Use a reversed-phase C18 column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Mass Spectrometry:

    • Employ an electrospray ionization (ESI) source, typically in negative ion mode for better sensitivity with phenolic compounds.

    • Acquire full scan mass spectra to determine the molecular ion.

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M-H]⁻) to obtain characteristic fragment ions.

Experimental Workflow for LC-MS/MS Analysis

MS_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) LC_Separation HPLC Separation (C18 Column) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Mass Analysis (Full Scan & MS/MS) ESI_Ionization->MS_Analysis Data_Interpretation Data Interpretation (Molecular Weight & Fragmentation) MS_Analysis->Data_Interpretation Structure_Confirmation Structural Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for LC-MS/MS analysis of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and for confirming the presence of the flavan-3-ol and galloyl chromophores.

Expected UV-Vis Absorption Data:

Chromophore Expected λmax (nm)
Flavan-3-ol (Benzoyl A-ring)~280
Galloyl group~280 (often as a shoulder or merged with the flavan-3-ol peak)

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a solution of the purified compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 600 nm.

    • Record the absorbance at the λmax.

  • Quantitative Analysis: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations to quantify the compound in unknown samples according to the Beer-Lambert law.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like procyanidins. The sign of the Cotton effects in the CD spectrum can provide information about the stereochemistry of the chiral centers and the interflavan linkage.

Expected Circular Dichroism Data:

For B-type procyanidins, the CD spectrum is complex and depends on the stereochemistry of the individual flavan-3-ol units and the linkage position. Generally, the sign of the Cotton effect around 270-290 nm is related to the stereochemistry at C2, while the region around 230-250 nm is influenced by the interflavan linkage.

Protocol for CD Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Scan the sample in the far-UV region (typically 200-400 nm).

    • Record the ellipticity as a function of wavelength.

  • Data Interpretation: Compare the obtained spectrum with published data for related procyanidin structures to deduce the absolute configuration.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of techniques. The protocols and expected data presented in these application notes provide a solid framework for researchers, scientists, and drug development professionals to effectively isolate, identify, and characterize this complex and biologically important molecule. The successful application of these methods will facilitate a deeper understanding of its properties and potential applications.

References

Application Notes and Protocols: Procyanidin B-5 3,3'-di-O-gallate for Inducing Oxidative Stress in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B-5 3,3'-di-O-gallate, also known as Procyanidin B2 3,3″-di-O-gallate (B2G2), is a bioactive constituent of grape seed extract.[1] Emerging research has identified its potential as an anti-cancer agent, primarily through the induction of oxidative stress-mediated cell death in cancer cells.[1][2] Neoplastic cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more susceptible to agents that further elevate reactive oxygen species (ROS), leading to apoptosis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to induce oxidative stress in cancer cells, with a primary focus on prostate cancer cell lines where its effects have been more extensively characterized.

Mechanism of Action

This compound induces cancer cell death through a multi-step process initiated by the generation of ROS. The key mechanistic events are:

  • Inhibition of Mitochondrial Complex III: The compound directly inhibits the activity of the mitochondrial electron transport chain complex III.[1]

  • Increased Mitochondrial Superoxide Production: This inhibition leads to an increase in mitochondrial superoxide generation.[1]

  • Decreased ATP Production: The disruption of the electron transport chain results in a significant decrease in cellular ATP levels.[1]

  • ROS-Mediated Signaling Cascade: The surge in ROS triggers a signaling cascade involving the inhibition of MAP kinase phosphatase 3 (MKP3), leading to the sustained activation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and AMP-activated protein kinase α (AMPKα).[1]

  • Apoptotic Cell Death: The culmination of these molecular events is the induction of apoptotic cell death in cancer cells.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters in prostate cancer cell lines.

Table 1: Effect of this compound on the Viability of Prostate Cancer Cells

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Percentage of Dead Cells (%)
LNCaP 2524~40
5024~56
2548~39
5048~59
22Rv1 5024~15
10024~25
20024~31
5048~14
10048~30
20048~44

Data extracted from Singh et al., Mol Carcinog, 2018.[1]

Table 2: Induction of Reactive Oxygen Species (ROS) in Prostate Cancer Cells

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Fold Increase in ROS Generation
LNCaP 501~1.5
503~2.0
506~2.5
5012~1.8
5024~1.2
22Rv1 506Significant increase observed

Data extracted from Singh et al., Mol Carcinog, 2018.[1]

Table 3: Effect on Mitochondrial Parameters in LNCaP Cells

ParameterTreatment Concentration (µM)Treatment Duration (hours)Observation
Mitochondrial Superoxide Generation 506~2-fold increase
Mitochondrial Complex III Activity 501~20% decrease
503~40% decrease
506~60% decrease
Cellular ATP Levels 306No significant change
406No significant change
506Significant decrease

Data extracted from Singh et al., Mol Carcinog, 2018.[1]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cancer cell lines (e.g., LNCaP, 22Rv1)

  • Appropriate cell culture medium (e.g., RPMI-1640 for prostate cancer cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution prepared in DMSO)

  • 6-well plates or other appropriate culture vessels

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator.

  • Seed the cells in 6-well plates at a density of approximately 5 x 10⁴ cells/well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 25-200 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

Cell Viability Assay (Trypan Blue Exclusion Method)

Materials:

  • Treated and control cells from Protocol 1

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of dead cells: (Number of blue cells / Total number of cells) x 100.

Measurement of Intracellular ROS (DCFDA Assay)

Materials:

  • Treated and control cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (in DMSO)

  • Serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1 for the desired time points.

  • Prepare a 10 µM working solution of DCFDA in serum-free medium.

  • After treatment, remove the medium and wash the cells gently with PBS.

  • Add the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells again with PBS.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • The fold increase in ROS generation is calculated relative to the vehicle-treated control cells.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Materials:

  • Treated and control cells

  • MitoSOX™ Red mitochondrial superoxide indicator (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).

  • Treat the cells with this compound for the desired duration.

  • Prepare a 5 µM working solution of MitoSOX Red in HBSS or phenol red-free medium.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently three times with warm PBS.

  • Analyze the cells immediately by fluorescence microscopy (red fluorescence) or flow cytometry (PE channel).

Measurement of Mitochondrial Complex III Activity

Materials:

  • Treated and control cells

  • Mitochondria isolation kit

  • Mitochondrial complex III activity assay kit

  • Spectrophotometer

Protocol:

  • Treat a larger culture of cells (e.g., in 150 mm dishes) with this compound.

  • Isolate mitochondria from the treated and control cells using a commercial mitochondria isolation kit, following the manufacturer's instructions.

  • Determine the protein concentration of the isolated mitochondrial fractions.

  • Measure the activity of mitochondrial complex III using a commercial assay kit. These kits typically measure the reduction of cytochrome c, which can be monitored spectrophotometrically as an increase in absorbance at 550 nm.

  • The activity is usually expressed as nmol/min/mg of mitochondrial protein.

Visualizations

G cluster_cell Cancer Cell cluster_mito Mitochondrion B2G2 Procyanidin B-5 3,3'-di-O-gallate ETC_C3 Mitochondrial Complex III B2G2->ETC_C3 Inhibits Mito_Superoxide Mitochondrial Superoxide ETC_C3->Mito_Superoxide Leads to ATP ATP ETC_C3->ATP Production Inhibited ROS Increased ROS Mito_Superoxide->ROS AMPK AMPKα ATP->AMPK Low levels activate MKP3 MKP3 ROS->MKP3 Inhibits ERK ERK1/2 ROS->ERK Sustained Activation MKP3->ERK Inhibits (dephosphorylation) Apoptosis Apoptosis ERK->Apoptosis AMPK->Apoptosis

Caption: Signaling pathway of this compound-induced oxidative stress and apoptosis in cancer cells.

G cluster_workflow Experimental Workflow cluster_assays Oxidative Stress & Viability Assays start Seed Cancer Cells treatment Treat with Procyanidin B-5 3,3'-di-O-gallate start->treatment ros_assay ROS Measurement (DCFDA Assay) treatment->ros_assay mito_ros_assay Mitochondrial Superoxide (MitoSOX Red Assay) treatment->mito_ros_assay viability_assay Cell Viability (Trypan Blue) treatment->viability_assay mito_complex_assay Mitochondrial Complex III Activity Assay treatment->mito_complex_assay analysis Data Analysis & Interpretation ros_assay->analysis mito_ros_assay->analysis viability_assay->analysis mito_complex_assay->analysis

Caption: General experimental workflow for assessing oxidative stress induced by this compound.

Concluding Remarks

This compound presents a promising avenue for cancer research, particularly for malignancies susceptible to oxidative stress-induced apoptosis. The protocols outlined in this document provide a framework for investigating its efficacy and mechanism of action. While the data is most robust for prostate cancer, further research is warranted to explore its potential in other cancer types such as breast, lung, and colon cancer. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.

References

Application of Procyanidin B-5 3,3'-di-O-gallate in food science research.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Procyanidin B-5 3,3'-di-O-gallate in Food Science Research

Introduction

This compound is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, including grapes, apples, and cocoa.[1] Proanthocyanidins are known for their potent antioxidant and antimicrobial properties, making them promising candidates for application in food preservation to enhance quality and extend shelf life.[2] While extensive research exists on the broader category of procyanidins, specific studies on the application of this compound in food systems are limited. This document provides an overview of the potential applications of this compound in food science, drawing upon research conducted on closely related procyanidin compounds. The provided protocols are based on established methods for the analysis and application of procyanidins in food matrices.

Potential Applications in Food Science

This compound, due to its chemical structure featuring galloyl moieties, is expected to exhibit strong antioxidant and antimicrobial activities. These properties suggest its potential use in the following areas:

  • Control of Lipid Oxidation: In fat-containing foods such as meat products, lipid oxidation is a primary cause of quality deterioration, leading to rancidity and the formation of undesirable flavors.[3][4] Procyanidins can act as free radical scavengers, interrupting the chain reactions of lipid oxidation.[5]

  • Inhibition of Microbial Growth: Procyanidins have been shown to inhibit the growth of various foodborne pathogens and spoilage microorganisms.[2] The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential enzymes.

  • Preservation of Food Color and Flavor: By preventing oxidative degradation of pigments and flavor compounds, this compound could help maintain the sensory attributes of food products during storage.

  • Enhancement of Nutritional Value: As a bioactive compound, its addition to food could offer potential health benefits, although further research is needed to establish its bioavailability and efficacy after ingestion in a food matrix.[6]

Quantitative Data from a Model Application: Procyanidins in Pork Patties

The following data is from a study on the effects of a grape-derived procyanidin extract on the quality of pork patties during refrigerated storage. While not specific to this compound, it provides a valuable model for its potential efficacy.

Table 1: Effect of Procyanidin Treatment on Lipid Oxidation (TBARS values) in Pork Patties

Storage DayControl (0% Procyanidin)0.1% Procyanidin0.3% Procyanidin
0 0.15 ± 0.020.14 ± 0.010.13 ± 0.01
3 0.35 ± 0.030.25 ± 0.020.21 ± 0.02
7 0.68 ± 0.050.45 ± 0.040.38 ± 0.03
10 0.95 ± 0.070.62 ± 0.050.51 ± 0.04
14 1.28 ± 0.110.85 ± 0.070.72 ± 0.06

TBARS values are expressed as mg of malondialdehyde per kg of meat. Data is presented as mean ± standard deviation.[2]

Table 2: Effect of Procyanidin Treatment on Microbial Growth (Total Viable Count) in Pork Patties

Storage DayControl (0% Procyanidin)0.1% Procyanidin0.3% Procyanidin
0 3.2 ± 0.23.1 ± 0.23.0 ± 0.1
3 4.5 ± 0.34.0 ± 0.33.7 ± 0.2
7 6.8 ± 0.55.9 ± 0.45.2 ± 0.4
10 8.2 ± 0.67.1 ± 0.56.3 ± 0.5
14 > 9.08.1 ± 0.67.4 ± 0.5

Total viable count is expressed as log CFU/g. Data is presented as mean ± standard deviation.[2]

Experimental Protocols

Protocol for Quantification of this compound in a Food Matrix by HPLC

This protocol provides a general method for the extraction and quantification of procyanidins from a solid food matrix, adaptable for this compound.

Materials:

  • Food sample

  • Acetone (ACS grade)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Methylene chloride (HPLC grade)

  • This compound standard

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., Sephadex LH-20)

  • HPLC system with fluorescence detector

Procedure:

  • Sample Preparation:

    • Freeze-dry the food sample to remove water.

    • Grind the dried sample to a fine powder.

  • Extraction:

    • Extract the powdered sample (10 g) with 100 mL of acetone:water (70:30, v/v) in a homogenizer for 5 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and remove the acetone using a rotary evaporator at 40°C.

  • Purification:

    • Pass the aqueous extract through an SPE cartridge conditioned with methanol and then water.

    • Wash the cartridge with water to remove sugars and other polar compounds.

    • Elute the procyanidins with methanol.

    • Evaporate the methanol to dryness and reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Normal-phase silica or Diol column.

    • Mobile Phase: A gradient of methylene chloride, methanol, and acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector with excitation at 278 nm and emission at 360 nm.[7]

    • Quantification: Prepare a standard curve using the this compound standard. Calculate the concentration in the sample based on the peak area.

Protocol for Assessing Antioxidant Activity in a Food Matrix: TBARS Assay

This protocol measures the extent of lipid oxidation in a food sample.

Materials:

  • Food sample (with and without added procyanidin)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Homogenize 10 g of the food sample with 50 mL of TCA solution.

  • Filter the homogenate.

  • Mix 5 mL of the filtrate with 5 mL of TBA reagent in a test tube.

  • Heat the mixture in a boiling water bath for 30 minutes.

  • Cool the tubes and measure the absorbance at 532 nm using a spectrophotometer.

  • Calculate the TBARS value (mg of malondialdehyde per kg of sample) using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Protocol for Assessing Antimicrobial Activity in a Food Matrix: Total Viable Count

This protocol determines the total number of viable bacteria in a food sample.

Materials:

  • Food sample (with and without added procyanidin)

  • Sterile peptone water

  • Plate Count Agar (PCA)

  • Stomacher or blender

  • Incubator

Procedure:

  • Aseptically weigh 10 g of the food sample and homogenize it with 90 mL of sterile peptone water in a stomacher or blender for 2 minutes. This is the 10⁻¹ dilution.

  • Prepare serial dilutions (10⁻² to 10⁻⁷) by transferring 1 mL of the previous dilution to 9 mL of sterile peptone water.

  • Plate 0.1 mL of appropriate dilutions onto PCA plates in duplicate.

  • Spread the inoculum evenly using a sterile spreader.

  • Incubate the plates at 37°C for 48 hours.

  • Count the colonies on plates containing 30-300 colonies and calculate the total viable count (CFU/g).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Intervals cluster_results Data Evaluation start Food Matrix (e.g., Ground Meat) treatment Incorporation of This compound start->treatment control Control Group (No Additive) start->control storage Refrigerated Storage (e.g., 4°C for 14 days) treatment->storage control->storage lipid_ox Lipid Oxidation (TBARS Assay) storage->lipid_ox Day 0, 3, 7, 10, 14 microbial Microbial Growth (Total Viable Count) storage->microbial Day 0, 3, 7, 10, 14 sensory Sensory Evaluation (Color, Odor) storage->sensory Day 0, 3, 7, 10, 14 data_comp Data Comparison and Statistical Analysis lipid_ox->data_comp microbial->data_comp sensory->data_comp conclusion Conclusion on Efficacy data_comp->conclusion

Caption: Experimental workflow for evaluating the efficacy of this compound in a food matrix.

antioxidant_mechanism cluster_oxidation Lipid Oxidation Chain Reaction cluster_procyanidin Action of Procyanidin Lipid Unsaturated Lipid (LH) Radical Lipid Radical (L•) Lipid->Radical Initiation (e.g., by ROS) Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide + LH (Propagation) Peroxyl->Hydroperoxide + P-OH Breakdown Oxidative Breakdown Products (e.g., Aldehydes) Hydroperoxide->Breakdown Degradation Procyanidin Procyanidin B-5 3,3'-di-O-gallate (P-OH) Procyanidin->Radical Inhibition Procyanidin->Peroxyl Inhibition StableRadical Stable Procyanidin Radical (P-O•) Procyanidin->StableRadical Donates H•

Caption: Proposed mechanism of antioxidant action of this compound in inhibiting lipid oxidation.

Conclusion

This compound holds significant promise as a natural food preservative due to its anticipated strong antioxidant and antimicrobial properties. While direct research on its application in food is currently scarce, studies on related procyanidin compounds demonstrate their potential to inhibit lipid oxidation and microbial growth, thereby extending the shelf life and maintaining the quality of food products. Further research is warranted to specifically evaluate the efficacy, optimal dosage, and potential sensory impacts of this compound in various food systems. The protocols provided herein offer a framework for conducting such investigations.

References

Procyanidin B-5 3,3'-di-O-gallate: A Potent Positive Control for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidin B-5 3,3'-di-O-gallate is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, including grapes, apples, and pine bark. As a dimeric procyanidin gallate, its structure is characterized by two epicatechin units linked together, with galloyl moieties attached at the 3 and 3' positions. This galloylation significantly enhances its antioxidant capacity, making it a subject of interest in fields ranging from nutrition to pharmacology. Its potent free-radical scavenging ability makes it an excellent candidate for use as a positive control in a variety of antioxidant assays, providing a reliable benchmark for the evaluation of other potential antioxidant compounds.

This document provides detailed application notes and protocols for the use of this compound as a positive control in common antioxidant assays, intended for researchers, scientists, and drug development professionals.

Application Notes

This compound's utility as a positive control stems from its high antioxidant activity, which has been demonstrated to be superior to that of its non-galloylated counterparts. The presence of multiple hydroxyl groups and the galloyl esters contributes to its exceptional ability to donate hydrogen atoms and neutralize a wide range of free radicals.

Key Applications:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid spectrophotometric assay to assess the ability of a compound to act as a free radical scavenger.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another widely used spectrophotometric assay that measures the ability of a substance to scavenge the stable ABTS radical cation.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A fluorescence-based assay that measures the capacity of a substance to neutralize peroxyl radicals, which are prevalent in human biology.

Data Presentation

While specific IC50 and TEAC values for this compound are not extensively documented in publicly available literature, the following table provides a representative summary of expected antioxidant activity based on the known behavior of galloylated procyanidins. These values should be determined empirically in each laboratory setting. For comparison, typical values for common antioxidant standards are included.

Antioxidant AssayAnalyteExpected IC50 / TEAC Value
DPPH Assay This compoundLow µM range
Ascorbic Acid (Standard)~20-50 µM
Trolox (Standard)~40-60 µM
ABTS Assay This compoundHigh TEAC value (>2)
Ascorbic Acid (Standard)TEAC ~1.0-1.2
Trolox (Standard)TEAC = 1.0 (by definition)
ORAC Assay This compoundHigh µmole TE/g
Quercetin (Standard)~4-5 µmole TE/g
Epicatechin (Standard)~2-3 µmole TE/g

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength relative to Trolox. Lower IC50 values and higher TEAC/ORAC values indicate greater antioxidant activity.

Experimental Protocols

The following are detailed protocols for using this compound as a positive control in DPPH, ABTS, and ORAC assays.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mM): Accurately weigh a known amount of this compound (molecular weight: 882.75 g/mol ). Dissolve in a suitable solvent such as methanol or DMSO to a final concentration of 1 mM. Store the stock solution at -20°C in the dark.

  • Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution using the same solvent. The concentration range will depend on the specific assay but typically falls within the 1-100 µM range.

DPPH Radical Scavenging Assay Protocol

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound working solutions

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pipette 100 µL of various concentrations of this compound working solutions into the wells of a 96-well plate.

  • For the blank, pipette 100 µL of methanol into a well.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen or an electron will reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.

Materials:

  • This compound working solutions

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ABTS•+ solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.

  • Dilute ABTS•+ solution: On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Pipette 20 µL of various concentrations of this compound working solutions into the wells of a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and compare it to a standard curve prepared with Trolox to determine the TEAC value.

ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound working solutions

  • Fluorescein sodium salt solution (e.g., 10 nM in 75 mM phosphate buffer, pH 7.4)

  • AAPH solution (e.g., 250 mM in 75 mM phosphate buffer, pH 7.4)

  • Trolox standards

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Pipette 25 µL of various concentrations of this compound working solutions or Trolox standards into the wells of a 96-well black microplate.

  • Add 150 µL of the fluorescein solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

  • Plot the net AUC against the concentration of the Trolox standards to create a standard curve.

  • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter.

Visualizations

The following diagrams illustrate the general workflow of the antioxidant assays and the proposed mechanism of radical scavenging by a galloylated procyanidin.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions DPPH DPPH Working Dilutions->DPPH ABTS ABTS Working Dilutions->ABTS ORAC ORAC Working Dilutions->ORAC Spectrophotometer/\nFluorometer Reading Spectrophotometer/ Fluorometer Reading DPPH->Spectrophotometer/\nFluorometer Reading ABTS->Spectrophotometer/\nFluorometer Reading ORAC->Spectrophotometer/\nFluorometer Reading Calculation Calculation Spectrophotometer/\nFluorometer Reading->Calculation IC50 / TEAC / ORAC Value IC50 / TEAC / ORAC Value Calculation->IC50 / TEAC / ORAC Value

Caption: General workflow for antioxidant capacity determination.

radical_scavenging cluster_reactants Reactants cluster_reaction Reaction: Hydrogen Atom Transfer (HAT) cluster_products Products Procyanidin This compound (with -OH groups) Reaction Donates H• Procyanidin->Reaction Antioxidant Radical Free Radical (R•) Radical->Reaction Oxidized_Procyanidin Oxidized Procyanidin (Stable Radical) Reaction->Oxidized_Procyanidin Neutralized_Radical Neutralized Radical (RH) Reaction->Neutralized_Radical

Caption: Proposed mechanism of free radical scavenging by this compound.

Techniques for Measuring the Binding Affinity of Procyanidin B-5 3,3'-di-O-gallate to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for quantifying the binding affinity of Procyanidin B-5 3,3'-di-O-gallate to various proteins. Understanding these interactions is crucial for elucidating its biological activities, pharmacokinetic properties, and potential therapeutic applications. The following sections detail the principles and methodologies for four widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Fluorescence Quenching Assays.

Introduction to Procyanidin-Protein Interactions

Procyanidins, a class of flavonoids, are known to interact with proteins through non-covalent forces such as hydrogen bonds and hydrophobic interactions.[1] The galloylation of procyanidins, as in this compound, can significantly influence their binding affinity and specificity to proteins. The strength of these interactions, quantified by the dissociation constant (Kd), is a critical parameter in drug discovery and development. A lower Kd value indicates a higher binding affinity.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on procyanidin-protein interactions. While specific data for this compound is limited in the literature, the provided values for other procyanidins offer a valuable reference for expected binding affinities.

Table 1: Binding Affinity of Procyanidins to Proteins Measured by Isothermal Titration Calorimetry (ITC)

ProcyanidinProteinAssociation Constant (Ka) (M⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kJ/mol)Reference
Procyanidins (DPn = 5.5)α-lactalbumin1.5 x 10⁵--[3]
Procyanidins (DPn = 7.4)α-lactalbumin8.69 x 10⁹--[3]
EpicatechinBovine Serum Albumin (BSA)213 ± 113.3 ± 0.3-45 ± 2[4]

DPn: average degree of polymerization

Table 2: Binding Affinity of Procyanidins to Proteins Measured by Fluorescence Spectroscopy

ProcyanidinProteinBinding Constant (Kb) (M⁻¹)Number of Binding Sites (n)Reference
Grape Seed ProcyanidinsPork Protein1.29 x 10⁴1.02[5]
Grape Seed ProcyanidinsChicken Protein0.18 x 10⁴0.91[5]
Grape Seed ProcyanidinsFish Protein2.14 x 10⁴1.07[5]

Experimental Techniques and Protocols

This section provides detailed protocols for the key techniques used to measure the binding affinity of this compound to proteins.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions.[6][7] It provides a complete thermodynamic profile of the binding event, including the binding constant (Ka), stoichiometry (n), and enthalpy (ΔH).[4][8]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_run Titration and Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Degassed Buffer load_protein Load Protein into Sample Cell prep_protein->load_protein prep_ligand Prepare Procyanidin Solution in Matched Degassed Buffer load_ligand Load Procyanidin into Syringe prep_ligand->load_ligand set_params Set Experimental Parameters (Temperature, Injections, etc.) load_protein->set_params load_ligand->set_params titration Inject Procyanidin into Sample Cell Stepwise set_params->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_model Fit Data to a Binding Model plot_data->fit_model get_params Determine Kd, n, ΔH, and ΔS fit_model->get_params

Caption: Workflow for ITC experiments.

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., phosphate or citrate buffer).[6] The buffer should be degassed to avoid bubble formation.

    • Prepare a solution of this compound in the exact same degassed buffer. The concentration of the procyanidin solution should be 10-20 times higher than the protein concentration.

    • Determine the accurate concentrations of both protein and procyanidin solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the procyanidin solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the procyanidin solution into the protein solution.

    • Allow the system to equilibrate after each injection and measure the heat change.

    • Continue the titration until the binding sites on the protein are saturated, indicated by a diminishing heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of procyanidin to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10] It provides kinetic data (association and dissociation rates) in addition to binding affinity.[11]

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_run Binding Analysis cluster_analysis Data Analysis prep_chip Select and Prepare Sensor Chip immobilize Immobilize Protein (Ligand) on Sensor Chip prep_chip->immobilize inject_analyte Inject Procyanidin over Sensor Surface immobilize->inject_analyte prep_analyte Prepare Procyanidin (Analyte) in Running Buffer prep_analyte->inject_analyte association Monitor Association Phase (Binding) inject_analyte->association dissociation Inject Running Buffer and Monitor Dissociation Phase association->dissociation sensorgram Generate Sensorgram (Response vs. Time) association->sensorgram regeneration Regenerate Sensor Surface (Optional) dissociation->regeneration dissociation->sensorgram regeneration->inject_analyte fit_kinetic_model Fit Data to a Kinetic Model sensorgram->fit_kinetic_model get_kinetics Determine ka, kd, and Kd fit_kinetic_model->get_kinetics MST_Workflow Microscale Thermophoresis (MST) Workflow cluster_prep Sample Preparation cluster_mix Sample Mixing cluster_run MST Measurement cluster_analysis Data Analysis label_protein Label Protein with a Fluorescent Dye purify_protein Purify Labeled Protein label_protein->purify_protein mix_samples Mix Labeled Protein with Procyanidin Dilutions purify_protein->mix_samples prep_ligand Prepare Serial Dilution of Procyanidin prep_ligand->mix_samples load_capillaries Load Mixtures into Capillaries mix_samples->load_capillaries apply_gradient Apply Temperature Gradient (IR Laser) load_capillaries->apply_gradient measure_thermophoresis Measure Change in Fluorescence apply_gradient->measure_thermophoresis plot_data Plot Fluorescence Change vs. Log(Procyanidin Concentration) measure_thermophoresis->plot_data fit_curve Fit Data to a Binding Curve plot_data->fit_curve get_kd Determine Kd fit_curve->get_kd FQ_Workflow Fluorescence Quenching Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Buffer measure_initial Measure Initial Fluorescence of Protein prep_protein->measure_initial prep_ligand Prepare Procyanidin Stock Solution in Buffer titrate Add Aliquots of Procyanidin to Protein Solution prep_ligand->titrate measure_initial->titrate measure_quenching Measure Fluorescence After Each Addition titrate->measure_quenching correct_dilution Correct for Dilution and Inner Filter Effects measure_quenching->correct_dilution plot_data Plot Fluorescence Intensity vs. Procyanidin Concentration correct_dilution->plot_data stern_volmer Apply Stern-Volmer Equation to Determine Binding Parameters plot_data->stern_volmer get_kb Calculate Binding Constant (Kb) and Number of Binding Sites (n) stern_volmer->get_kb

References

Troubleshooting & Optimization

Technical Support Center: Procyanidin B-5 3,3'-di-O-gallate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Procyanidin B-5, 3,3'-di-O-gallate extraction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of Procyanidin B-5, 3,3'-di-O-gallate.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for Procyanidin B-5, 3,3'-di-O-gallate.Galloylated procyanidins are generally more polar than their non-galloylated counterparts. Consider using a higher proportion of water in your alcohol or acetone-based solvent system. A common starting point is 70-80% acetone or methanol in water.[1] Acidification of the solvent (e.g., with 0.1% formic or acetic acid) can improve the stability and extraction of procyanidins.[2]
Incomplete Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from accessing the target compound.Ensure the plant material is finely powdered. Cryo-milling can be effective for tough or fibrous materials. Pre-treatment of the sample, such as freeze-drying, can also improve extraction efficiency.
Degradation of Target Compound: Procyanidins can be sensitive to high temperatures, prolonged extraction times, and oxidative conditions.Employ extraction techniques that minimize heat exposure, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature.[3] Work quickly and under inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other phenolic compounds and unwanted matrix components.Perform a preliminary defatting step with a non-polar solvent like hexane if the starting material is rich in lipids. After the primary extraction, a liquid-liquid partitioning step with a solvent of intermediate polarity (e.g., ethyl acetate) can help to selectively enrich the procyanidin fraction.
Presence of Polymeric Procyanidins: Higher molecular weight procyanidins can co-elute and interfere with the purification of the target dimer.Utilize size-exclusion chromatography (e.g., Sephadex LH-20) as a preliminary purification step to separate oligomeric procyanidins from polymeric ones.
Poor Chromatographic Separation Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be providing adequate resolution.For reversed-phase HPLC, a C18 column is a common choice. For better separation of complex procyanidin mixtures, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. Normal-phase chromatography on a diol or silica column can also be effective.
Suboptimal Mobile Phase: The gradient and/or solvent composition of the mobile phase may not be optimized for separating Procyanidin B-5, 3,3'-di-O-gallate from closely related isomers.A shallow gradient with a low percentage of organic solvent at the beginning of the run can improve the separation of early-eluting compounds. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape of phenolic compounds.[2]
Compound Instability During Processing pH-induced Degradation: Procyanidins can degrade under both strongly acidic and alkaline conditions, especially at elevated temperatures.Maintain a mildly acidic pH (around 4-5) throughout the extraction and purification process. Avoid prolonged exposure to strong acids or bases.[2]
Oxidation: The presence of oxygen can lead to the degradation of procyanidins.Degas all solvents before use. Consider adding antioxidants, such as ascorbic acid, to the extraction solvent. Store extracts and purified fractions at low temperatures (-20°C or -80°C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for Procyanidin B-5, 3,3'-di-O-gallate?

A1: While the specific distribution of Procyanidin B-5, 3,3'-di-O-gallate is not extensively documented in all plant sources, galloylated procyanidins are commonly found in grape seeds and skins, red wine, cocoa, and certain types of berries and nuts.[1] It is recommended to perform a preliminary screening of potential plant materials using techniques like LC-MS to identify sources rich in the target compound.

Q2: Which extraction solvent is most effective for maximizing the yield of Procyanidin B-5, 3,3'-di-O-gallate?

A2: A mixture of acetone and water (typically 70:30, v/v) is often considered highly effective for the extraction of a broad range of procyanidins.[3] For the more polar galloylated procyanidins, aqueous methanol or ethanol (e.g., 80:20, v/v) can also be very effective. The addition of a small amount of acid, such as 0.1% formic acid, is generally recommended to improve stability and yield.[2]

Q3: How can I remove chlorophyll and other pigments that interfere with purification?

A3: Chlorophyll can be removed by a solid-phase extraction (SPE) step using a C18 or a specific chlorophyll-binding sorbent. Alternatively, a liquid-liquid extraction with a non-polar solvent like hexane can partition out many pigments.

Q4: What are the recommended storage conditions for the extracted Procyanidin B-5, 3,3'-di-O-gallate?

A4: Procyanidin B-5, 3,3'-di-O-gallate, like other procyanidins, is susceptible to degradation. For short-term storage, a solution in an acidic hydroalcoholic solvent at 4°C in the dark is suitable. For long-term storage, it is best to evaporate the solvent under reduced pressure at a low temperature and store the dried extract or purified compound at -20°C or -80°C under an inert atmosphere.

Q5: Can I use preparative HPLC for the final purification step?

A5: Yes, preparative reversed-phase HPLC is a highly effective method for the final purification of Procyanidin B-5, 3,3'-di-O-gallate. A C18 column is a good starting point, and the mobile phase should consist of an acidified water/acetonitrile or water/methanol gradient.

Data Presentation

Table 1: Comparison of Procyanidin Yields with Different Extraction Solvents

Plant SourceProcyanidin TypeExtraction SolventYieldReference
Grape PomaceDimeric & Trimeric60% Methanol / 1% Formic Acid~5 mg/g (dimeric), ~3 mg/g (trimeric)[2]
Coffee PulpGeneral Procyanidins70% Acetone98.6% concentration[1]
Grape SeedsGeneral Procyanidins70% Acetone (acidified)14.72 mg/g[3]
Sea Buckthorn SeedGeneral ProcyanidinsNot specified3.94 mg/g (catechin equivalents)[1]

Note: The yields are for general procyanidins and provide a comparative basis. The specific yield of Procyanidin B-5, 3,3'-di-O-gallate will vary depending on the plant source and extraction conditions.

Experimental Protocols

Protocol 1: General Extraction of Procyanidin B-5, 3,3'-di-O-gallate from Plant Material

  • Sample Preparation:

    • Lyophilize the plant material to remove water.

    • Grind the dried material into a fine powder using a laboratory mill. For tough materials, cryo-milling is recommended.

  • Defatting (Optional, for lipid-rich material):

    • Suspend the powdered plant material in n-hexane (1:10, w/v).

    • Stir for 1 hour at room temperature.

    • Centrifuge and discard the hexane supernatant.

    • Repeat the process two more times.

    • Air-dry the defatted plant material to remove residual hexane.

  • Extraction:

    • Suspend the defatted plant powder in an 80% aqueous methanol solution containing 0.1% formic acid (1:20, w/v).[2]

    • Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature below 40°C.[3]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Removal:

    • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Purification:

    • Liquid-Liquid Partitioning:

      • Resuspend the aqueous extract in water and partition three times with an equal volume of ethyl acetate.

      • Collect the ethyl acetate fractions, which will be enriched in dimeric procyanidins.

      • Evaporate the ethyl acetate under reduced pressure.

    • Column Chromatography:

      • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

      • Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

      • Elute with methanol to separate fractions based on molecular size.

      • Collect fractions and monitor by TLC or analytical HPLC to identify those containing the target compound.

    • Preparative HPLC:

      • Pool and concentrate the fractions rich in Procyanidin B-5, 3,3'-di-O-gallate.

      • Perform final purification using a preparative reversed-phase C18 HPLC column with a water/acetonitrile gradient, both containing 0.1% formic acid.

Visualizations

Extraction_Workflow Start Plant Material Grinding Grinding / Milling Start->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Ultrasound-Assisted Extraction (80% MeOH / 0.1% Formic Acid) Defatting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Re-extract Pellet Centrifugation->Pellet Concentration Rotary Evaporation Supernatant->Concentration Pellet->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration->Partitioning ColumnChrom Sephadex LH-20 Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC FinalProduct Pure Procyanidin B-5 3,3'-di-O-gallate PrepHPLC->FinalProduct

Caption: Workflow for the extraction and purification of Procyanidin B-5 3,3'-di-O-gallate.

Troubleshooting_Logic LowYield Low Yield? CheckSolvent Optimize Solvent System (Polarity, Acidification) LowYield->CheckSolvent CheckLysis Improve Cell Lysis (Finer Grinding) LowYield->CheckLysis CheckDegradation Minimize Degradation (Lower Temp, Inert Atm.) LowYield->CheckDegradation ImpureProduct Impure Product? AddDefatting Add Defatting Step ImpureProduct->AddDefatting AddPartitioning Add Partitioning Step ImpureProduct->AddPartitioning UseSizeExclusion Use Size-Exclusion Chromatography ImpureProduct->UseSizeExclusion

Caption: Troubleshooting logic for common extraction and purification issues.

References

Overcoming poor solubility of Procyanidin B-5 3,3'-di-O-gallate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Procyanidin B-5 3,3'-di-O-gallate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a type of procyanidin, a class of polyphenols found in various plants, including grapes and hawthorn.[1] These compounds are of significant interest for their potential health benefits. However, their complex structure and high molecular weight contribute to poor solubility in aqueous solutions, which can limit their bioavailability and therapeutic efficacy in experimental settings.

Q2: What are the general approaches to improve the solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Altering the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Nanoparticle Formulation: Encapsulating the compound within nanoparticles to improve its dispersion and dissolution in aqueous media.

  • Liposomal Encapsulation: Incorporating the compound into lipid-based vesicles (liposomes).

Q3: Are there any starting points for dissolving this compound in common laboratory solvents?

While specific data for this compound is limited, data for the closely related Procyanidin B2 provides a useful reference.

SolventApproximate Solubility of Procyanidin B2Reference
Water66.67 mg/mL (with sonication)[2][3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]
Ethanol100 mg/mL[5]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2][3]

Note: The gallate esters on this compound may alter its solubility compared to Procyanidin B2. It is recommended to perform initial small-scale solubility tests.

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.

Possible Cause & Solution

  • Insufficient Solubilizing Agent: The inherent solubility in purely aqueous solutions is low.

    • Troubleshooting Step 1: Employ Co-solvents. Introduce a water-miscible organic solvent such as ethanol or DMSO. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for dissolution. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

    • Troubleshooting Step 2: Adjust the pH. Procyanidins and other phenolic compounds tend to be more soluble in alkaline conditions (higher pH) due to the deprotonation of phenolic hydroxyl groups.[6] Cautiously increase the pH of your buffer and observe for improved solubility. However, be aware that high pH in the presence of oxygen can lead to the degradation of polyphenols.[6] Conversely, for extraction into organic solvents, a lower pH can increase solubility in the organic phase.[6]

Issue: My solution of this compound is unstable and precipitates over time.

Possible Cause & Solution

  • Supersaturation and Aggregation: The initial dissolution may lead to a supersaturated and thermodynamically unstable solution.

    • Troubleshooting Step 1: Utilize Cyclodextrin Complexation. Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their stability and solubility in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Troubleshooting Step 2: Formulate as Nanoparticles or Liposomes. Encapsulating the compound can protect it from the aqueous environment and prevent aggregation and precipitation.

Experimental Protocols

Co-Solvent Solubility Determination

This protocol outlines a general procedure to determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Water (HPLC-grade or equivalent)

  • Ethanol (anhydrous)

  • Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Prepare a series of co-solvent mixtures (e.g., Water:Ethanol in ratios of 90:10, 80:20, 70:30, etc.).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in a vial.

  • Seal the vials and stir at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).

CoSolvent_Workflow A Prepare Co-solvent Mixtures B Add Excess this compound A->B C Equilibrate (Stir for 24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Measure Concentration (UV-Vis/HPLC) E->F

Co-Solvent Solubility Determination Workflow
pH-Dependent Solubility Profiling

This protocol describes how to assess the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, borate buffers for alkaline range)

  • pH meter

  • Other materials as listed in the co-solvent protocol

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer solution.

  • Follow steps 3-6 from the "Co-Solvent Solubility Determination" protocol.

  • Plot the measured solubility as a function of the buffer pH.

Note: Be mindful of the potential for degradation at high pH and consider performing stability studies in parallel.[6]

PHSolubility_Workflow A Prepare Buffers of Varying pH B Add Excess this compound A->B C Equilibrate (Stir for 24-48h) B->C D Centrifuge and Filter C->D E Measure Concentration D->E F Plot Solubility vs. pH E->F

pH-Dependent Solubility Profiling Workflow
Cyclodextrin Inclusion Complexation (Co-precipitation Method)

This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol or Ethanol

  • Distilled water

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve the this compound in a minimal amount of methanol or ethanol.

  • In a separate beaker, dissolve the cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio to the procyanidin) in distilled water, with gentle heating if necessary.

  • Slowly add the procyanidin solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring for several hours or overnight at room temperature.

  • Cool the mixture in an ice bath to promote precipitation of the inclusion complex.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold water to remove any uncomplexed material.

  • Dry the resulting powder under vacuum.

Cyclodextrin_Complexation cluster_0 Preparation A Dissolve Procyanidin in Alcohol C Mix Solutions with Stirring A->C B Dissolve Cyclodextrin in Water B->C D Stir Overnight C->D E Cool to Precipitate D->E F Collect and Wash Precipitate E->F G Dry Under Vacuum F->G

Cyclodextrin Inclusion Complexation Workflow
Nanoparticle Formulation (Ionic Gelation Method)

This protocol is adapted from a method used for a similar procyanidin and can be a starting point for forming nanoparticles.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium alginate

  • Acetic acid

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) in a dilute acetic acid solution (e.g., 1% v/v).

  • Prepare a sodium alginate solution (e.g., 1 mg/mL) in distilled water.

  • Adjust the pH of both solutions to approximately 4.5.

  • Dissolve the this compound in the chitosan solution.

  • Dropwise, add the procyanidin-chitosan solution to the sodium alginate solution under constant magnetic stirring.

  • Nanoparticles should form spontaneously. Continue stirring for a defined period (e.g., 30 minutes) to allow for stabilization.

  • The resulting nanoparticle suspension can be used directly or further purified by centrifugation.

Nanoparticle_Formation A Prepare Chitosan Solution (pH 4.5) C Dissolve Procyanidin in Chitosan Solution A->C B Prepare Sodium Alginate Solution (pH 4.5) D Dropwise add Chitosan-Procyanidin to Alginate Solution with Stirring B->D C->D E Nanoparticle Suspension Forms D->E

Nanoparticle Formulation by Ionic Gelation
Liposomal Encapsulation (Thin-Film Hydration Method)

This is a common method for encapsulating both hydrophilic and lipophilic compounds.

Materials:

  • This compound

  • Phospholipids (e.g., soy lecithin or synthetic phospholipids)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or gentle shaking). This will form multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.

Liposome_Encapsulation A Dissolve Lipids and Procyanidin in Organic Solvent B Form Thin Lipid Film via Rotary Evaporation A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Sonicate or Extrude to form Small Unilamellar Vesicles (SUVs) D->E

Liposomal Encapsulation Workflow

References

Preventing degradation of Procyanidin B-5 3,3'-di-O-gallate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Procyanidin B-5, 3,3'-di-O-gallate during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Procyanidin B-5, 3,3'-di-O-gallate.

Issue Possible Causes Recommended Actions
Loss of potency or activity of the compound. Degradation due to improper storage temperature.Store the compound at or below -18°C in a tightly sealed container. Avoid repeated freeze-thaw cycles.
Oxidation from exposure to air.Store under an inert atmosphere (e.g., argon or nitrogen). Use vials with airtight seals. Prepare solutions fresh and use them promptly.
Hydrolysis or other pH-mediated degradation.Store the compound in its solid form. If in solution, use a buffer system to maintain an acidic pH (ideally below 4).[1]
Discoloration of the solid compound or solution (e.g., turning yellow or brown). Oxidation and/or polymerization.Minimize exposure to light and oxygen. Store in amber vials under an inert atmosphere.
Exposure to high temperatures.Ensure the storage temperature is consistently maintained at or below -18°C.
Inconsistent experimental results. Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C for a limited time.
Photodegradation during handling.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Procyanidin B-5, 3,3'-di-O-gallate?

A1: The primary factors leading to the degradation of procyanidins, including galloylated forms like Procyanidin B-5, 3,3'-di-O-gallate, are elevated temperature, exposure to light, non-optimal pH (neutral to alkaline), and the presence of oxygen.[1][2] Oxidation is a major degradation pathway.[3][4]

Q2: What is the recommended storage temperature for Procyanidin B-5, 3,3'-di-O-gallate?

A2: For long-term storage, it is recommended to keep Procyanidin B-5, 3,3'-di-O-gallate in a dry, freezer environment at a temperature of -18°C or lower.[5]

Q3: How does pH affect the stability of this compound?

A3: Procyanidins are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of degradation, including oxidation and structural rearrangement, significantly increases.[1] It is advisable to maintain solutions at a pH below 4 for short-term handling.

Q4: Is Procyanidin B-5, 3,3'-di-O-gallate sensitive to light?

A4: Yes, procyanidins can be susceptible to photodegradation.[6] It is crucial to protect both solid samples and solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil.

Q5: How can I minimize oxidation during storage and handling?

A5: To minimize oxidation, store the compound under an inert atmosphere such as argon or nitrogen. When preparing solutions, use deoxygenated solvents and prepare them fresh for each use. The addition of antioxidants, such as sulfur dioxide (SO₂), has been shown to slow down the degradation of procyanidins in some applications.[3]

Q6: I have a powdered sample of Procyanidin B-5, 3,3'-di-O-gallate. How should I handle it to ensure its stability?

A6: Handle the solid powder in a dry environment, such as a glove box or a desiccator, to minimize moisture absorption. Weigh out the required amount quickly and return the main container to the recommended storage conditions promptly.

Q7: For how long can I store a stock solution of this compound?

A7: The stability of stock solutions will depend on the solvent, concentration, and storage conditions. For best results, it is always recommended to prepare solutions fresh. If storage is necessary, aliquot the solution into single-use vials, purge with an inert gas, and store at -20°C or -80°C. It is advisable to perform a stability test to determine the acceptable storage duration for your specific conditions.

Quantitative Data on Procyanidin Stability

Due to the limited availability of specific stability data for Procyanidin B-5, 3,3'-di-O-gallate, the following tables summarize data for closely related galloylated procyanidins and general procyanidin degradation kinetics. This information can be used to estimate the stability of the target compound.

Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Procyanidins in an Aqueous Model System (pH 3.5)

Temperature (°C)Procyanidin B2-3'-O-gallate (k, day⁻¹) (Estimated)General Dimeric Procyanidins (k, day⁻¹)
4~0.0030.0022
22~0.0070.0054
35~0.0120.0078

Data for general dimeric procyanidins is adapted from a study on dark chocolate.[7][8] Estimated values for the galloylated dimer are based on findings that galloylation can increase reactivity.[3]

Table 2: Influence of pH on the Stability of Procyanidins After 24 Hours at 25°C

pHRemaining Procyanidin B2 (%)Remaining Galloylated Procyanidin Dimer (%) (Estimated)
2.0>95>90
4.0~85~75
7.0<50<40

Data is generalized from multiple studies on procyanidin and flavonoid stability at different pH values.[1][2][9] Galloylated procyanidins may exhibit lower stability in neutral and alkaline conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Procyanidin B-5, 3,3'-di-O-gallate

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of Procyanidin B-5, 3,3'-di-O-gallate.

  • Sample Preparation:

    • Accurately weigh 1 mg of Procyanidin B-5, 3,3'-di-O-gallate into several amber HPLC vials.

    • If studying stability in solution, dissolve the compound in a suitable solvent (e.g., methanol or an aqueous buffer at a specific pH) to a known concentration (e.g., 1 mg/mL).

  • Storage Conditions:

    • Place the vials in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Include a control set of vials stored at the recommended long-term storage temperature (-20°C).

  • Time Points:

    • Pull samples from each temperature chamber at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Analyze the concentration of the remaining Procyanidin B-5, 3,3'-di-O-gallate at each time point using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Use the Arrhenius equation to plot the natural logarithm of k versus the inverse of the absolute temperature (1/T).

    • Extrapolate the results to predict the degradation rate at the recommended storage temperature.

Protocol 2: HPLC Method for Stability Analysis

This method can be used to quantify the concentration of Procyanidin B-5, 3,3'-di-O-gallate and its degradation products.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5-40% B

    • 30-35 min: 40-90% B

    • 35-40 min: 90% B

    • 40-45 min: 90-5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Quantification: Use a calibration curve prepared with a standard of known concentration.

Visualizations

degradation_pathway PB5G Procyanidin B-5 3,3'-di-O-gallate Oxidation Oxidation PB5G->Oxidation O2, Light, High Temp. Hydrolysis Hydrolysis PB5G->Hydrolysis High pH, Temp. Polymerization Polymerization PB5G->Polymerization High Temp. Degradation_Products Degradation Products (e.g., smaller phenolic compounds, oxidized polymers) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Polymerization->Degradation_Products

Caption: Major degradation pathways for this compound.

experimental_workflow start Start: Sample Preparation storage Storage under Controlled Conditions (Temperature, Light, Atmosphere) start->storage sampling Sampling at Predetermined Time Points storage->sampling sampling->storage Continue Storage analysis HPLC Analysis for Quantification sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data end End: Determine Shelf-life data->end

Caption: Workflow for a stability study of this compound.

troubleshooting_logic issue Issue: Compound Degradation check_temp Check Storage Temperature (Is it <= -18°C?) issue->check_temp check_light Check for Light Exposure (Using amber vials?) check_temp->check_light Yes solution_temp Action: Ensure proper freezer temperature. check_temp->solution_temp No check_oxygen Check for Oxygen Exposure (Stored under inert gas?) check_light->check_oxygen Yes solution_light Action: Protect from light. check_light->solution_light No check_ph Check pH of Solution (Is it acidic?) check_oxygen->check_ph Yes solution_oxygen Action: Use inert gas and airtight seals. check_oxygen->solution_oxygen No solution_ph Action: Use acidic buffer for solutions. check_ph->solution_ph No

Caption: A logical troubleshooting guide for this compound degradation.

References

Troubleshooting peak tailing of Procyanidin B-5 3,3'-di-O-gallate in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Procyanidin B-5 3,3'-di-O-gallate and other related polyphenolic compounds.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for polar, acidic compounds like this compound in reversed-phase HPLC is often caused by several factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction of the analyte's polar functional groups (hydroxyl groups on the procyanidin and gallate moieties) with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role.[5][6][7] If the pH is not optimal, it can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of strong secondary interactions.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or a poorly swept detector cell, can contribute to band broadening and peak tailing.[3][8]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_mobile_phase Step 1: Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase adjust_ph Action: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph Issue Found check_column Step 2: Evaluate Column (Age, Performance, Guard Column) check_mobile_phase->check_column No Issue adjust_ph->check_column Issue Persists end End: Symmetrical Peak adjust_ph->end Issue Resolved replace_guard Action: Replace Guard Column check_column->replace_guard Guard Column Present use_new_column Action: Use a New or End-capped Column check_column->use_new_column No Guard Column or Issue Persists replace_guard->use_new_column Issue Persists replace_guard->end Issue Resolved check_system Step 3: Inspect HPLC System (Tubing, Connections, Flow Cell) use_new_column->check_system Issue Persists use_new_column->end Issue Resolved optimize_tubing Action: Minimize Tubing Length/ID check_system->optimize_tubing Issue Found check_method Step 4: Review Method Parameters (Injection Volume, Temperature) check_system->check_method No Issue optimize_tubing->check_method Issue Persists optimize_tubing->end Issue Resolved reduce_injection Action: Reduce Injection Volume check_method->reduce_injection Potential Overload adjust_temp Action: Adjust Column Temperature check_method->adjust_temp Volume OK reduce_injection->adjust_temp Issue Persists reduce_injection->end Issue Resolved adjust_temp->end Issue Resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for analyzing this compound?

A3: To minimize peak tailing from silanol interactions, it is recommended to use a low pH mobile phase.[1][9] Operating at a pH between 2.5 and 3.5 will ensure that the residual silanol groups on the silica stationary phase are fully protonated (not ionized), which significantly reduces their ability to interact with the polar analyte.[9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

  • Acidification: Add a small amount of a suitable acid. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is commonly used.

  • pH Measurement: Measure the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10]

  • Mobile Phase Preparation: Mix the acidified aqueous phase with the organic modifier in the desired ratio.

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The choice of column is critical.

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are "end-capped" are highly recommended.[2] End-capping is a process that chemically treats the majority of residual silanol groups, making them less accessible for secondary interactions.

  • Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-polymer particles, which are designed to shield silanol activity.[3]

Q5: How does column temperature influence peak tailing?

A5: Column temperature can have a complex effect on peak shape.

  • Increased Temperature: Generally, increasing the column temperature (e.g., to 35-45°C) can improve peak symmetry.[11][12] This is because it reduces mobile phase viscosity, improves mass transfer, and can sometimes decrease the strength of secondary interactions.

  • Temperature Gradients: However, ensure that the mobile phase is pre-heated before it enters the column. A cooler mobile phase entering a hotter column can cause peak distortion.[13]

Q6: Could my sample preparation be causing the peak tailing?

A6: Yes, improper sample preparation can contribute to peak shape issues.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion, especially for early eluting peaks.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that bind to the column head, creating active sites and causing peak tailing.[2] Consider using a solid-phase extraction (SPE) clean-up step for complex samples.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly adsorbed matrix components and extend its lifetime. If you observe a sudden increase in peak tailing, replacing the guard column is a good first step.

Data Presentation: Troubleshooting Strategies and Expected Outcomes

The following table summarizes the common troubleshooting strategies and their likely impact on the peak tailing factor (Tf). A USP tailing factor of 1 is perfectly symmetrical. Values greater than 1 indicate tailing. An acceptable tailing factor is generally considered to be ≤ 1.5.

StrategyParameter AdjustedTypical Starting ValueRecommended ChangeExpected Outcome on Tailing Factor (Tf)
Mobile Phase pH pH of Aqueous Phase6.8Adjust to pH 2.5 - 3.5 (with 0.1% Formic Acid)Significant Reduction (e.g., from 2.0 to < 1.5)
Column Chemistry Column TypeStandard Silica C18Switch to High-Purity, End-capped C18Reduction
Column Temperature Oven TemperatureAmbient (25°C)Increase to 35-45°CModerate Reduction
Mobile Phase Modifier AdditiveNoneAdd 10-25 mM Triethylamine (TEA) to mobile phaseSignificant Reduction (especially for basic compounds)
Injection Volume Sample Load20 µLReduce to 5-10 µLReduction if column overload is the cause

Visualization of Key Concepts

Diagram: Analyte Interaction with Stationary Phase

This diagram illustrates the primary cause of peak tailing for polar analytes like this compound on a standard silica-based stationary phase.

Analyte_Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 Chain Residual Silanol (Si-OH) Analyte_A Procyanidin B-5 (Desired Hydrophobic Interaction) Analyte_A->Silica:f1 Fast Elution (Symmetrical Peak) Analyte_B Procyanidin B-5 (Secondary Silanol Interaction) Analyte_B->Silica:f2 Delayed Elution (Peak Tailing)

References

Technical Support Center: Optimizing Cell Viability Assays with Procyanidin B-5 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Procyanidin B-5 3,3'-di-O-gallate in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid oligomer and a biologically active component found in sources like grape seed extract. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) in cancer cells and potent antioxidant activity. It has been shown to target several signaling pathways involved in cell survival and proliferation.

Q2: Can the antioxidant properties of this compound interfere with standard cell viability assays?

Yes. As a potent antioxidant, this compound can directly reduce tetrazolium salts, such as MTT, to formazan. This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, resulting in an overestimation of cell viability.

Q3: Which cell viability assays are recommended for use with this compound?

Given the potential for interference with tetrazolium-based assays, alternative methods are recommended:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the binding of SRB dye to total cellular protein, which is not affected by the reducing potential of the compound.

  • Annexin V/PI Staining: This flow cytometry-based assay specifically detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide). It provides detailed information about the mode of cell death.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is an indicator of metabolically active cells. They are generally less susceptible to interference from antioxidant compounds.

Q4: How does this compound induce apoptosis?

This compound induces apoptosis by targeting multiple signaling pathways. It has been shown to inhibit the transcriptional activity of NF-κB, Stat3, and AP1, which are key regulators of cell survival.[1][2] Additionally, it can modulate the expression of apoptosis-related proteins, leading to the activation of caspases and subsequent cell death.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Viability in MTT/XTT Assays

Possible Cause: Direct reduction of the tetrazolium salt by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • If a color change is observed, it confirms direct reduction by your compound.

  • Switch to a Non-Interfering Assay:

    • It is highly recommended to use an alternative assay such as the Sulforhodamine B (SRB) assay, which is based on protein content and is not affected by the compound's antioxidant properties.

    • Alternatively, use an apoptosis-specific assay like Annexin V/PI staining to confirm the mode of cell death.

Issue 2: Low or No Apoptotic Signal in Annexin V/PI Staining

Possible Cause 1: The concentration of this compound or the incubation time is insufficient to induce apoptosis.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Test a range of concentrations and several time points to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Consult Literature for Effective Concentrations: Published studies on prostate cancer cell lines show significant effects in the 10-50 µM range.[3]

Possible Cause 2: Improper sample handling leading to loss of apoptotic cells or membrane damage.

Troubleshooting Steps:

  • Gentle Cell Handling: When harvesting adherent cells, use a gentle, non-enzymatic cell dissociation method. Avoid harsh pipetting.

  • Collect Supernatant: Apoptotic cells may detach and be present in the culture supernatant. Ensure you collect and pool the supernatant with your adherent cells before staining.

  • Use Appropriate Buffers: Use the provided 1X Binding Buffer, as Annexin V binding is calcium-dependent.

Issue 3: High Background or Non-Specific Staining in Annexin V/PI Assay

Possible Cause: Mechanical stress during cell harvesting leading to membrane damage and false positive PI staining.

Troubleshooting Steps:

  • Optimize Cell Detachment: If using trypsin, minimize the incubation time. Consider using a gentler alternative like Accutase.

  • Centrifugation Speed: Use a lower centrifugation speed (e.g., 300 x g) to pellet the cells without causing excessive damage.

  • Analyze a Negative Control: Always include an untreated cell sample to establish the baseline level of apoptosis and necrosis in your cell population.

Quantitative Data

Cell LineAssay TypeEffective Concentration / IC50ObservationReference
LNCaP (Prostate Cancer)Trypan Blue Exclusion10-50 µMSignificant decrease in cell viability.[3][4]
PC3 (Prostate Cancer)Trypan Blue Exclusion25-100 µMInhibition of colony formation.[5]
22Rv1 (Prostate Cancer)Trypan Blue ExclusionLower dosesSignificant decrease in cell viability.[6]
C4-2B (Prostate Cancer)Trypan Blue ExclusionLower dosesSignificant decrease in cell viability.[6]
HT22 (Murine Hippocampal)EZ-CyTox Assay25-50 µMProtection against glutamate-induced cell death.[7]

Note: Precise IC50 values for this compound are not consistently reported across a wide range of cell lines in the public literature. The effective concentrations listed are based on observed significant biological effects.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Include a cell-free control to assess for direct MTT reduction by the compound.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.[5][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in Microplate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Procyanidin B-5 3,3'-di-O-gallate incubate_24h->add_compound incubate_treatment Incubate for Desired Period add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, SRB, Annexin V) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay solubilize Solubilize (if needed) incubate_assay->solubilize read_signal Read Signal (Absorbance/Fluorescence) solubilize->read_signal

Caption: General experimental workflow for a cell viability assay.

mtt_troubleshooting start Inconsistent/High Viability in MTT Assay? cell_free Perform Cell-Free Control (Compound + MTT, no cells) start->cell_free color_change Color Change Observed? cell_free->color_change direct_reduction Conclusion: Direct reduction of MTT by compound. Results are unreliable. color_change->direct_reduction Yes no_color_change No Significant Color Change color_change->no_color_change No switch_assay Switch to a non-tetrazolium based assay: - SRB Assay - Annexin V/PI Staining - ATP-based Assay direct_reduction->switch_assay other_issues Investigate other causes: - Cell seeding density - Contamination - Reagent issues no_color_change->other_issues

Caption: Troubleshooting decision tree for MTT assay interference.

signaling_pathway cluster_survival Survival Pathways cluster_apoptosis Apoptosis Pathway compound Procyanidin B-5 3,3'-di-O-gallate NFkB NF-κB compound->NFkB Stat3 Stat3 compound->Stat3 AP1 AP1 compound->AP1 Bcl2 Bcl-2 compound->Bcl2 Bax Bax compound->Bax NFkB->Bcl2 regulates Stat3->Bcl2 regulates Caspases Caspases Bcl2->Caspases Bax->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

How to minimize matrix effects in LC-MS analysis of Procyanidin B-5 3,3'-di-O-gallate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of Procyanidin B-5 3,3'-di-O-gallate.

Troubleshooting Guides

Issue: Poor sensitivity and inconsistent quantification of this compound.

This is a common problem often attributed to ion suppression, a major matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]

Recommended Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they reach the analytical column.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For procyanidins, polymeric reversed-phase SPE cartridges are often a good choice.

    • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent where matrix components are less soluble.

    • Protein Precipitation (PPT): For biological matrices like plasma, PPT is a simple first step to remove the bulk of proteins. However, it is often the least effective method for removing other matrix components and should be followed by SPE or LLE for cleaner extracts.[2]

  • Adjust Chromatographic Conditions: Modifying the LC method can help separate the analyte of interest from co-eluting matrix interferences.[2][3]

    • Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography provides significantly better resolution than traditional HPLC, which can help separate this compound from interfering compounds.[2][4]

    • Mobile Phase Modification: Adjusting the pH or organic solvent composition of the mobile phase can alter the retention times of both the analyte and matrix components, potentially improving separation.[2]

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Implement Advanced Calibration Strategies: When matrix effects cannot be completely eliminated through sample preparation and chromatography, specific calibration techniques can compensate for their impact.[5][6]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the actual samples. This helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix. This is a very effective but time-consuming approach.[6]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[7] While a specific SIL-IS for this compound may not be readily available, a custom synthesis could be an option for long-term projects.

Experimental Workflow for Minimizing Matrix Effects

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification & Correction Sample Complex Sample Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE General Matrix LLE Liquid-Liquid Extraction (LLE) Sample->LLE PPT Protein Precipitation (PPT) Sample->PPT Biological Matrix Clean_Extract Clean Extract SPE->Clean_Extract LLE->Clean_Extract PPT->SPE UPLC UPLC/UHPLC Separation Clean_Extract->UPLC MS MS/MS Detection UPLC->MS Data Raw Data MS->Data SIL_IS Stable Isotope-Labeled IS Data->SIL_IS Matrix_Match Matrix-Matched Calibration Data->Matrix_Match Std_Add Standard Addition Data->Std_Add Corrected_Data Accurate Quantification SIL_IS->Corrected_Data Matrix_Match->Corrected_Data Std_Add->Corrected_Data

Caption: Workflow for minimizing matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of Procyanidin B-5, 3,3'-di-O-gallate?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[8] For Procyanidin B-5, 3,3'-di-O-gallate, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[8]

Q2: Which sample preparation technique is best for reducing matrix effects for Procyanidin B-5, 3,3'-di-O-gallate?

A2: The choice of sample preparation technique depends on the complexity of your sample matrix. A general recommendation is to start with Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent. For very complex matrices, a multi-step approach, such as protein precipitation followed by SPE, can provide a much cleaner extract.[2]

Q3: I don't have a stable isotope-labeled internal standard for Procyanidin B-5, 3,3'-di-O-gallate. What is the next best option?

A3: If a SIL-IS is unavailable, the next best approach is to use matrix-matched calibration. This involves preparing your calibration standards in a blank matrix that is free of the analyte but otherwise identical to your samples. This helps to normalize the matrix effects between your standards and unknown samples. The standard addition method is also highly effective but more labor-intensive.[6]

Q4: How can I assess if my current method is suffering from significant matrix effects?

A4: You can perform a post-extraction spike experiment.[5] This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the responses indicates the presence of matrix effects. Another qualitative method is post-column infusion, which can identify regions in your chromatogram where ion suppression or enhancement occurs.[3]

Q5: Can changing my LC column help in minimizing matrix effects?

A5: Yes, changing your LC column to one with a different selectivity or higher efficiency can alter the elution profile of interfering matrix components relative to your analyte. A column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18) or a column with a smaller particle size (as in UPLC/UHPLC) can provide the necessary separation to mitigate matrix effects.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plant-Based Matrices

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Homogenization: Homogenize 1 g of the plant material in 10 mL of 70% acetone in water.[9]

  • Extraction: Sonicate the mixture for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the acetone from the combined supernatants under a stream of nitrogen at 40°C.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 cc) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the procyanidins with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol to dryness and reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Method for Procyanidin B-5, 3,3'-di-O-gallate

This is a starting point for method development.

  • LC System: UPLC/UHPLC system

  • Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-5% B

    • 14.1-16 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. Characteristic product ions will likely result from cleavages of the interflavan bond and losses of the gallate group.

Data Presentation

Table 1: Comparison of Strategies to Minimize Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both analyte and matrix components.[5]Simple and can be effective if the analyte concentration is high.May lead to analyte concentrations below the limit of quantification.
Solid-Phase Extraction (SPE) Selectively retains the analyte while matrix components are washed away.[1]High efficiency in removing a wide range of interferences.Can be time-consuming and requires method development.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix.More accurate than external calibration in the presence of matrix effects.Requires a suitable blank matrix which may not always be available.
Stable Isotope-Labeled IS Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[7]Considered the most reliable method for correcting matrix effects.Can be expensive and may not be commercially available for all analytes.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic Start Inconsistent/Poor Signal for Analyte Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_Prep Optimize Sample Preparation (SPE/LLE) ME_Present->Optimize_Prep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (UPLC, Gradient) Optimize_Prep->Optimize_Chroma Use_Correction Implement Correction Strategy Optimize_Chroma->Use_Correction Matrix_Match Matrix-Matched Calibration Use_Correction->Matrix_Match SIL-IS unavailable SIL_IS Use Stable Isotope-Labeled IS Use_Correction->SIL_IS SIL-IS available Re_evaluate Re-evaluate Matrix Effect Matrix_Match->Re_evaluate SIL_IS->Re_evaluate Re_evaluate->ME_Present Still present Method_OK Method Optimized Re_evaluate->Method_OK Minimized

References

Addressing the low bioavailability of Procyanidin B-5 3,3'-di-O-gallate in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of Procyanidin B-5 3,3'-di-O-gallate in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, like other procyanidins, faces several challenges that contribute to its low oral bioavailability. These include:

  • Poor Stability: Procyanidins are susceptible to degradation in the gastrointestinal tract's harsh pH conditions.

  • High Metabolism: They undergo extensive metabolism by gut microbiota and in the liver.

  • Rapid Elimination: The body quickly eliminates these compounds.

  • Molecular Size: As a dimer, its larger size compared to monomers hinders efficient absorption across the intestinal barrier. In fact, studies on similar procyanidin dimers suggest that less than 1% of the intact dimer is absorbed.[1]

Q2: What are the primary metabolites of procyanidins detected in plasma?

A2: Following oral administration, procyanidins are metabolized into various smaller compounds. The primary metabolites detected in plasma are typically monomeric flavan-3-ols (like catechin and epicatechin) and their conjugated forms (glucuronidated and sulfated).[2] Further degradation by colonic microflora leads to the formation of smaller phenolic acids.[2] For procyanidin dimer B5, it is suggested that the primary bioavailable form detected in circulation is the epicatechin monomer.[1]

Q3: Are there any formulation strategies to enhance the bioavailability of this compound?

A3: Yes, several formulation strategies can be employed to protect the compound from degradation and enhance its absorption. These include:

  • Lipid-Based Nanocarriers: Encapsulating the compound in liposomes or solid lipid nanoparticles (SLNs) can improve its stability and facilitate transport across the intestinal epithelium.

  • Polymeric Nanoparticles: Formulations using biodegradable polymers can provide a sustained release and protect the procyanidin from enzymatic degradation.

Q4: What analytical methods are recommended for quantifying this compound and its metabolites in plasma?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of procyanidins and their metabolites in biological matrices like plasma. This technique allows for the separation, identification, and quantification of the parent compound and its various metabolic products.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo bioavailability studies of this compound.

Problem Possible Cause Suggested Solution
Undetectable or very low plasma concentrations of intact this compound. Low oral bioavailability due to degradation and poor absorption.1. Increase Dose: While being mindful of potential toxicity, a higher dose might yield detectable plasma concentrations. 2. Formulation Strategy: Employ a bioavailability-enhancing formulation such as liposomes or solid lipid nanoparticles (see Experimental Protocols section). 3. Route of Administration: For initial mechanistic studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal barrier and establish a baseline for systemic exposure.
High variability in plasma concentrations between animal subjects. Differences in gut microbiota composition and metabolic rates among animals.1. Standardize Animal Conditions: Use animals from the same source, age, and sex. Acclimatize them to the housing conditions and diet for a sufficient period before the experiment. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
Detection of metabolites but not the parent compound. Rapid and extensive metabolism of this compound.1. Focus on Metabolite Quantification: Quantify the major metabolites (e.g., epicatechin and its conjugates) as a measure of absorption and overall exposure. 2. Early Time Point Sampling: Collect blood samples at very early time points post-administration to try and capture the peak concentration of the parent compound before it is extensively metabolized.
Inconsistent results with nano-formulations. Issues with the stability or characterization of the formulation.1. Thorough Formulation Characterization: Ensure consistent particle size, zeta potential, and encapsulation efficiency of your nano-formulation between batches. 2. Stability Testing: Assess the stability of the formulation in simulated gastric and intestinal fluids to ensure it remains intact until the site of absorption.

Quantitative Data

Table 1: General Pharmacokinetic Parameters of Procyanidin Dimers in Rats

Compound/ExtractDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Animal ModelReference
Grape Seed Procyanidin Extract400 mg/kg~5-20 (for dimers)~1Not ReportedRat[3][4]
Procyanidin B2400 mg/kg (as part of extract)~15~0.5Not ReportedRat[5]

Note: These values are approximate and can vary significantly based on the specific procyanidin, the formulation, and the analytical method used.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other polyphenols like epigallocatechin gallate (EGCG).[6][7]

Materials:

  • This compound

  • Solid Lipid (e.g., Precirol® ATO 5, cocoa butter)

  • Surfactant (e.g., Polysorbate 80, Sodium Stearoyl-2-Lactylate)

  • Distilled Water

  • Organic Solvent (if needed, e.g., ethanol)

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 10°C above its melting point.

    • Dissolve the this compound in the molten lipid. If solubility is an issue, a small amount of a suitable organic solvent can be used, which will be evaporated later.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed using a homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication:

    • Subject the coarse emulsion to high-power probe sonication for 10-15 minutes to reduce the particle size to the nanometer range. Maintain the temperature during this process.

  • Cooling and Nanoparticle Formation:

    • Allow the nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs with the encapsulated procyanidin.

  • Characterization:

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol is a general method for liposome preparation using the thin-film hydration technique.[8]

Materials:

  • This compound

  • Phospholipid (e.g., Soy Phosphatidylcholine, Egg Phosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, and this compound in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pre-heated above the lipid phase transition temperature) and rotating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to the bioavailability and mechanism of action of this compound.

cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Degradation Degradation This compound->Degradation Metabolism by Gut Microbiota Metabolism by Gut Microbiota This compound->Metabolism by Gut Microbiota Poor Absorption Poor Absorption This compound->Poor Absorption Metabolites Metabolites Metabolism by Gut Microbiota->Metabolites Low Bioavailability Low Bioavailability Poor Absorption->Low Bioavailability

Caption: Factors contributing to the low bioavailability of this compound.

cluster_workflow Experimental Workflow to Enhance Bioavailability This compound This compound Formulation Formulation This compound->Formulation In vivo Administration In vivo Administration Formulation->In vivo Administration Blood Sampling Blood Sampling In vivo Administration->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Analysis (LC-MS/MS)->Pharmacokinetic Analysis Increased Bioavailability Increased Bioavailability Pharmacokinetic Analysis->Increased Bioavailability

Caption: Workflow for evaluating bioavailability-enhancing formulations.

cluster_pathway Potential Signaling Pathways Modulated by this compound This compound This compound ROS Generation ROS Generation This compound->ROS Generation AMPK Activation AMPK Activation This compound->AMPK Activation Cell Death (Cancer Cells) Cell Death (Cancer Cells) ROS Generation->Cell Death (Cancer Cells) Anti-inflammatory Effects Anti-inflammatory Effects AMPK Activation->Anti-inflammatory Effects

Caption: Simplified overview of signaling pathways affected by this compound.

References

Strategies to enhance the stability of Procyanidin B-5 3,3'-di-O-gallate for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Procyanidin B-5, 3,3'-di-O-gallate for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Procyanidin B-5, 3,3'-di-O-gallate, and why is its stability a concern for in vitro studies?

Procyanidin B-5, 3,3'-di-O-gallate is a galloylated B-type proanthocyanidin dimer. Like many polyphenolic compounds, it is susceptible to degradation under common in vitro experimental conditions, which can lead to a loss of its biological activity and inaccurate experimental results.[1] Factors such as pH, temperature, and the composition of the cell culture medium can significantly impact its stability.[2][3]

Q2: What are the primary factors that contribute to the degradation of Procyanidin B-5, 3,3'-di-O-gallate in experimental settings?

The main factors affecting the stability of procyanidins, including galloylated dimers, are:

  • pH: Procyanidins are generally more stable in acidic conditions and exhibit significant instability in neutral to alkaline environments (pH > 7).[2][3]

  • Temperature: Elevated temperatures accelerate the degradation process.[2] For instance, incubation at 37°C, the standard temperature for cell culture, can lead to rapid degradation.

  • Cell Culture Media: Components within cell culture media, such as bicarbonate buffer systems that maintain a physiological pH, can promote the degradation of procyanidins.[3] Procyanidin A2, a related compound, was found to be highly unstable in DMEM at 37°C, with a half-life of less than 15 minutes.[3]

  • Oxygen and Light: Exposure to oxygen and light can also contribute to the oxidative degradation of procyanidins.

Q3: How should I prepare and store a stock solution of Procyanidin B-5, 3,3'-di-O-gallate?

For optimal stability, prepare stock solutions in an appropriate solvent and store them under recommended conditions. Commercial suppliers often recommend storing the solid compound in a dry, dark place at -18°C or below.[4] Stock solutions should be prepared in a solvent like DMSO and stored at -20°C or -80°C.[5][6] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the recommended strategies to enhance the stability of Procyanidin B-5, 3,3'-di-O-gallate during my in vitro experiments?

To improve stability during your experiments, consider the following strategies:

  • pH Control: If your experimental design allows, working at a slightly acidic pH can help to slow down degradation.

  • Minimize Exposure Time: Add the compound to your cell cultures immediately before the desired treatment period to minimize its time in the potentially destabilizing culture medium.

  • Use of Antioxidants: The addition of antioxidants to your experimental setup could potentially reduce oxidative degradation, though this needs to be validated to ensure it does not interfere with your assay.

  • Encapsulation: For some applications, nanoencapsulation of procyanidins has been shown to improve their stability and allow for sustained release.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect observed. Degradation of the compound in the cell culture medium.1. Verify the stability of your compound under your specific experimental conditions (see Experimental Protocols section). 2. Prepare fresh dilutions of your stock solution for each experiment. 3. Reduce the pre-incubation time of the compound in the medium before adding it to the cells.
High variability between replicate experiments. Inconsistent handling and storage of the compound.1. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. 2. Avoid repeated freeze-thaw cycles. 3. Standardize the timing of compound addition to the experimental setup.
Difficulty in quantifying the compound in samples. Degradation during sample processing and analysis.1. Process samples immediately after collection. 2. If storage is necessary, store samples at -80°C. 3. Use a validated analytical method, such as HPLC with fluorescence or mass spectrometry detection, for accurate quantification.[7][8]

Quantitative Data Summary

The stability of procyanidins is highly dependent on their structure and the experimental conditions. The following table summarizes available data on the stability of related procyanidins, which can serve as a guideline for working with Procyanidin B-5, 3,3'-di-O-gallate.

CompoundConditionHalf-life / StabilityReference
Procyanidin A2DMEM, 37°C< 15 minutes
B-type (epi)catechin dimerpH 1.5 and physiological pHUnstable
A-type (epi)catechin dimerpH 1.5 and physiological pHMore stable than B-type[2]
Galloylated proanthocyanidinsGeneralPoor chemical stability[1]

Experimental Protocols

Protocol: Assessment of Procyanidin B-5, 3,3'-di-O-gallate Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of Procyanidin B-5, 3,3'-di-O-gallate under specific in vitro experimental conditions.

1. Materials:

  • Procyanidin B-5, 3,3'-di-O-gallate
  • DMSO (or other suitable solvent for stock solution)
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)
  • Phosphate-buffered saline (PBS)
  • HPLC system with UV or MS detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

2. Procedure:

  • Prepare a stock solution of Procyanidin B-5, 3,3'-di-O-gallate in DMSO at a high concentration (e.g., 10 mM).
  • Spike the cell culture medium with the stock solution to achieve the final desired concentration for your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • Collect aliquots of the medium at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
  • Immediately stop potential degradation in the collected samples, for example, by adding an equal volume of ice-cold methanol and storing at -80°C until analysis.
  • Analyze the samples by a validated HPLC method to quantify the remaining amount of Procyanidin B-5, 3,3'-di-O-gallate at each time point.
  • Calculate the degradation rate and the half-life of the compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (in DMSO) spike_medium Spike Cell Culture Medium prep_stock->spike_medium incubate Incubate at 37°C, 5% CO2 spike_medium->incubate collect_samples Collect Aliquots at Different Time Points incubate->collect_samples stop_degradation Stop Degradation (e.g., with cold Methanol) collect_samples->stop_degradation hplc_analysis Quantify by HPLC stop_degradation->hplc_analysis calculate_stability Calculate Degradation Rate and Half-life hplc_analysis->calculate_stability degradation_pathway cluster_degradation Degradation Pathways Procyanidin Procyanidin B-5 3,3'-di-O-gallate (Parent Compound) Epimerization Epimerization Procyanidin->Epimerization pH, Temp Oxidation Oxidation Procyanidin->Oxidation O2, Light Hydrolysis Hydrolysis of Gallate Esters Procyanidin->Hydrolysis pH, Temp Degraded_Products Degraded/Inactive Products Epimerization->Degraded_Products Oxidation->Degraded_Products Hydrolysis->Degraded_Products

References

Technical Support Center: Improving the Cellular Uptake of Procyanidin B-5 3,3'-di-O-gallate in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of Procyanidin B-5 3,3'-di-O-gallate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

This compound is a type of procyanidin, a class of polyphenols found in various plants, including grapes. These compounds are of interest for their potential health benefits, including antioxidant and anti-cancer properties. However, like many polyphenols, this compound is a relatively large and polar molecule, which can limit its ability to passively diffuse across cell membranes. This poor cellular uptake can be a significant hurdle in preclinical studies, as it may lead to underestimation of its biological activity.

Q2: What are the common challenges encountered when working with this compound in cell culture?

Researchers may face several challenges, including:

  • Low aqueous solubility: This can make it difficult to prepare stock solutions and achieve desired concentrations in culture media without precipitation.

  • Instability in culture media: Polyphenols can be unstable in the physiological pH and temperature of cell culture media, leading to degradation and loss of activity over time.

  • Low and variable cellular uptake: The primary challenge is achieving sufficient and reproducible intracellular concentrations for meaningful biological assays.

  • Potential for cytotoxicity at higher concentrations: While having therapeutic potential, high concentrations of procyanidins can be toxic to cells.

Q3: What are the general strategies to improve the cellular uptake of this compound?

Several approaches can be employed to enhance the delivery of this compound into cultured cells:

  • Use of Permeation Enhancers: Co-incubation with substances that transiently increase membrane permeability.

  • Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or micelles can improve its stability and facilitate cellular entry.

  • pH Modification: Adjusting the pH of the culture medium can sometimes influence the charge and, consequently, the permeability of the compound.

  • Structural Modification: While not a direct experimental variable for a given compound, it's a strategy in drug development to create more lipophilic analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium. - Low aqueous solubility of the compound.- High final concentration of the solvent (e.g., DMSO).- Interaction with media components.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%).- Warm the medium slightly before adding the compound stock solution.- Visually inspect for precipitation after addition and consider centrifugation or filtration if necessary.
Inconsistent or low cellular uptake between experiments. - Variability in cell density or passage number.- Inconsistent incubation times.- Degradation of the compound in the stock solution or culture medium.- Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.- Standardize all incubation and washing steps precisely.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
High cell death observed after treatment. - Cytotoxicity of the compound at the tested concentration.- Toxicity of the solvent at the final concentration.- Perform a cytotoxicity assay (e.g., SRB or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell line.- Ensure the final solvent concentration is below the toxic threshold for your cells.
Difficulty in detecting intracellular this compound. - Insufficient cellular uptake.- Inefficient extraction from cell lysates.- Low sensitivity of the detection method.- Consider using uptake enhancement strategies (see FAQs).- Optimize the cell lysis and extraction protocol.- Utilize a highly sensitive analytical method such as LC-MS/MS for quantification.

Experimental Protocols

Preparation of this compound for Cell Culture

Objective: To prepare a stable stock solution and working concentrations of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Perform a vehicle control with the same final DMSO concentration.

    • Gently mix the working solution by inverting the tube. Do not vortex vigorously to avoid precipitation.

    • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Objective: To determine the non-toxic concentration range of this compound.

Materials:

  • 96-well cell culture plates

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cellular Uptake Assay (Caco-2 Permeability Model)

Objective: To quantify the cellular uptake and transport of this compound across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound working solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Additionally, perform a Lucifer yellow permeability assay.

  • Uptake Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound working solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment to measure A-to-B transport.

    • For B-to-A transport, add the compound to the basolateral compartment and fresh HBSS to the apical compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Quantification of Intracellular this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound within cells after exposure.

Materials:

  • Cell culture plates (e.g., 6-well or 12-well)

  • Adherent cell line of interest

  • This compound working solutions

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer or methanol-based buffer)

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Treatment: Seed cells in plates and treat with this compound for the desired time.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Further lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: If using a methanol-based lysis buffer, centrifugation will pellet the protein. If using a detergent-based buffer, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS/MS: Carefully collect the supernatant containing the intracellular this compound. The sample may need to be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a validated method with appropriate standards and internal standards for accurate quantification.

  • Data Normalization: Normalize the intracellular concentration of the compound to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

Experimental_Workflow A Prepare Procyanidin B-5 3,3'-di-O-gallate Stock B Determine Non-toxic Concentration Range (SRB Assay) A->B C Perform Cellular Uptake Assay B->C D Quantify Intracellular Compound (LC-MS/MS) C->D E Data Analysis and Troubleshooting D->E

Figure 1. A generalized workflow for studying the cellular uptake of this compound.

Signaling_Pathways cluster_0 Potential Uptake Mechanisms cluster_1 Potential Downstream Effects Passive Diffusion Passive Diffusion PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Passive Diffusion->PI3K/AKT/mTOR Pathway Facilitated Diffusion Facilitated Diffusion MAPK/ERK Pathway MAPK/ERK Pathway Facilitated Diffusion->MAPK/ERK Pathway Endocytosis Endocytosis NF-kB Pathway NF-kB Pathway Endocytosis->NF-kB Pathway Procyanidin B-5\n3,3'-di-O-gallate Procyanidin B-5 3,3'-di-O-gallate Procyanidin B-5\n3,3'-di-O-gallate->Passive Diffusion Procyanidin B-5\n3,3'-di-O-gallate->Facilitated Diffusion Procyanidin B-5\n3,3'-di-O-gallate->Endocytosis

Figure 2. Potential cellular uptake mechanisms and downstream signaling pathways affected by this compound.

Troubleshooting_Logic Start Low Cellular Uptake Detected Q1 Is there precipitation in the media? Start->Q1 A1 Optimize compound dissolution protocol Q1->A1 Yes Q2 Is there significant cell death? Q1->Q2 No A1->Q2 A2 Perform cytotoxicity assay and adjust concentration Q2->A2 Yes Q3 Are experimental conditions consistent? Q2->Q3 No A2->Q3 A3 Standardize cell passage, density, and incubation times Q3->A3 No End Consider Uptake Enhancement Strategies Q3->End Yes A3->End

Figure 3. A logical troubleshooting workflow for addressing low cellular uptake of this compound.

Validating the purity of a synthesized or isolated Procyanidin B-5 3,3'-di-O-gallate sample.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized or isolated Procyanidin B-5 3,3'-di-O-gallate. This guide will assist you in validating the purity of your sample through established analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of Procyanidin B-5, 3,3'-di-O-gallate?

A1: The primary methods for purity validation are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive assessment of purity and structural integrity.

Q2: What is the molecular formula and expected mass of Procyanidin B-5, 3,3'-di-O-gallate?

A2: The molecular formula is C₄₄H₃₄O₂₀.[1] The expected monoisotopic mass is approximately 882.1643 g/mol .[1] This information is critical for accurate mass spectrometry analysis.

Q3: What are some potential impurities I should be aware of?

A3: Potential impurities can arise from both synthesis and isolation processes. These may include:

  • Residual starting materials: Unreacted Procyanidin B-5 or gallic acid.

  • Partially gallated derivatives: Procyanidin B-5 mono-gallate isomers.

  • Other procyanidin isomers: Procyanidins with different linkage types (e.g., B1, B2) or their gallated forms.

  • Degradation products: Procyanidins are susceptible to degradation under certain pH and temperature conditions.

  • Solvent residues: Residual solvents from the purification process.

Q4: My HPLC chromatogram shows a broad peak for my sample. What could be the cause?

A4: Broad peaks in HPLC analysis of procyanidins can be due to several factors:

  • Column degradation: The stationary phase may be deteriorating.

  • Poor sample solubility: The sample may not be fully dissolved in the mobile phase.

  • Column overloading: Injecting too concentrated a sample can lead to peak broadening.

  • Secondary interactions: The analyte may be interacting with active sites on the column packing.

  • Slow kinetics: The interconversion of conformers can sometimes lead to peak broadening.

Q5: I am seeing unexpected masses in my mass spectrum. What could they be?

A5: Unexpected masses could be due to a variety of factors:

  • Impurities: As mentioned in Q3, various related compounds could be present.

  • Adduct formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.

  • In-source fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer.

  • Isotopes: The natural abundance of isotopes (e.g., ¹³C) will result in peaks at M+1, M+2, etc.

Section 2: Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC/UPLC)

A validated HPLC or UPLC method is essential for assessing the purity of your Procyanidin B-5, 3,3'-di-O-gallate sample.

Workflow for HPLC/UPLC Purity Validation

HPLC_Workflow prep Sample Preparation hplc HPLC/UPLC Analysis prep->hplc Inject detect UV Detection (280 nm) hplc->detect integrate Peak Integration detect->integrate calculate Purity Calculation (%) integrate->calculate

Caption: A typical workflow for purity determination using HPLC/UPLC.

Recommended Method Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the highly retained gallated procyanidins. A typical gradient might be 5% to 30% B over 10-15 minutes.
Flow Rate 0.3 mL/min for UPLC
Column Temperature 35-40 °C to improve peak shape
Detection UV at 280 nm
Injection Volume 2 µL for UPLC

Data Interpretation:

  • A pure sample should ideally show a single major peak at a specific retention time.

  • The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of Procyanidin B-5, 3,3'-di-O-gallate.

Logical Flow for MS-based Identification

MS_Identification ionization Electrospray Ionization (ESI) mass_analyzer Mass Analyzer (e.g., Q-TOF) ionization->mass_analyzer parent_ion Detect Parent Ion [M-H]⁻ or [M+H]⁺ mass_analyzer->parent_ion fragmentation Tandem MS (MS/MS) parent_ion->fragmentation fragment_ions Detect Fragment Ions fragmentation->fragment_ions comparison Compare with Expected Fragments fragment_ions->comparison

References

Technical Support Center: Optimizing Enzyme Kinetics Studies of Procyanidin B-5 3,3'-di-O-gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for studying Procyanidin B-5, 3,3'-di-O-gallate-enzyme kinetics.

Troubleshooting Guides

Encountering issues during your enzyme kinetics experiments with Procyanidin B-5, 3,3'-di-O-gallate is not uncommon due to the compound's unique chemical properties. This guide addresses specific problems in a question-and-answer format.

Issue 1: High background signal or inconsistent replicates.

  • Question: My assay shows high background absorbance/fluorescence, or my replicates are not consistent. What could be the cause?

  • Answer: This issue often stems from the inherent properties of polyphenolic compounds like Procyanidin B-5, 3,3'-di-O-gallate.

    • Compound Instability: Procyanidins can be unstable in certain buffer conditions, leading to degradation products that may interfere with your assay's detection method. It is recommended to prepare fresh solutions of the compound for each experiment and to be mindful of the pH and temperature of your assay buffer.

    • Non-specific Binding: Procyanidins have a known propensity to bind non-specifically to proteins, including the enzyme itself, which can lead to aggregation and inconsistent results. Consider adding a non-ionic detergent, such as Tween-20 (at a low concentration, e.g., 0.01%), to your assay buffer to minimize non-specific interactions.

    • Solvent Effects: If you are dissolving Procyanidin B-5, 3,3'-di-O-gallate in an organic solvent like DMSO or ethanol, ensure the final concentration of the solvent in your assay is low and consistent across all wells, as high concentrations can affect enzyme activity and compound solubility.

Issue 2: Low or no observable enzyme inhibition.

  • Question: I am not observing any significant inhibition of my enzyme, even at high concentrations of Procyanidin B-5, 3,3'-di-O-gallate. Why might this be?

  • Answer: Several factors could contribute to a lack of inhibitory activity.

    • Solubility Issues: Procyanidin B-5, 3,3'-di-O-gallate may have limited solubility in your aqueous assay buffer, preventing it from reaching a high enough concentration to inhibit the enzyme effectively. Ensure the compound is fully dissolved. You may need to optimize the buffer composition or use a co-solvent.

    • Incorrect Enzyme Target: Confirm that the enzyme you are studying is a known target of Procyanidin B-5, 3,3'-di-O-gallate. While it is a known inhibitor of squalene epoxidase, its activity against other enzymes may not be established.[1]

    • Compound Degradation: As mentioned previously, the compound's stability is crucial. If it has degraded, it will not be active. Prepare fresh solutions and protect them from light and extreme temperatures.

Issue 3: Irreproducible IC50 values.

  • Question: My calculated IC50 value for Procyanidin B-5, 3,3'-di-O-gallate varies significantly between experiments. What can I do to improve reproducibility?

  • Answer: Reproducibility issues with IC50 values for polyphenols are common and can be addressed by stringent experimental control.

    • Standardize Compound Handling: Always prepare fresh stock solutions and serial dilutions. Avoid repeated freeze-thaw cycles.

    • Control for Non-specific Inhibition: The tendency of polyphenols to aggregate and cause non-specific inhibition can lead to variable IC50 values. Including a detergent like Tween-20 can help mitigate this.

    • Precise Timing and Temperature Control: Ensure that incubation times and temperatures are consistent across all experiments, as these factors can influence both enzyme activity and compound stability.

    • Buffer Consistency: Use the exact same buffer composition, including pH and any additives, for every experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup for studying Procyanidin B-5, 3,3'-di-O-gallate-enzyme kinetics.

Q1: What is a good starting point for dissolving Procyanidin B-5, 3,3'-di-O-gallate for my experiments?

A1: Based on data for similar procyanidins, a good starting point is to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. From this stock, you can make further dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically <1%) to avoid affecting enzyme activity.

Q2: What are the key parameters to consider when designing an enzyme inhibition assay for this compound?

A2: The key parameters include:

  • Buffer pH and composition: The stability and activity of both the enzyme and the inhibitor can be pH-dependent.

  • Substrate and enzyme concentrations: These should be optimized to ensure the reaction proceeds in a linear range.

  • Incubation time: This needs to be long enough to observe inhibition but not so long that substrate depletion or product inhibition becomes a factor.

  • Controls: Always include positive controls (known inhibitor), negative controls (no inhibitor), and solvent controls.

Q3: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive)?

A3: To determine the mechanism of inhibition, you will need to perform kinetic studies where you vary the concentration of both the substrate and Procyanidin B-5, 3,3'-di-O-gallate. By plotting the data using methods like Lineweaver-Burk or by fitting the data to different inhibition models using non-linear regression, you can determine the inhibition type.

Q4: Are there any known enzyme targets for Procyanidin B-5, 3,3'-di-O-gallate?

A4: Yes, Procyanidin B-5, 3,3'-di-O-gallate is a known potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1]

Data Presentation

The following table summarizes the known inhibitory activity of Procyanidin B-5, 3,3'-di-O-gallate against squalene epoxidase.

EnzymeInhibitorIC50 (µM)
Squalene EpoxidaseProcyanidin B-5, 3,3'-di-O-gallate0.55

Data obtained from in vitro studies.[1]

Experimental Protocols

Protocol 1: Squalene Epoxidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against squalene epoxidase.

Materials:

  • Human liver microsomes (as a source of squalene epoxidase)

  • Squalene (substrate)

  • NADPH

  • Procyanidin B-5, 3,3'-di-O-gallate (test inhibitor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid

  • [3H]-Squalene (radiolabeled substrate)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Procyanidin B-5, 3,3'-di-O-gallate in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a reaction mixture containing human liver microsomes, NADPH, and [3H]-squalene in the assay buffer.

  • Incubation:

    • In a microcentrifuge tube, add the desired concentration of the inhibitor or vehicle control (DMSO).

    • Add the reaction mixture to initiate the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Extraction and Measurement:

    • Stop the reaction by adding a solution of potassium hydroxide in methanol.

    • Extract the lipids with hexane.

    • Transfer the hexane layer to a scintillation vial and evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_inhibitor Prepare Inhibitor Dilutions prep_reagents->prep_inhibitor incubation Incubation (Enzyme + Substrate +/- Inhibitor) prep_inhibitor->incubation measurement Measure Enzyme Activity incubation->measurement data_analysis Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: A generalized workflow for an enzyme inhibition assay.

signaling_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene Epoxidase Lanosterol Lanosterol Epoxysqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps Inhibitor Procyanidin B-5 3,3'-di-O-gallate Inhibitor:w->Squalene:e

Caption: Inhibition of the cholesterol biosynthesis pathway.

References

Challenges in the scale-up of Procyanidin B-5 3,3'-di-O-gallate purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up purification of Procyanidin B-5 3,3'-di-O-gallate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of Procyanidin B-5, 3,3'-di-O-gallate?

A1: The primary challenges stem from the compound's complex structure and its presence in intricate natural mixtures. Key difficulties include:

  • Co-elution of isomers: Procyanidin B-5 is one of several B-type procyanidin dimers, and its galloylated form will have similar chromatographic behavior to other dimeric gallates, making separation difficult.

  • Resolution from other polyphenols: Crude extracts contain a wide array of flavonoids and other phenolic compounds with similar polarities, leading to purification challenges.

  • Compound stability: Galloyl esters are susceptible to hydrolysis under non-optimal pH and temperature conditions, potentially leading to product degradation during long purification runs.

  • Low yields: Irreversible adsorption onto stationary phases and the need for multiple purification steps can significantly reduce the final yield.[1]

Q2: Which chromatographic techniques are most suitable for the scale-up purification of this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are the most effective techniques.

  • HSCCC is advantageous for processing large quantities of crude extract and is less prone to irreversible adsorption.[2][3][4]

  • Prep-HPLC on normal-phase or reversed-phase columns offers higher resolution for separating closely related isomers and achieving high purity in the final polishing steps.[5]

Q3: How can I improve the resolution between this compound and its isomers?

A3: Optimizing the mobile phase and choosing the right stationary phase are crucial.

  • For normal-phase HPLC, a slow gradient of a protic solvent (like methanol with a small amount of acid) into an aprotic solvent system can enhance separation based on the degree of polymerization and galloylation.[5]

  • For HSCCC, fine-tuning the solvent system ratios, such as ethyl acetate/2-propanol/water or ethyl acetate/1-butanol/water, is key to achieving selective partitioning of the target compound.[4]

  • Employing a diol column for preparative HPLC can also provide good separation of procyanidin oligomers.[5]

Q4: What measures can be taken to prevent the degradation of the galloyl groups during purification?

A4: To minimize hydrolysis of the gallate esters:

  • Maintain a slightly acidic pH (e.g., by adding 0.05% formic or acetic acid to the mobile phase).

  • Avoid high temperatures during processing and storage.

  • Use degassed solvents to prevent oxidation.

  • Minimize the duration of the purification process where possible.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Irreversible adsorption on the column.[1]2. Degradation of the target compound.3. Suboptimal fractionation during solid-phase extraction (SPE) clean-up.1. For column chromatography, consider using a less active stationary phase or switching to HSCCC.[4]2. Check pH and temperature; ensure solvents are degassed.3. Optimize the SPE wash and elution steps to ensure the target compound is not lost.
Poor Resolution/Co-elution 1. Inappropriate mobile phase composition.2. Column overloading.3. Incorrect stationary phase selection.1. Adjust the gradient slope or the solvent ratios in the mobile phase.[5]2. Reduce the sample load on the column.3. Screen different stationary phases (e.g., C18, Diol, Polyamide) to find the one with the best selectivity.[4][5]
Broad Peaks in HPLC 1. Poor sample solubility in the mobile phase.2. Column degradation or contamination.3. High molecular weight polymers in the sample.1. Dissolve the sample in a solvent compatible with the initial mobile phase.[5]2. Flush the column with a strong solvent or consider replacing it.3. Pre-purify the sample using techniques like solvent precipitation or size-exclusion chromatography to remove polymers.[4]
High Backpressure 1. Sample precipitation on the column.[5]2. Clogged frits or tubing.3. Particulate matter in the sample or mobile phase.1. Ensure the sample is fully dissolved before injection; consider a different injection solvent.[5]2. Back-flush the column and check all connections.3. Filter all samples and mobile phases through a 0.45 µm filter.

Quantitative Data Summary

The following table summarizes representative yields and purities for the purification of galloylated procyanidins. Note that specific data for this compound is limited; therefore, data for closely related compounds are included for comparison.

Compound Purification Method Starting Material Yield Purity Reference
Procyanidin B2-3'-O-gallateGalloyl-attached nucleophilic degradation & subsequent chromatographyGrape Seed Polymeric ProcyanidinsUp to 232 mg/gNot specified[6]
Procyanidin B1Open column chromatography (ODS and Sephadex LH20)Cyperus esculentus leaves extract0.21‰95%[7]
Procyanidin B3-3,3″-di-O-gallateStereoselective Synthesis followed by HPLC purificationSynthetic precursorsGood yields (not quantified)High purity (not quantified)[8]

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Galloylated Procyanidins

This protocol is a representative method based on the purification of similar compounds and can be adapted for this compound.

  • Sample Preparation:

    • A pre-purified fraction rich in dimeric procyanidins is obtained through solid-phase extraction or HSCCC.

    • The dried fraction is dissolved in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.05% formic acid) to a concentration of 10-50 mg/mL.

    • The sample is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 21.5 mm, 5 µm) or a Diol column.[5][8]

    • Mobile Phase A: Water with 0.05% formic acid.

    • Mobile Phase B: Acetonitrile (or methanol) with 0.05% formic acid.[8]

    • Gradient: A linear gradient from 5% to 40% B over 40-60 minutes. The gradient should be optimized for the specific separation.

    • Flow Rate: 5-20 mL/min, depending on the column dimensions.

    • Detection: UV at 280 nm.

    • Temperature: 25-30°C.

  • Fraction Collection:

    • Fractions are collected based on the elution profile.

    • The purity of the collected fractions is analyzed by analytical HPLC-MS.

    • Fractions with the desired purity are pooled and the solvent is removed under reduced pressure.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Initial Fractionation

This protocol is suitable for the initial fractionation of a crude extract to enrich the dimeric procyanidin fraction.

  • Solvent System Selection:

    • A suitable two-phase solvent system is selected. A common system is ethyl acetate/1-butanol/water in a 14:1:15 (v/v/v) ratio.[4]

    • The phases are thoroughly mixed and allowed to separate. Both phases are degassed before use.

  • HSCCC Operation:

    • The column is filled with the stationary phase (the upper phase in this example).

    • The apparatus is rotated at a set speed (e.g., 800 rpm).

    • The mobile phase (the lower phase) is pumped through the column at a flow rate of 1.5-3.0 mL/min until hydrostatic equilibrium is reached.

  • Sample Injection and Fractionation:

    • The crude extract (e.g., 300 mg) is dissolved in a mixture of the upper and lower phases (1:1 v/v) and injected.

    • The elution is monitored by UV detection at 280 nm, and fractions are collected.

  • Analysis of Fractions:

    • Each fraction is analyzed by analytical HPLC to identify the fractions containing this compound.

    • The enriched fractions are then further purified by preparative HPLC (Protocol 1).

Visualizations

Experimental Workflow

G cluster_0 Initial Extraction & Pre-purification cluster_1 Primary Purification (Scale-up) cluster_2 Final Polishing & Analysis A Crude Plant Extract B Solvent Precipitation/SPE A->B C HSCCC B->C High Load D Preparative HPLC (Normal or Reversed Phase) B->D Lower Load, High Resolution E Fraction Collection C->E D->E F Purity Analysis (HPLC-MS) E->F G Lyophilization F->G H Pure Procyanidin B-5 3,3'-di-O-gallate G->H

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic

G A Problem Encountered B Low Yield A->B C Poor Resolution A->C D High Backpressure A->D E Check for Degradation (pH, Temp) B->E F Optimize SPE/HSCCC Fractionation B->F G Consider Irreversible Adsorption B->G H Adjust Mobile Phase Gradient/Composition C->H I Reduce Sample Load C->I J Test Alternative Stationary Phase C->J K Check for Precipitation D->K L Filter Sample & Mobile Phase D->L M Back-flush Column D->M

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Procyanidin B-5 3,3'-di-O-gallate NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Procyanidin B-5 3,3'-di-O-gallate. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H-NMR spectrum of this compound so complex and broad at room temperature?

A1: The complexity and signal broadening in the NMR spectrum of this compound at ambient temperatures are primarily due to a phenomenon known as dynamic conformational isomerism, or atropisomerism.[1][2] The single bond linking the two epicatechin units has restricted rotation, leading to the presence of multiple conformers in solution that are slowly interconverting on the NMR timescale. This results in broad peaks or even the appearance of multiple sets of signals for the same proton, making the spectrum difficult to interpret.

Q2: How can I improve the resolution of the NMR spectrum?

A2: Lowering the temperature of the NMR experiment is a common and effective strategy to improve spectral resolution.[3][4][5] At lower temperatures (e.g., 240-260 K), the rate of interconversion between conformers slows down significantly. This results in the "freezing out" of individual conformers, leading to sharper, more well-defined signals for each isomeric form. The use of deuterated acetone (acetone-d6) is often suitable for low-temperature NMR studies.[3][5]

Q3: What are the characteristic ¹H-NMR signals for the galloyl groups?

A3: The two galloyl groups in this compound will each give rise to a characteristic two-proton singlet in the aromatic region of the ¹H-NMR spectrum, typically observed between δ 6.8 and 7.2 ppm. These singlets correspond to the H-2'' and H-6'' protons of the galloyl moieties. The exact chemical shift can be influenced by the solvent and the overall conformation of the molecule.

Q4: Which 2D-NMR experiments are essential for the complete structural elucidation of this compound?

A4: A combination of 2D-NMR experiments is crucial for unambiguous assignment of all proton and carbon signals and for confirming the structure.[6][7] The following experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each flavan-3-ol unit (e.g., identifying the spin systems of the A-, B-, and C-rings).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached proton resonances.[6][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly critical for identifying the linkage between the two epicatechin units (the C4-C6 interflavan bond) and the position of the galloyl groups (at the C3 hydroxyls).[6][9]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This is useful for confirming the stereochemistry of the molecule and providing additional evidence for the interflavan linkage and the conformation of the molecule.[3][4]

Q5: How can I confirm the C4-C6 interflavan linkage using HMBC?

A5: The C4-C6 interflavan linkage can be confirmed by observing a key HMBC correlation from the H-4 proton of the upper epicatechin unit to the C-6 carbon of the lower epicatechin unit. Additionally, correlations from H-4 of the upper unit to C-5 and C-7 of the lower unit would further support this assignment. The absence of a correlation from H-4 of the upper unit to a C-8 of the lower unit would rule out a C4-C8 linkage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad, unresolved signals in the ¹H-NMR spectrum. Conformational isomerism (atropisomerism) at room temperature.Acquire the spectrum at a lower temperature (e.g., 240-260 K) in a suitable solvent like acetone-d6 to sharpen the signals.[3][5]
Overlapping signals in the aromatic region. The numerous aromatic protons from the two epicatechin units and the two galloyl groups have similar chemical shifts.Utilize 2D-NMR techniques, particularly HSQC and HMBC, to disperse the signals into a second dimension and resolve individual correlations.[6][8]
Difficulty in assigning quaternary carbons. Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum.Use HMBC experiments. Quaternary carbons will show correlations to protons that are 2-3 bonds away, allowing for their assignment.[9]
Ambiguous stereochemistry. Standard 1D and 2D correlation experiments may not be sufficient to definitively determine the relative stereochemistry.Perform a NOESY or ROESY experiment. Through-space correlations (NOEs/ROEs) between specific protons can provide clear evidence for their spatial proximity and thus confirm the stereochemistry.[3][4]
Sample degradation or reaction with the solvent. Procyanidins can be sensitive to acidic or basic conditions and may undergo H/D exchange in protic deuterated solvents like methanol-d4 over time.[2]Use a neutral, aprotic solvent like acetone-d6 or DMSO-d6. Prepare the sample fresh before analysis and store it at a low temperature.[10]

Data Presentation

Note: The following NMR data is a predicted representation for this compound based on the known spectral data of its constituent monomers (epicatechin-3-O-gallate) and related procyanidin dimers. Actual chemical shifts may vary depending on experimental conditions.

Table 1: Predicted ¹H-NMR Data for this compound (in Acetone-d6)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Upper Unit (Unit I)
H-2~5.10br s
H-3~5.50m
H-4~4.30br s
H-6~6.10d2.0
H-8~6.05d2.0
H-2'~7.10d2.0
H-5'~6.85d8.0
H-6'~6.95dd8.0, 2.0
H-2'', 6'' (Galloyl)~7.00s
Lower Unit (Unit II)
H-2~4.95br s
H-3~5.45m
H-4a~2.90dd16.5, 4.5
H-4b~2.80dd16.5, 2.5
H-8~6.15s
H-2'~7.05d2.0
H-5'~6.80d8.0
H-6'~6.90dd8.0, 2.0
H-2'', 6'' (Galloyl)~6.98s

Table 2: Predicted ¹³C-NMR Data for this compound (in Acetone-d6)

PositionPredicted δ (ppm)
Upper Unit (Unit I)
C-2~77.0
C-3~72.0
C-4~37.0
C-4a~100.0
C-5~157.0
C-6~97.0
C-7~158.0
C-8~96.0
C-8a~156.0
C-1'~132.0
C-2'~115.5
C-3'~145.0
C-4'~145.5
C-5'~116.0
C-6'~120.0
C-1'' (Galloyl)~121.0
C-2'', 6'' (Galloyl)~110.0
C-3'', 5'' (Galloyl)~146.0
C-4'' (Galloyl)~139.0
C=O (Galloyl)~166.0
Lower Unit (Unit II)
C-2~79.0
C-3~72.5
C-4~29.0
C-4a~100.5
C-5~157.5
C-6~108.0
C-7~156.5
C-8~96.5
C-8a~155.0
C-1'~132.5
C-2'~115.8
C-3'~145.2
C-4'~145.8
C-5'~116.2
C-6'~120.5
C-1'' (Galloyl)~121.2
C-2'', 6'' (Galloyl)~110.2
C-3'', 5'' (Galloyl)~146.2
C-4'' (Galloyl)~139.2
C=O (Galloyl)~166.2

Experimental Protocols

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated solvent (acetone-d6 is recommended for low-temperature studies).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D ¹H-NMR Acquisition

  • Spectrometer: 500 MHz or higher field instrument.

  • Temperature: 298 K (for initial screening) and 253 K (for improved resolution).[5]

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

3. 1D ¹³C-NMR Acquisition

  • Spectrometer: 500 MHz or higher field instrument.

  • Temperature: 253 K.

  • Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

4. 2D-NMR Acquisition (COSY, HSQC, HMBC, ROESY)

  • All 2D experiments should be performed at low temperature (253 K) to ensure optimal resolution.[5]

  • COSY: Standard gradient-selected COSY sequence.

  • HSQC: Gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (HSQCETGPSISP2.2) to differentiate CH/CH₃ from CH₂ signals.

  • HMBC: Gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz.

  • ROESY: Standard gradient-selected ROESY sequence with a mixing time of 200-400 ms.

Mandatory Visualization

Caption: Structure of this compound.

G start Acquire 1D ¹H NMR at Room Temp. broad_spec Broad Spectrum? start->broad_spec low_temp_1H Acquire 1D ¹H NMR at Low Temp. broad_spec->low_temp_1H Yes acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) broad_spec->acquire_2D No low_temp_1H->acquire_2D assign_monomers Assign Monomer Units using COSY & HSQC acquire_2D->assign_monomers assign_linkage Determine Interflavan Linkage using HMBC/NOESY assign_monomers->assign_linkage assign_galloyl Assign Galloyl Groups using HMBC assign_linkage->assign_galloyl final_structure Final Structure Elucidation assign_galloyl->final_structure

Caption: Workflow for NMR interpretation of this compound.

G cluster_upper Upper Unit cluster_lower Lower Unit cluster_galloyl Galloyl Group H4_upper H-4 C6_lower C-6 H4_upper->C6_lower Key HMBC for C4-C6 Linkage C5_lower C-5 H4_upper->C5_lower C7_lower C-7 H4_upper->C7_lower H3_upper H-3 CO_galloyl C=O H3_upper->CO_galloyl HMBC for Galloylation Site C8a_lower C-8a

Caption: Key HMBC correlations for structural confirmation.

References

Validation & Comparative

Comparing the antioxidant activity of Procyanidin B-5 3,3'-di-O-gallate with other procyanidins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Procyanidin B-5 3,3'-di-O-gallate against other common procyanidins. The information is collated from various experimental studies to offer a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to Procyanidins and Antioxidant Activity

Procyanidins are a class of flavonoids, specifically condensed tannins, that are oligomers or polymers of catechin and epicatechin units. They are abundant in various plant sources, including grape seeds, pine bark, and cocoa. Their potent antioxidant properties have garnered significant interest for their potential therapeutic applications in diseases associated with oxidative stress. The antioxidant capacity of procyanidins is influenced by their degree of polymerization and the presence of galloyl groups. Galloylation, the esterification with gallic acid, has been shown to significantly enhance the radical-scavenging activity of these compounds.

Comparative Antioxidant Activity

While direct comparative studies under identical conditions are limited, the available data consistently indicate that a higher degree of polymerization and, notably, the presence of galloyl moieties, enhance the antioxidant activity of procyanidins.

A study on procyanidin B3 congeners demonstrated that the 3,3″-di-O-gallate derivative exhibited the strongest antioxidant and radical scavenging activity.[1] Similarly, Procyanidin B-5,3'-O-gallate has been noted for its potent antioxidant effects.[1] Research on various catechins and procyanidins has shown that galloylation of dimeric procyanidins increases their aqueous phase antioxidant activity.[2]

The following table summarizes indicative antioxidant activities of various procyanidins from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

ProcyanidinAntioxidant AssayIC50 Value (µM)Source
Procyanidin B3 3,3'-di-O-gallate DPPHStrongest[1]
Procyanidin B3 3-O-gallateDPPHWeaker[1]
Procyanidin B3DPPHWeakest[1]
Procyanidin B2DPPH--
Procyanidin C1DPPHPotent[3]
EpicatechinDPPH--
CatechinDPPH--

Note: A lower IC50 value indicates a higher antioxidant activity. "Strongest," "Weaker," and "Weakest" are relative comparisons within the cited study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The procyanidin samples are dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The procyanidin samples are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time.

Procedure:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a phosphate buffer (pH 7.4).

  • Sample Preparation: The procyanidin samples are dissolved in the phosphate buffer.

  • Reaction Mixture: The sample, fluorescein, and AAPH are mixed in a 96-well plate.

  • Measurement: The fluorescence is recorded at regular intervals (e.g., every minute) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) at 37°C.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of procyanidins are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Studies have shown that procyanidins can activate the Nrf2/ARE signaling pathway.[4] Specifically, Procyanidin B2-3'-O-gallate has been demonstrated to activate the Nrf2-HO-1/NQO1 pathway, contributing to its hepatoprotective effects.[5] This suggests that galloylated procyanidins like this compound may also exert their antioxidant effects by upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Nuclear Events Procyanidins Galloylated Procyanidins Nrf2_Keap1 Nrf2-Keap1 Complex Procyanidins->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to

Nrf2/ARE Signaling Pathway Activation by Procyanidins.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress and inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Several studies have indicated that procyanidins can inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[6][7] B-type dimeric procyanidins, in particular, have been shown to inhibit NF-κB-DNA binding.[8] By scavenging reactive oxygen species, procyanidins can prevent the activation of NF-κB, a key step in the inflammatory cascade. This inhibition of NF-κB provides a further mechanism for the protective effects of procyanidins against oxidative stress-related pathologies.

NFkB_Pathway cluster_nucleus Nuclear Events Procyanidins Galloylated Procyanidins ROS Oxidative Stress (ROS) Procyanidins->ROS scavenges IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to NFkB_n->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway Inhibition by Procyanidins.

Conclusion

The available evidence strongly suggests that this compound is a highly potent antioxidant. The presence of two galloyl groups likely contributes significantly to its superior radical scavenging and potential to modulate cellular antioxidant and anti-inflammatory pathways. Further research involving direct, side-by-side comparisons of a wide range of procyanidins under standardized assay conditions is warranted to definitively establish a comprehensive structure-activity relationship. This will be crucial for the development of procyanidin-based therapeutic agents.

References

Procyanidin B-5 3,3'-di-O-gallate versus resveratrol: a comparative study on cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Procyanidin B-5 3,3'-di-O-gallate and Resveratrol on Cancer Cells for Researchers and Drug Development Professionals

In the ongoing search for potent, naturally derived anti-cancer compounds, polyphenols found in fruits and vegetables have garnered significant attention. Among these, this compound and resveratrol are two compounds that have demonstrated promising anti-neoplastic properties. This guide provides a comparative overview of their effects on cancer cells, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these molecules.

It is important to note that the available research literature predominantly refers to Procyanidin B2 3,3''-di-O-gallate (B2G2), a major bioactive component of grape seed extract. This guide will focus on the data available for B2G2 as a representative and well-studied digallorylated procyanidin, while acknowledging the user's specific query for the "B-5" isomer.

Quantitative Comparison of Efficacy

To facilitate a direct comparison, the following tables summarize the quantitative data on the effects of Procyanidin B2 3,3''-di-O-gallate (B2G2) and Resveratrol on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 ValueReference
Procyanidin B2 3,3''-di-O-gallate (B2G2)LNCaP (Prostate)~50 µM (cell death)[1]
22Rv1 (Prostate)>50 µM (cell death)[1]
ResveratrolLNCaP (Prostate)25-100 µM (proliferation inhibition)[2]
DU145 (Prostate)Not specified, but shows effect[3]
PC-3 (Prostate)Not specified, but shows effect[3]

Table 2: Comparative Induction of Apoptosis

CompoundCancer Cell LineApoptosis InductionMethodReference
Procyanidin B2 3,3''-di-O-gallate (B2G2)PC3, 22Rv1, C4-2B (Prostate)Induces apoptotic deathCell cycle analysis, PARP cleavage[4]
LNCaP (Prostate)40-59% cell death at 25-50 µMTrypan blue exclusion[1]
ResveratrolLNCaP (Prostate)Induces apoptosisAnnexin V, Caspase activation[5][6]
PC-3M-MM2 (Prostate)Increases apoptosisNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-cancer effects of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of Procyanidin B2 3,3''-di-O-gallate or Resveratrol and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Both Procyanidin B2 3,3''-di-O-gallate and Resveratrol exert their anti-cancer effects by modulating various intracellular signaling pathways.

Procyanidin B2 3,3''-di-O-gallate Signaling

B2G2 has been shown to induce apoptosis in prostate cancer cells by targeting key transcription factors.[7] It significantly inhibits the transcriptional activity of NF-κB and AP1, and the nuclear translocation of STAT3.[4][7] Furthermore, B2G2 induces oxidative stress-mediated cell death in prostate cancer cells by inhibiting MAP kinase phosphatase activity, which leads to the sustained activation of ERK1/2 and AMPK.[1] In endothelial cells, B2G2 targets VEGFR2 and integrin signaling pathways, suggesting anti-angiogenic properties.[8]

Procyanidin_B2G2_Signaling B2G2 Procyanidin B2 3,3''-di-O-gallate ROS ↑ Reactive Oxygen Species B2G2->ROS MKP MAP Kinase Phosphatase B2G2->MKP AMPK AMPK B2G2->AMPK NF_kB NF-κB B2G2->NF_kB AP1 AP1 B2G2->AP1 STAT3 STAT3 B2G2->STAT3 VEGFR2 VEGFR2 B2G2->VEGFR2 Integrin Integrin Signaling B2G2->Integrin ERK1_2 ERK1/2 ROS->ERK1_2 MKP->ERK1_2 Apoptosis Apoptosis ERK1_2->Apoptosis AMPK->Apoptosis NF_kB->Apoptosis AP1->Apoptosis STAT3->Apoptosis Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Integrin->Angiogenesis

Signaling pathways modulated by Procyanidin B2 3,3''-di-O-gallate in cancer cells.

Resveratrol Signaling

Resveratrol's anti-cancer activity is mediated through multiple pathways. It is known to inhibit cell proliferation and induce apoptosis by modulating the Akt/miR-21 pathway.[3] In prostate cancer cells, resveratrol can regulate the PTEN/AKT pathway through both androgen receptor (AR)-dependent and -independent mechanisms.[9] It has also been shown to inhibit the Raf-MEK-ERK signaling pathway and decrease the expression of androgen receptors.[10]

Resveratrol_Signaling Resveratrol Resveratrol AR Androgen Receptor Resveratrol->AR PTEN ↑ PTEN Resveratrol->PTEN PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt miR_21 ↓ miR-21 Resveratrol->miR_21 Raf_MEK_ERK Raf-MEK-ERK Pathway Resveratrol->Raf_MEK_ERK AR->PTEN PTEN->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation PDCD4 ↑ PDCD4 miR_21->PDCD4 PDCD4->Apoptosis Raf_MEK_ERK->Proliferation

Key signaling pathways affected by Resveratrol in cancer cells.

Conclusion

Both Procyanidin B2 3,3''-di-O-gallate and Resveratrol demonstrate significant anti-cancer properties through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival. While direct comparative studies are limited, the available data suggests that both compounds are promising candidates for further investigation in cancer chemoprevention and therapy. B2G2 appears to have a potent effect on prostate cancer cells by inducing oxidative stress and targeting major transcription factors. Resveratrol exhibits a broader range of action across different cancer types, with well-documented effects on the PI3K/Akt and MAPK pathways.

Researchers are encouraged to conduct direct comparative studies on a wider range of cancer cell lines to elucidate the relative potency and mechanisms of action of these two compounds. Such studies will be invaluable for the development of novel, nature-derived anti-cancer therapeutics.

References

A Comparative Analysis of Procyanidin B-5 3,3'-di-O-gallate and its Non-galloylated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Procyanidin B-5 3,3'-di-O-gallate and its non-galloylated form, Procyanidin B-5. The available experimental data on their antioxidant, anti-inflammatory, and anticancer activities are presented, along with detailed experimental protocols and an exploration of the underlying signaling pathways.

Executive Summary

Procyanidins, a class of flavonoids found in various plants, are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties. The addition of galloyl moieties to the procyanidin structure has been shown to significantly enhance these biological activities. This guide focuses on the dimeric procyanidin B-5 and its di-galloylated derivative, summarizing the existing evidence that points towards the superior efficacy of the galloylated form. While direct comparative quantitative data for all biological activities of these two specific compounds are limited, the available evidence, particularly in antioxidant and anti-tumor-promoting activities, strongly supports the enhanced potency of this compound.

Data Presentation

Antioxidant Activity

Direct comparative studies have demonstrated the superior antioxidant capacity of galloylated procyanidins. One study identified Procyanidin B5-3'-gallate as the most effective antioxidant constituent among various grape seed polyphenols, with a significantly lower IC50 value in an epidermal lipid peroxidation assay compared to its non-galloylated counterpart.[1] This suggests that the addition of galloyl groups enhances the ability to inhibit lipid peroxidation, a key process in oxidative stress.

CompoundAssayIC50 ValueSource
Procyanidin B5-3'-gallate Epidermal Lipid Peroxidation20 µM [1]
Procyanidin B-5 Epidermal Lipid PeroxidationLess potent than the galloylated form[1]
Anti-Inflammatory and Anticancer Activities

Experimental Protocols

Epidermal Lipid Peroxidation Assay

This assay is utilized to assess the antioxidant activity of compounds by measuring their ability to inhibit lipid peroxidation in epidermal tissue.

Methodology:

  • Tissue Preparation: SENCAR mouse epidermis is homogenized in a suitable buffer (e.g., phosphate buffer).

  • Induction of Peroxidation: Lipid peroxidation is induced by adding an oxidizing agent, such as ferrous sulfate and ascorbate, to the epidermal homogenate.

  • Treatment: The test compounds (this compound and Procyanidin B-5) are added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA). This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct.

  • Quantification: The absorbance of the MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

  • Calculation of IC50: The concentration of the test compound required to inhibit lipid peroxidation by 50% (IC50) is calculated from a dose-response curve.

Source: Adapted from protocols for lipid peroxidation assays.[10][11][12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer potential of compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., breast, prostate, or colon cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Procyanidin B-5 for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Source: Standard MTT assay protocols.[1][2][14][15][16]

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a specified time.

  • Stimulation: The macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves a two-step diazotization reaction that forms a colored azo dye.

  • Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value can then be determined.

Source: Standard nitric oxide inhibition assay protocols.[7][9][17][18][19]

Signaling Pathway Diagrams

The biological activities of procyanidins are mediated through the modulation of several key intracellular signaling pathways. The galloylated forms are believed to have a stronger influence on these pathways.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A1 Epidermal Tissue Homogenate A2 Induce Lipid Peroxidation (FeSO4 + Ascorbate) A1->A2 A3 Treat with Procyanidins A2->A3 A4 Incubate (37°C) A3->A4 A5 Measure TBARS (MDA-TBA Adduct) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cancer Cells B2 Treat with Procyanidins B1->B2 B3 Add MTT Reagent B2->B3 B4 Incubate (37°C) B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance (570 nm) B5->B6 B7 Calculate IC50 B6->B7 C1 Culture Macrophages C2 Pre-treat with Procyanidins C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate (24h) C3->C4 C5 Measure Nitrite (Griess Reagent) C4->C5 C6 Calculate % Inhibition C5->C6

Caption: Workflow for assessing the biological activities of procyanidins.

signaling_pathways cluster_procyanidins Procyanidin Action cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway PB5G This compound (Higher Efficacy) IKK IKK PB5G->IKK inhibits MEK MEK PB5G->MEK inhibits PI3K PI3K PB5G->PI3K inhibits PB5 Procyanidin B-5 (Lower Efficacy) PB5->IKK inhibits PB5->MEK inhibits PB5->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Gene_NFkB Pro-inflammatory Gene Transcription Nucleus_NFkB->Gene_NFkB Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

References

Validating the Anticancer Effects of Procyanidin B-5 3,3'-di-O-gallate in a Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of Procyanidin B-5 3,3'-di-O-gallate (also known as Procyanidin B2-3,3'-di-O-gallate or B2G2), a naturally occurring polyphenol, against established chemotherapeutic agents. The data presented is derived from preclinical xenograft models, offering a quantitative comparison of tumor growth inhibition and insights into the underlying mechanisms of action.

Comparative Efficacy in Prostate Cancer Xenograft Models

Prostate cancer xenograft models are a cornerstone in the preclinical evaluation of novel anticancer compounds. In a study evaluating the efficacy of this compound, significant inhibition of tumor growth was observed.[1] The following tables summarize the quantitative data from this study and compare it with the performance of standard chemotherapeutic agents, Doxorubicin and Paclitaxel, in similar prostate cancer xenograft models.

Table 1: Tumor Growth Inhibition in Prostate Cancer Xenograft Models

Treatment GroupDosage & AdministrationTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Animal ModelCell LineReference
This compound 5 mg/kg, daily, intraperitoneal~61%~52%Athymic nu/nu micePC3[1]
Doxorubicin 4 mg/kg, single dose, intraperitonealSignificant delay in tumor growthNot ReportedAthymic nude micePC3[2]
Doxorubicin 8 mg/kg, single dose, intraperitonealSignificant delay in tumor growthNot ReportedAthymic nude micePC3[2]
Paclitaxel Not SpecifiedSignificantly smaller tumor volumesNot ReportedMicePC3M[3]

Note: Direct comparison of percentage inhibition for Doxorubicin and Paclitaxel is challenging due to variations in reporting across studies. "Significant delay" or "smaller volumes" indicate a positive therapeutic effect.

Table 2: Effects on Cellular and Molecular Markers in Xenograft Tumors

Treatment GroupKey Biomarker ChangesMethod of AnalysisReference
Grape Seed Extract (contains Procyanidins) ↓ Proliferation Index (51-66%), ↑ Apoptotic Index (3-4 fold), ↓ Microvessel Density, ↑ IGFBP-3 levelsImmunohistochemistry[4]
Doxorubicin ↓ c-FLIP expressionWestern Blot[5]
Paclitaxel Not Reported in available xenograft studies-

Note: Data for Grape Seed Extract is included as it contains procyanidins and provides insights into the potential mechanisms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Prostate Cancer Xenograft Model Protocol
  • Cell Culture: Human prostate cancer cells (e.g., PC3) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 PC3 cells in 100-200 µL of sterile, serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • This compound Group: Administered daily via intraperitoneal injection at a dose of 5 mg/kg body weight.[1]

    • Doxorubicin Group: Administered as a single intraperitoneal injection at doses of 4 mg/kg or 8 mg/kg.[2]

    • Paclitaxel Group: Administration protocol varies between studies.

    • Control Group: Receives vehicle control (e.g., saline or DMSO) following the same schedule as the treatment groups.

  • Endpoint: The study is terminated after a predefined period (e.g., 5 weeks) or when tumors in the control group reach a maximum allowable size.[1] Body weight is monitored throughout the study as a measure of toxicity.

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Immunohistochemistry (IHC) Protocol for Xenograft Tissue
  • Tissue Preparation: Tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.

  • Blocking: Non-specific binding is blocked by incubating sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody staining.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Stained slides are examined under a microscope, and positive cells are quantified.

Western Blot Protocol for Tumor Lysates
  • Protein Extraction: Tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-c-FLIP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Visualizing the Experimental Process and Molecular Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase (Xenograft Model) cluster_analysis Data Analysis PC3_culture Prostate Cancer Cell Culture (PC3) Implantation Subcutaneous Implantation in Athymic Nude Mice PC3_culture->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Randomization Randomization into Groups Tumor_growth->Randomization Treatment Treatment Administration Randomization->Treatment Endpoint Study Endpoint & Tissue Collection Treatment->Endpoint Tumor_metrics Tumor Volume & Weight Measurement Endpoint->Tumor_metrics IHC Immunohistochemistry (Proliferation, Apoptosis, Angiogenesis) Endpoint->IHC Western_blot Western Blotting (Protein Expression) Endpoint->Western_blot Signaling_Pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis B2G2 This compound IGFBP3 ↑ IGFBP-3 B2G2->IGFBP3 Apoptosis_induction Induction of Apoptosis B2G2->Apoptosis_induction VEGF ↓ VEGF B2G2->VEGF Proliferation_inhibition Inhibition of Proliferation IGFBP3->Proliferation_inhibition Tumor_growth Tumor Growth Inhibition Proliferation_inhibition->Tumor_growth Apoptosis_induction->Tumor_growth Angiogenesis_inhibition Inhibition of Angiogenesis VEGF->Angiogenesis_inhibition Angiogenesis_inhibition->Tumor_growth Validation_Logic cluster_preclinical Preclinical Validation cluster_comparison Comparative Analysis cluster_outcome Outcome In_vitro In Vitro Studies (Cell Lines) In_vivo In Vivo Xenograft Model In_vitro->In_vivo Demonstrates initial activity Efficacy_validation Validation of Anticancer Efficacy In_vivo->Efficacy_validation Provides in vivo evidence Standard_chemo Standard Chemotherapy (e.g., Doxorubicin, Paclitaxel) Standard_chemo->Efficacy_validation Provides benchmark

References

A Comparative Analysis of Procyanidin B-5 3,3'-di-O-gallate from Rumex acetosa and Vitis vinifera

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the characteristics, yield, and biological activities of Procyanidin B-5 3,3'-di-O-gallate from two prominent plant sources: Garden Sorrel (Rumex acetosa) and Grape Seed (Vitis vinifera).

This compound, a complex polyphenolic compound, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide provides a detailed comparative analysis of this specific procyanidin dimer as derived from two distinct botanical sources, offering valuable insights for researchers in phytochemistry, pharmacology, and drug discovery.

Plant Sources and Yield

This compound has been identified in the aerial parts of Garden Sorrel (Rumex acetosa) and is also a constituent of the rich procyanidin profile of Grape Seeds (Vitis vinifera). While both plants are viable sources, the yield of this specific compound can vary.

Table 1: Comparative Yield of this compound

Plant SourcePlant PartReported PresenceQuantitative Yield Data
Rumex acetosaAerial PartsConfirmed[1]Specific quantitative data for this compound is not readily available in the reviewed literature.
Vitis viniferaSeedsPresence of various galloylated procyanidin dimers is confirmed. Procyanidin B5-3'-gallate, a closely related compound, has been identified.[2]Specific quantitative data for this compound is not readily available in the reviewed literature. General procyanidin content in grape seeds is high.

Biological Activity: A Comparative Overview

Procyanidins, as a class, are renowned for their potent antioxidant, anti-inflammatory, and anticancer properties. The addition of gallate moieties is known to enhance these biological activities. This section compares the potential bioactivities of this compound from the two plant sources based on the activities of their crude extracts and related compounds.

Antioxidant Activity

Both Rumex acetosa and Vitis vinifera extracts have demonstrated significant antioxidant potential. The antioxidant activity of procyanidins is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results typically presented as IC50 values (the concentration required to inhibit 50% of the radical activity).

Table 2: Comparative Antioxidant Activity

Plant SourceExtract/CompoundAssayIC50 Value
Rumex acetosaProcyanidin-rich extractsDPPH, ABTSData on the specific IC50 value for purified this compound is not available. However, extracts show strong antioxidant potential.
Vitis viniferaGrape Seed Procyanidin ExtractsDPPH, ABTSData on the specific IC50 value for purified this compound is not available. Grape seed procyanidins are well-documented as potent antioxidants.
Anti-inflammatory Activity

The anti-inflammatory effects of procyanidins are often attributed to their ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Table 3: Comparative Anti-inflammatory Activity

Plant SourceExtract/CompoundModel/AssayKey Findings
Rumex acetosaExtractsIn vitro cell models (e.g., LPS-stimulated macrophages)Extracts have shown the ability to reduce the production of inflammatory markers. Specific data for this compound is limited.
Vitis viniferaGrape Seed Procyanidin ExtractsIn vitro and in vivo modelsGrape seed procyanidins have been extensively studied and show potent anti-inflammatory effects by inhibiting key inflammatory pathways.
Anticancer Activity

The anticancer potential of procyanidins involves various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. The cytotoxic effects are often evaluated using cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 4: Comparative Anticancer Activity

Plant SourceExtract/CompoundCell LineIC50 Value
Rumex acetosaExtractsVarious cancer cell linesExtracts have demonstrated cytotoxic effects against some cancer cell lines. Data for purified this compound is not readily available.
Vitis viniferaGrape Seed Procyanidin ExtractsVarious cancer cell lines (e.g., prostate, breast)Grape seed procyanidins have shown significant anticancer activity in numerous studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of procyanidin gallates from plant material is presented below. Optimization of solvents and chromatographic conditions is essential for maximizing the yield of the target compound.

Extraction_Isolation_Workflow PlantMaterial Plant Material (e.g., Dried and powdered Rumex acetosa or Grape Seeds) Extraction Extraction (e.g., Acetone/Water or Ethanol/Water mixture) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Procyanidin Extract Filtration->CrudeExtract ColumnChromatography1 Column Chromatography 1 (e.g., Sephadex LH-20) CrudeExtract->ColumnChromatography1 Fractionation1 Fractionation based on molecular size ColumnChromatography1->Fractionation1 ProcyanidinFractions Procyanidin-rich Fractions Fractionation1->ProcyanidinFractions ColumnChromatography2 Column Chromatography 2 (e.g., Reversed-Phase C18) ProcyanidinFractions->ColumnChromatography2 Fractionation2 Fractionation based on polarity ColumnChromatography2->Fractionation2 SemiPrepHPLC Semi-preparative HPLC Fractionation2->SemiPrepHPLC PurifiedCompound Purified Procyanidin B-5 3,3'-di-O-gallate SemiPrepHPLC->PurifiedCompound

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Extraction: The powdered plant material is typically extracted with a mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water at room temperature with agitation. This is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to remove the organic solvent, yielding an aqueous extract.

  • Purification: The aqueous extract is then subjected to a series of column chromatography steps.

    • Sephadex LH-20 Chromatography: This step separates compounds based on their molecular size, effectively removing smaller phenolic compounds and larger polymeric proanthocyanidins.

    • Reversed-Phase C18 Chromatography: Further fractionation is achieved based on polarity, enriching the fractions containing dimeric procyanidin gallates.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification is performed using a semi-preparative HPLC system with a C18 column and a gradient elution of water and acetonitrile (both often containing a small amount of acid like formic acid to improve peak shape). Fractions are collected and analyzed by analytical HPLC and mass spectrometry to confirm the identity and purity of this compound.

Biological Activity Assays

DPPH_Assay_Workflow Sample This compound (in various concentrations) Incubation Incubation (in the dark, at room temperature) Sample->Incubation DPPH_Solution DPPH Solution (in methanol) DPPH_Solution->Incubation Spectrophotometer Measure Absorbance (at ~517 nm) Incubation->Spectrophotometer Calculation Calculate % Inhibition and IC50 Value Spectrophotometer->Calculation

Figure 2. Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the compound.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

NO_Inhibition_Assay_Workflow Macrophages Macrophage Cell Line (e.g., RAW 264.7) Pretreatment Pre-treat with Procyanidin B-5 3,3'-di-O-gallate Macrophages->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Cell Supernatant Incubation->Supernatant GriessReagent Add Griess Reagent Supernatant->GriessReagent Absorbance Measure Absorbance (at ~540 nm) GriessReagent->Absorbance Calculation Calculate % NO Inhibition and IC50 Value Absorbance->Calculation

Figure 3. Workflow for the nitric oxide inhibition assay in LPS-stimulated macrophages.

Protocol:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the purified this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.

  • Incubate the cells for approximately 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at around 540 nm.

  • Calculate the percentage of nitric oxide inhibition and the IC50 value.

MTT_Assay_Workflow CancerCells Cancer Cell Line Treatment Treat with Procyanidin B-5 3,3'-di-O-gallate CancerCells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Incubation2 Incubate to allow formazan crystal formation MTT_Reagent->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance Measure Absorbance (at ~570 nm) Solubilization->Absorbance Calculation Calculate % Cell Viability and IC50 Value Absorbance->Calculation

Figure 4. Workflow for the MTT cell viability assay.

Protocol:

  • Seed a specific cancer cell line in a 96-well plate and allow the cells to adhere.

  • Treat the cells with various concentrations of the purified this compound.

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathways

Procyanidins exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and anticancer activities are often linked to the regulation of pathways such as NF-κB, MAPK, and PI3K/Akt.

Signaling_Pathways cluster_stimulus Inflammatory or Carcinogenic Stimulus cluster_pathways Key Signaling Pathways cluster_compound Site of Action cluster_outcomes Cellular Outcomes Stimulus Stimulus (e.g., LPS, Growth Factors) MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK activates NFkB NF-κB Pathway Stimulus->NFkB activates PI3K_Akt PI3K/Akt Pathway Stimulus->PI3K_Akt activates Inflammation ↓ Inflammation (↓ NO, Cytokines) MAPK->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis NFkB->Inflammation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis inhibits Procyanidin Procyanidin B-5 3,3'-di-O-gallate Procyanidin->MAPK inhibits Procyanidin->NFkB inhibits Procyanidin->PI3K_Akt inhibits

Figure 5. Simplified diagram of key signaling pathways modulated by this compound.

Conclusion

This compound is a promising bioactive compound found in both Rumex acetosa and Vitis vinifera. While grape seeds are a well-established and abundant source of a wide array of procyanidins, the specific isolation of this compound has been documented from Rumex acetosa. Further quantitative studies are required to determine the yield of this specific compound from both sources to guide large-scale extraction efforts. The potent antioxidant, anti-inflammatory, and anticancer activities associated with procyanidin gallates suggest that purified this compound from either source holds significant therapeutic potential. This guide provides a foundational framework for researchers to pursue further comparative studies to fully elucidate the pharmacological properties of this complex natural product.

References

Cross-Validation of Analytical Methods for Procyanidin B-5 3,3'-di-O-gallate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Procyanidin B-5 3,3'-di-O-gallate, a bioactive polyphenol with potential therapeutic applications. The objective is to present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for specific research and development needs.

Introduction to this compound and its Quantification

This compound is a flavan-3-ol dimer with significant biological activities, including antioxidant and potential anti-cancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This guide focuses on the cross-validation of commonly employed analytical techniques for this purpose.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique.

Table 1: Comparison of Quantitative Performance of Analytical Methods for Procyanidin Analysis
ParameterHPLC-UV/VisHPLC-FLDHPLC-MS/MS
Linearity (R²) > 0.99> 0.99[3]> 0.99
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.5-5 ng/mL[4]
Accuracy (% Recovery) 95-105%90.9-125.4%[4]90.9-125.4%[4]
Precision (% RSD) < 5%< 10%[4]< 10%[4]
Selectivity ModerateHighVery High
Matrix Effect Can be significantLess significantCan be significant, requires internal standards
Cost LowModerateHigh
Expertise Required LowModerateHigh

Note: The values presented are typical ranges for procyanidin analysis and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV/Vis and HPLC-MS/MS, which can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This method is widely used for the quantification of polyphenols due to its simplicity and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using:

      • Solvent A: Water with 0.1% formic acid or phosphoric acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 25 - 35 °C.

    • Detection Wavelength: Procyanidins are typically monitored at 280 nm.[5]

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or acetone, often acidified).[3]

    • Filtration of the extract through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Quantification: Based on a calibration curve constructed using certified reference standards of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to HPLC-UV, but often with UHPLC columns (e.g., < 2 µm particle size) for better resolution and faster analysis times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for procyanidins.[6]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. This provides high selectivity. The fragmentation of B-type procyanidins often involves quinone methide (QM) cleavage.[6]

    • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.

  • Sample Preparation: Similar to HPLC-UV, but may require additional clean-up steps (e.g., solid-phase extraction) to minimize matrix effects.

  • Quantification: An internal standard (ideally, a stable isotope-labeled version of the analyte) is highly recommended to compensate for matrix effects and variations in instrument response. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Cross-Validation Workflow

The cross-validation of different analytical methods is essential to ensure the reliability and comparability of results. The following diagram illustrates a general workflow for this process.

CrossValidationWorkflow cluster_2 Cross-Validation cluster_3 Conclusion M1 Method A (e.g., HPLC-UV) V1 Validate Method A (Linearity, Accuracy, Precision, LOD, LOQ) M1->V1 M2 Method B (e.g., LC-MS/MS) V2 Validate Method B (Linearity, Accuracy, Precision, LOD, LOQ) M2->V2 S Prepare Standard & QC Samples A1 Analyze Samples with Method A S->A1 Split Samples A2 Analyze Samples with Method B S->A2 Split Samples C Compare Results (Statistical Analysis, e.g., Bland-Altman plot) A1->C A2->C R Assess Comparability & Interchangeability C->R

Caption: General workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical decision in research and drug development. While HPLC-UV offers a cost-effective and straightforward approach for routine analysis of relatively simple matrices, HPLC-MS/MS provides superior sensitivity and selectivity, which is essential for complex samples and trace-level quantification. A thorough cross-validation of methods is paramount when transitioning between different analytical techniques or when comparing data from different laboratories to ensure data integrity and consistency. This guide provides the foundational information to assist in making an informed decision based on the specific requirements of the analytical task.

References

How does the bioactivity of Procyanidin B-5 3,3'-di-O-gallate compare to other polyphenols?

Author: BenchChem Technical Support Team. Date: November 2025

Procyanidin B-5 3,3'-di-O-gallate, a member of the proanthocyanidin class of polyphenols, has garnered significant interest within the scientific community for its potent biological activities. This guide provides a comparative overview of its bioactivity, juxtaposing its performance against other well-known polyphenols, supported by experimental data and detailed methodologies. The primary focus will be on its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Procyanidins, as a group, are recognized for their substantial antioxidant and radical-scavenging capabilities, often reported to be more potent than vitamins C and E.[1] Their unique polyhydroxy phenolic structure facilitates the donation of protons, thereby neutralizing free radicals.[1] The antioxidant capacity of procyanidins is influenced by their structure, degree of polymerization, and the presence of galloyl groups.[2]

Comparative Antioxidant Data
CompoundAssayIC50 (µg/mL)Source
This compound-Data not available-
Epigallocatechin gallate (EGCG)DPPH~5-25[3]
CyanidinDPPH~5-25[3]
ResveratrolDPPH>25[3]
TyrosolDPPH~5-25[3]
HyperosideDPPH~5-25[3]

Note: Specific IC50 values for this compound were not found in the initial search. The table reflects general values for other polyphenols to provide context.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging capacity of antioxidant compounds.[4]

Methodology:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

experimental_workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_solution Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound DPPH_solution->Mix Test_compound Prepare serial dilutions of test compound Test_compound->Mix Incubate Incubate in dark at room temperature Mix->Incubate Measure_absorbance Measure absorbance at ~517 nm Incubate->Measure_absorbance Calculate_inhibition Calculate % inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 value Calculate_inhibition->Determine_IC50

DPPH Radical Scavenging Assay Workflow

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. One study highlighted its ability to ameliorate imiquimod-induced skin inflammation by suppressing Toll-like receptor 7 (TLR7) signaling in dendritic cells. This suppression is achieved through the inhibition of endosomal acidification.[5] Another study showed that oral administration of Procyanidin B2 3,3″-di-O-gallate (an isomer) ameliorated experimental autoimmune encephalomyelitis by exerting immunosuppressive effects on CD4+ T cells through the regulation of glycolysis.[6]

Signaling Pathway: Inhibition of TLR7 Signaling

tlr7_signaling cluster_cell Dendritic Cell IMQ Imiquimod (IMQ) or Pathogen Nucleic Acids TLR7 TLR7 IMQ->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Activates Endosome Endosome IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines PCB2DG Procyanidin B-5 3,3'-di-O-gallate Acidification Endosomal Acidification PCB2DG->Acidification Inhibits Acidification->TLR7 Enables

Inhibition of TLR7 Signaling by this compound

Anticancer Properties

The anticancer potential of this compound and its derivatives has been investigated in various cancer cell lines. The presence of gallate moieties appears to be crucial for its cytotoxic effects.

Comparative Cytotoxicity Data
CompoundCell LineEffectConcentrationSource
Procyanidin B2 3,3'-di-O-gallateLNCaP (Prostate)Significant decrease in cell viability25-50 µM[7]
Procyanidin B2 3,3'-di-O-gallateHL-60 (Leukemia), MelanomaActiveNot specified[1][8]
Procyanidin B2 (non-galloylated)LNCaP (Prostate)IneffectiveUp to 50 µM[7]
Gallic AcidLNCaP (Prostate)IneffectiveUp to 50 µM[7]
Epigallocatechin-3-gallate (EGCG)HuCC-T1 (Cholangiocarcinoma)Induced apoptotic cell death5 µg/mL[9]
Mechanism of Action in Cancer Cells

Studies on Procyanidin B2 3,3″-di-O-gallate, an isomer, have shown that it induces cell death in human prostate cancer cells by increasing the generation of reactive oxygen species (ROS).[10] This leads to the sustained activation of ERK1/2 and AMPKα, ultimately causing cell death.[10] In androgen-dependent LNCaP prostate cancer cells, Procyanidin B2 3,3'-di-O-gallate was found to induce apoptosis, evidenced by the cleavage of caspases-9 and -3, and PARP, as well as the downregulation of Bcl-2, Bcl-Xl, and the androgen receptor.[7]

Experimental Protocol: Cell Viability Assay (Trypan Blue Exclusion)

Methodology:

  • Cancer cells (e.g., LNCaP) are seeded in culture plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., this compound, other polyphenols) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).

  • Following treatment, the cells are harvested by trypsinization.

  • A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.

  • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100.

Conclusion

This compound exhibits a range of potent bioactivities, including antioxidant, anti-inflammatory, and anticancer effects. The presence of gallate moieties significantly enhances its cytotoxic activity against cancer cells compared to its non-galloylated counterparts. While direct quantitative comparisons with a wide range of other polyphenols are not always available in the literature, the existing evidence suggests that this compound is a highly bioactive compound with significant therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy in preclinical and clinical settings.

References

A-type vs. B-type procyanidins: a comparative study of their biological effects.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are oligomers and polymers of (epi)catechin units, widely distributed in fruits, vegetables, nuts, and seeds.[1][2] They are categorized into two main types based on the linkage between their constituent flavan-3-ol units: A-type and B-type.[2][3] B-type procyanidins feature a single C-C bond between the units, while A-type procyanidins possess an additional ether linkage, resulting in a more rigid and stable structure.[4][5] This structural difference significantly influences their bioavailability and biological activities, including antioxidant, anti-inflammatory, cardiovascular, anti-cancer, and neuroprotective effects.[1][6] This guide provides a comparative analysis of A-type and B-type procyanidins, supported by experimental data, to aid researchers in understanding their distinct therapeutic potentials.

Structural Differences

The fundamental distinction between A-type and B-type procyanidins lies in their interflavanoid linkage. B-type procyanidins are connected by a single C4-C8 or C4-C6 bond.[3] In contrast, A-type procyanidins have a second ether bond, typically between C2 and O7, in addition to the C-C bond.[2][4] This additional bond in A-type procyanidins imparts a more compact and hydrophobic character.[4]

cluster_B B-type Procyanidin (Single C-C Linkage) cluster_A A-type Procyanidin (Double Linkage: C-C and C-O-C) B_type B_type A_type A_type

Caption: Structural comparison of B-type and A-type procyanidin dimers.

Comparative Biological Effects

Antioxidant Activity

Both A-type and B-type procyanidins are potent antioxidants, a property attributed to their ability to scavenge free radicals.[7] However, their efficacy can vary depending on the specific assay and the degree of polymerization. Some studies suggest that B-type procyanidin dimers exhibit greater antioxidant activity than their monomeric counterparts, catechin and epicatechin.[8] The antioxidant capacity of procyanidins generally increases with the degree of polymerization.[1]

AssayA-type ProcyanidinB-type ProcyanidinReference
DPPH Radical Scavenging EffectiveGenerally more effective in oligomeric forms[9]
ABTS Radical Scavenging EffectiveEffective, activity increases with polymerization[10]
ORAC (Oxygen Radical Absorbance Capacity) High activityHigh activity[9]
Anti-inflammatory Effects

Procyanidins exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][11] Procyanidin A2 has been shown to inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α by suppressing the IκB/NF-κB p65 pathway.[11] Similarly, procyanidin B2 has been demonstrated to reduce lipopolysaccharide-induced pro-inflammatory cytokines.[6] Some evidence suggests that B-type procyanidin polymers are more effective at inhibiting inflammation than monomers and oligomers in human colon cells.[12]

Procyanidin Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription of Procyanidins A-type & B-type Procyanidins Procyanidins->IKK inhibits DPPH Assay Workflow start Start prepare_dpph Prepare DPPH solution in methanol start->prepare_dpph prepare_samples Prepare Procyanidin solutions (A-type & B-type) start->prepare_samples mix Mix Procyanidin solution with DPPH prepare_dpph->mix prepare_samples->mix incubate Incubate in dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity measure->calculate end End calculate->end

References

Validating the Neuroprotective Potential of Procyanidin B-5 3,3'-di-O-gallate in a Parkinson's Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of Procyanidin B-5 3,3'-di-O-gallate in the context of Parkinson's disease (PD) models. Direct experimental data on this compound for neuroprotection in PD is currently limited. Therefore, this document extrapolates its potential efficacy by comparing it with structurally similar and well-studied procyanidin dimers (B1, B2, B3, B4, and their galloylated forms) and trimers (C1). The presented data is based on published experimental findings for these related compounds and serves as a framework for designing future validation studies for this compound.

Comparative Efficacy of Procyanidin Dimers and Trimers in Preclinical Parkinson's Disease Models

The following tables summarize quantitative data from studies on various procyanidins in cellular and zebrafish models of Parkinson's disease, induced by the neurotoxins MPP+ (in vitro) and MPTP (in vivo). These models mimic key pathological features of PD, including oxidative stress and dopaminergic neuron loss.

Table 1: In Vitro Neuroprotective Effects of Procyanidins on MPP+-Induced PC12 Cell Damage

CompoundConcentration (µM)Cell Viability (%) vs. MPP+ ControlKey Findings
Procyanidin B1 (B1)5Increased significantlyShowed protective effects against MPP+-induced cytotoxicity.[1][2]
Procyanidin B2 (B2)5Increased significantlyDemonstrated significant neuroprotection.[1][2]
Procyanidin B3 (B3)5Increased significantlyEffective in mitigating MPP+-induced cell death.[1][2]
Procyanidin B4 (B4)5Increased significantlyExhibited protective activity.[1][2]
Procyanidin B1-3-O-gallate (B1-G)5Increased significantlyGalloylation enhanced protective effects compared to non-galloylated forms in some studies.
Procyanidin B2-3-O-gallate (B2-G)5Increased significantlyGalloylation showed a positive impact on neuroprotection.[1][2]
Procyanidin C1 (Trimer)5Increased significantlyShowed greater protective effects than dimers, suggesting a positive correlation between the degree of polymerization and neuroprotection.[1][2]
This compound Hypothesized Potentially significant increase Based on the structure-activity relationship of other procyanidins, the presence of two gallate groups may enhance antioxidant and anti-inflammatory activities.
Deprenyl (Positive Control)30Increased significantlyA standard MAO-B inhibitor used in PD treatment.[3]

Table 2: In Vivo Neuroprotective Effects of Procyanidins in an MPTP-Induced Zebrafish Model of Parkinson's Disease

CompoundConcentration (µM)Endpoint MeasuredOutcome vs. MPTP Control
Procyanidin Dimers (B1-B4, B1-G, B2-G)25Dopaminergic Neuron SurvivalSignificantly decreased damage to dopaminergic neurons.[1][2]
Locomotor ActivitySignificantly improved motor impairment.[1][2]
Procyanidin C1 (Trimer)25Dopaminergic Neuron SurvivalShowed the most potent protection of dopaminergic neurons.[1][2]
Locomotor ActivityResulted in the best recovery of motor function.[1][2]
This compound Hypothesized Dopaminergic Neuron Survival & Locomotor Activity Expected to show significant neuroprotective and behavior-rescuing effects.
Deprenyl (Positive Control)40Dopaminergic Neuron Survival & Locomotor ActivitySignificantly protected neurons and improved movement.[3]

Table 3: Effects of Procyanidins on Markers of Oxidative Stress

CompoundModelROS LevelsMDA LevelsSOD, CAT, GSH-Px Activity
Procyanidin Dimers & Trimer (C1)PC12 cells (MPP+) & Zebrafish (MPTP)Significantly decreasedSignificantly decreasedSignificantly increased
This compound Hypothesized Expected to significantly decrease Expected to significantly decrease Expected to significantly increase

Postulated Mechanism of Action: The Nrf2/ARE Signaling Pathway

Studies on various procyanidins strongly suggest that their neuroprotective effects are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][4] This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_stress Cellular Stress cluster_procyanidin Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Neurotoxin Neurotoxins (MPP+/MPTP) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress PCB5 Procyanidin B-5 3,3'-di-O-gallate (Hypothesized) PCB5->Keap1_Nrf2 Stabilizes Nrf2 (Hypothesized) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC_GCLM GCLC/GCLM ARE->GCLC_GCLM Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection GCLC_GCLM->Neuroprotection

Hypothesized Nrf2/ARE Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies for inducing Parkinson's disease in animal models are crucial for the validation of neuroprotective compounds.

MPTP-Induced Parkinson's Disease Model in Mice

This model is widely used due to its ability to cause selective degeneration of dopaminergic neurons in the substantia nigra.

MPTP_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) MPTP_Admin 2. MPTP Administration (e.g., 20-30 mg/kg, i.p., 4 doses at 2-hour intervals) Animal_Acclimation->MPTP_Admin Treatment_Admin 3. This compound Administration (Pre- or post-treatment regimen) MPTP_Admin->Treatment_Admin Behavioral_Tests 4. Behavioral Assessment (e.g., Rotarod, Pole Test, Open Field) (7-21 days post-MPTP) Treatment_Admin->Behavioral_Tests Tissue_Collection 5. Tissue Collection (Brain extraction at study endpoint) Behavioral_Tests->Tissue_Collection Biochemical_Analysis 6. Biochemical & Histological Analysis (HPLC for dopamine levels, Immunohistochemistry for TH+ neurons) Tissue_Collection->Biochemical_Analysis

Workflow for the MPTP Mouse Model.

Detailed Steps:

  • Animal Selection and Acclimation: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP. Animals should be acclimated for at least one week before the experiment.

  • MPTP Administration: MPTP hydrochloride is dissolved in sterile saline and administered intraperitoneally (i.p.). A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Test Compound Administration: this compound would be administered at various doses and schedules (e.g., pre-treatment for 7 days before MPTP, or post-treatment).

  • Behavioral Analysis: Motor coordination and balance are assessed using tests like the rotarod and pole test, typically performed 7 and 14 days after the last MPTP injection.

  • Neurochemical Analysis: At the end of the study (e.g., 21 days), animals are euthanized, and the striatum is dissected for the measurement of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

6-OHDA-Induced Parkinson's Disease Model in Rats

This model involves the direct injection of the neurotoxin 6-hydroxydopamine into the brain, causing a unilateral lesion of the nigrostriatal pathway.

SixOHDA_Workflow Animal_Prep 1. Animal Preparation (e.g., Male Sprague-Dawley rats, anesthetized) Stereotaxic_Surgery 2. Stereotaxic Injection of 6-OHDA (Unilateral injection into the medial forebrain bundle or striatum) Animal_Prep->Stereotaxic_Surgery Treatment_Admin 3. This compound Administration (Pre- or post-lesion treatment) Stereotaxic_Surgery->Treatment_Admin Rotational_Behavior 4. Apomorphine/Amphetamine-Induced Rotation Test (2-4 weeks post-lesion) Treatment_Admin->Rotational_Behavior Tissue_Collection 5. Tissue Collection (Brain extraction at study endpoint) Rotational_Behavior->Tissue_Collection Histological_Analysis 6. Histological Analysis (Immunohistochemistry for TH+ neurons in substantia nigra) Tissue_Collection->Histological_Analysis

Workflow for the 6-OHDA Rat Model.

Detailed Steps:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.

  • Stereotaxic Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle or the striatum.

  • Test Compound Administration: The procyanidin would be administered systemically before or after the 6-OHDA lesion.

  • Behavioral Assessment: Rotational behavior is induced by the administration of a dopamine agonist (apomorphine, causing contralateral rotations) or a dopamine-releasing agent (amphetamine, causing ipsilateral rotations) and quantified.

  • Histological Analysis: After a survival period (e.g., 4 weeks), the brains are processed for tyrosine hydroxylase immunohistochemistry to assess the extent of the dopaminergic lesion in the substantia nigra and the depletion of striatal terminals.

Conclusion and Future Directions

The available evidence on procyanidin dimers and trimers provides a strong rationale for investigating the neuroprotective effects of this compound in Parkinson's disease models. Its structure, featuring a B-type linkage and two galloyl moieties, suggests potentially potent antioxidant and anti-inflammatory properties.

Future research should focus on:

  • Directly evaluating the efficacy of this compound in both in vitro and in vivo PD models, following the established protocols outlined above.

  • Performing head-to-head comparisons with other procyanidins (e.g., Procyanidin B2) and standard PD treatments (e.g., L-DOPA, MAO-B inhibitors).

  • Elucidating the precise molecular mechanisms , including a detailed investigation of its effects on the Nrf2/ARE pathway, mitochondrial function, and neuroinflammation.

By systematically validating its neuroprotective potential, this compound could emerge as a promising candidate for the development of novel therapeutic strategies for Parkinson's disease.

References

The Intricate Dance of Absorption: A Comparative Look at Procyanidin Oligomer Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount to unlocking their therapeutic potential. Procyanidins, a class of polyphenols abundant in fruits, nuts, and cocoa, have garnered significant interest for their antioxidant and health-promoting properties. However, their journey through the digestive system and into the bloodstream is a complex process influenced by their size and structure. This guide provides a comparative analysis of the bioavailability of different procyanidin oligomers, supported by experimental data, to aid in the development of novel therapeutics and functional foods.

The bioavailability of procyanidins, which are polymers composed of catechin and epicatechin units, is inversely related to their degree of polymerization. Monomers are the most readily absorbed, while the absorption of larger oligomers and polymers is significantly more limited. This guide will focus on the comparative bioavailability of procyanidin dimers and trimers, the most common oligomeric forms found in the diet.

In Vivo Bioavailability: A Tale of Diminishing Returns

Animal and human studies have consistently demonstrated that the intestinal absorption of procyanidin oligomers is a restrictive process. While monomers like catechin and epicatechin are absorbed to a certain extent, the bioavailability of their dimeric and trimeric counterparts is considerably lower.

A study in rats administered a grape seed procyanidin extract (GSPE) detected the presence of intact dimeric and trimeric procyanidins in the plasma. However, their concentrations were significantly lower than that of the monomeric units. The peak plasma concentration (Tmax) for these oligomers was observed approximately one hour after administration, suggesting rapid but limited absorption from the upper gastrointestinal tract.[1][2]

Another study utilizing radiolabeled procyanidin B2 (a dimer) in rats found that while a significant portion of the radioactivity was absorbed, it was largely in the form of microbial metabolites, indicating that the original dimeric structure was extensively degraded by the gut microbiota before absorption.[3][4] This highlights a crucial aspect of procyanidin bioavailability: the role of the gut microbiome in breaking down larger oligomers into smaller, more absorbable phenolic acids and other metabolites.

Interestingly, some research suggests that the type of linkage between the monomeric units can influence absorption. A-type procyanidin dimers, which have an additional ether bond compared to the more common B-type, have been shown to be absorbed to a small extent in their intact form in rats.

While direct comparative pharmacokinetic data for a wide range of individual procyanidin oligomers from a single study is limited, the collective evidence points towards a clear trend: as the size of the procyanidin oligomer increases, its oral bioavailability in its intact form decreases significantly.

Procyanidin Type Animal Model Key Findings Reference
Dimers and TrimersRatDetected in plasma, Tmax of 1 hour.Serra et al., 2010
Procyanidin B2 (Dimer)RatLow bioavailability of intact form; extensive microbial metabolism.Ou et al., 2010
A-type DimersRatSlight absorption of intact form.Appeldoorn et al., 2009

In Vitro Models: Simulating the Digestive Journey

To better understand the factors limiting the absorption of procyanidin oligomers, researchers utilize in vitro models that simulate the conditions of the gastrointestinal tract. These models allow for a controlled investigation of the stability and permeability of these compounds.

In Vitro Digestion

Simulated gastric and intestinal digestion models have shown that procyanidin dimers and trimers are relatively stable under the acidic conditions of the stomach. However, their transition to the more alkaline environment of the small intestine can lead to some degradation.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of the small intestinal epithelium, is a widely used in vitro model to predict intestinal drug absorption. Studies using this model have consistently shown that the permeability of procyanidin oligomers decreases as their size increases. Monomers exhibit the highest permeability, followed by dimers, with trimers and larger oligomers showing very limited transport across the Caco-2 cell monolayer.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats are typically used.

  • Test Substance: A standardized extract containing a known concentration of procyanidin monomers, dimers, and trimers, or individual purified oligomers.

  • Administration: Oral gavage.

  • Blood Sampling: Blood samples are collected via the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after administration.

  • Sample Processing: Plasma is separated by centrifugation.

  • Analytical Method: Plasma concentrations of procyanidins and their metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test procyanidin oligomer is added to the apical (AP) side of the Transwell®, and samples are taken from the basolateral (BL) side at specific time intervals. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

  • Analytical Method: The concentration of the procyanidin oligomer in the collected samples is determined by UPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

G cluster_invivo In Vivo Bioavailability Workflow cluster_invitro In Vitro Permeability Workflow animal_model Animal Model (e.g., Rat, Pig) oral_admin Oral Administration of Procyanidin Oligomers animal_model->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_analysis Plasma Analysis (UPLC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis caco2_culture Caco-2 Cell Culture on Transwell Inserts monolayer_integrity Monolayer Integrity Check (TEER) caco2_culture->monolayer_integrity permeability_exp Permeability Experiment (Apical to Basolateral) monolayer_integrity->permeability_exp sample_analysis Sample Analysis (UPLC-MS/MS) permeability_exp->sample_analysis papp_calc Papp Calculation sample_analysis->papp_calc G cluster_pathway Procyanidin Oligomer Signaling Pathways procyanidins Procyanidin Oligomers (Dimers, Trimers) insulin_receptor Insulin Receptor procyanidins->insulin_receptor nf_kb NF-κB procyanidins->nf_kb Inhibition ampk AMPK procyanidins->ampk Activation akt Akt insulin_receptor->akt mapk MAPK (ERK, JNK, p38) insulin_receptor->mapk glucose_uptake Glucose Uptake akt->glucose_uptake bad_gsk3b Bad, GSK-3β akt->bad_gsk3b Downstream Targets mapk->glucose_uptake inflammation Inflammation nf_kb->inflammation metabolic_health Metabolic Health ampk->metabolic_health

References

A Head-to-Head Comparison of Procyanidin B-5 3,3'-di-O-gallate with Commercial Antioxidant Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of Procyanidin B-5 3,3'-di-O-gallate against commonly available commercial antioxidant supplements. The information presented herein is supported by available experimental data from scientific literature to aid in research and development decisions.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are crucial in mitigating this damage. Procyanidins, a class of polyphenols found in various plants, are known for their potent antioxidant properties.[1] this compound is a specific dimeric procyanidin. This guide compares its antioxidant capacity, using closely related compounds as proxies due to limited direct data, with that of established commercial antioxidant supplements: Vitamin C, Vitamin E, Coenzyme Q10, Alpha-Lipoic Acid, and Resveratrol.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant activities of this compound (represented by its structural analogs) and popular commercial antioxidant supplements. The data is presented as IC50 values from DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values where available. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol TE/g)ORAC (µmol TE/g)
Procyanidin B3 3,3"-di-O-gallate *Potent radical scavenging activity[2]Data not availableData not availableData not available
Procyanidin B2 3,3"-di-O-gallate Strong antioxidant[3]Data not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~ 20[4]~ 2.8[5]~ 1,000-2,000[6]~ 2,000[7]
Vitamin E (α-Tocopherol) ~ 40-50[8][9]Data not availableData not available~ 1,300
Coenzyme Q10 73% inhibition at 58 µM[10]Data not availableData not availableData not available
Alpha-Lipoic Acid Data not availableData not availableData not availableData not available
Resveratrol ~ 100[11]~ 8.8[7]~ 22[11]~ 3,000[7]

Note: Due to the limited availability of specific antioxidant activity data for this compound, data for the structurally similar and biologically active Procyanidin B2 and B3 gallated dimers are used as a proxy to indicate potent antioxidant potential.[2][3] Direct comparative studies are warranted for a precise quantitative assessment.

Mandatory Visualization

Nrf2_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway in cellular antioxidant response.

DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare DPPH Solution (in Methanol/Ethanol) Start->Prepare_Solutions Prepare_Samples Prepare Antioxidant Samples (Serial Dilutions) Start->Prepare_Samples Mix Mix DPPH Solution with Samples Prepare_Solutions->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Experimental workflow of the DPPH antioxidant assay.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below for reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a dark, amber-colored bottle.[8]

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.[8]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a corresponding volume of the sample or standard solution at different concentrations (e.g., 20 µL).

    • For the blank, add the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[12]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.[13]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator (AAPH).

    • Prepare a series of concentrations of a standard antioxidant (Trolox).

  • Assay Procedure (in a 96-well black microplate):

    • Add the fluorescent probe solution to each well.

    • Add the antioxidant sample or Trolox standard at different concentrations.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined from the linear regression of the net AUC against the Trolox concentration and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[16]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[17]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 180 µL).

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O).

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[10]

References

Unveiling the Potency of Procyanidin B-5 3,3'-di-O-gallate: A Comparative Guide to its Enzyme Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of Procyanidin B-5 3,3'-di-O-gallate's inhibitory action on key enzymes offers valuable insights for researchers in drug discovery and development. This guide provides a comparative overview of its efficacy against Squalene Epoxidase and related procyanidins against DNA Polymerase α, alongside established inhibitors. The data is presented to facilitate objective assessment and guide future research directions.

This technical guide delves into the inhibitory properties of this compound and its analogs, providing a comparative analysis with other known inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers in evaluating its potential as a therapeutic agent.

Comparative Inhibitory Activity

The inhibitory efficacy of this compound and its related compounds against specific enzymes is summarized below, juxtaposed with the performance of well-established alternative inhibitors.

Table 1: Squalene Epoxidase Inhibition
InhibitorIC50 ValueTarget EnzymeOrganism
This compound 0.55 µM [1]Squalene Epoxidase -
Terbinafine15.8 nM[2]Squalene EpoxidaseTrichophyton rubrum
Terbinafine7.7 µM[3]Squalene EpoxidaseHuman
Table 2: DNA Polymerase α Inhibition
InhibitorIC50 ValueTarget Enzyme
Procyanidin B3 3-O-gallate 0.26 µM DNA Polymerase α
Aphidicolin2.4 µM, 2.6 µM, 3.0 µM, 16.0 µM[4]DNA Polymerase α subunit

Note: The data for Procyanidin B3 3-O-gallate, a structurally related compound, is presented to indicate the potential of this class of molecules as DNA polymerase inhibitors.

Table 3: VEGFR2 Signaling Inhibition

While direct enzymatic inhibition of VEGFR2 by this compound has not been explicitly detailed, a related compound, Procyanidin B2 3,3″-di-O-gallate, has been shown to inhibit the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVECs). For comparison, the IC50 value of a known VEGFR2 inhibitor is provided.

InhibitorIC50 ValueTarget/Assay
Procyanidin B2 3,3″-di-O-gallate Inhibits VEGFR2 signaling Cellular autophosphorylation
Sunitinib80 nMVEGFR2 (cell-free assay)[5][6]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate further investigation.

Squalene Epoxidase Inhibition Assay

This protocol is based on established methods for determining squalene epoxidase activity.

1. Preparation of Microsomes:

  • Liver tissue is homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

  • The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is further centrifuged at high speed (e.g., 105,000 x g) to pellet the microsomes.

  • The microsomal pellet is washed and resuspended in a suitable buffer.

2. Enzyme Reaction:

  • The reaction mixture contains the microsomal enzyme preparation, a buffer (e.g., 50 mM potassium phosphate, pH 7.4), cofactors such as NADPH and FAD, and the substrate, squalene, which is often radiolabeled for detection.

  • The reaction is initiated by the addition of the enzyme or substrate.

3. Inhibition Assay:

  • This compound or an alternative inhibitor is pre-incubated with the enzyme mixture at various concentrations before the addition of the substrate.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

4. Product Quantification:

  • The reaction is stopped, and the lipids, including the product (2,3-oxidosqualene), are extracted.

  • The amount of product formed is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used, or by chromatographic methods such as HPLC.

5. Data Analysis:

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

DNA Polymerase α Inhibition Assay

This protocol outlines a general method for assessing the inhibition of DNA polymerase α.

1. Reagents and Materials:

  • Purified DNA Polymerase α.

  • Activated DNA template-primer (e.g., poly(dA)-oligo(dT)).

  • Deoxynucleoside triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]dTTP).

  • Reaction buffer containing Mg²⁺ and other essential components.

  • Procyanidin B3 3-O-gallate or an alternative inhibitor.

2. Reaction Setup:

  • The reaction is typically carried out in microcentrifuge tubes or a microplate.

  • The inhibitor, at varying concentrations, is added to the reaction mixture containing the buffer, template-primer, and non-radiolabeled dNTPs.

  • The reaction is initiated by the addition of DNA Polymerase α and the radiolabeled dNTP.

3. Incubation:

  • The reaction mixture is incubated at 37°C for a specific time to allow for DNA synthesis.

4. Termination and Measurement:

  • The reaction is stopped by the addition of a quenching agent (e.g., EDTA).

  • The newly synthesized, radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

5. IC50 Determination:

  • The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity in the absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

VEGFR2 Cellular Autophosphorylation Assay

This assay measures the inhibition of VEGFR2 activation within a cellular context.

1. Cell Culture:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR2 are cultured to near confluency.

2. Serum Starvation and Treatment:

  • Cells are serum-starved for a period to reduce basal receptor activation.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., Procyanidin B2 3,3″-di-O-gallate) for a specified time.

3. Ligand Stimulation:

  • The cells are stimulated with VEGF to induce VEGFR2 dimerization and autophosphorylation.

4. Cell Lysis and Protein Quantification:

  • The cells are lysed, and the total protein concentration in the lysates is determined.

5. Analysis of VEGFR2 Phosphorylation:

  • The level of phosphorylated VEGFR2 in the cell lysates is measured using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of VEGFR2 or by Western blotting.

6. Data Analysis:

  • The inhibition of VEGFR2 phosphorylation is calculated for each concentration of the test compound relative to the VEGF-stimulated control without the inhibitor.

  • An IC50 value can be determined from the resulting dose-response curve.

Visualizing the Mechanisms

To further elucidate the experimental processes and biological context, the following diagrams are provided.

G cluster_prep Enzyme/Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep Prepare Enzyme (e.g., Microsomes, Purified Enzyme) or Culture Cells mix Prepare Reaction Mix (Buffer, Substrate, Cofactors) prep->mix inhibitor Add Inhibitor (Varying Concentrations) mix->inhibitor start Initiate Reaction (Add Enzyme/Ligand) inhibitor->start incubate Incubate (Controlled Time & Temperature) start->incubate stop Stop Reaction incubate->stop quantify Quantify Product/ Phosphorylation stop->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: General workflow for an in vitro enzyme inhibition assay.

G cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., Proliferation, Migration) Ca_PKC->Downstream Inhibitor Procyanidin B2 3,3''-di-O-gallate Inhibitor->P_VEGFR2 Inhibits Signaling

Caption: Inhibition of the VEGFR2 signaling cascade.

References

Replicating Published Findings on the Biological Activity of Procyanidin B-2 3,3'-di-O-gallate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published data on the biological activity of Procyanidin B-2 3,3'-di-O-gallate (B2G2), a key bioactive constituent of grape seed extract. The information presented herein is intended to assist researchers in replicating and building upon existing findings. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways.

Data Presentation: Comparative Biological Activity of Procyanidin B-2 3,3'-di-O-gallate

The following tables summarize the dose-dependent effects of B2G2 on various cell lines as reported in the scientific literature.

Cell LineCell TypeTreatment Concentration (µM)Time (hours)Observed EffectReference
LNCaPHuman Prostate Cancer252440-56% cell death[1]
502440-56% cell death[1]
254839-59% cell death[1]
504839-59% cell death[1]
22Rv1Human Prostate Cancer502415-31% cell death[1]
1002415-31% cell death[1]
2002415-31% cell death[1]
504814-44% cell death[1]
1004814-44% cell death[1]
2004814-44% cell death[1]
HUVECsHuman Umbilical Vein Endothelial Cells10-40Not SpecifiedInhibition of cell growth and induction of cell death[2][3]
HPMECsHuman Prostate Microvascular Endothelial Cells10-40Not SpecifiedInhibition of cell growth and induction of cell death[3]
PWR-1ENon-malignant Human Prostatic Epithelial Cells10-40244-7.5% cell death (negligible toxic effect)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is based on methodologies used to assess the effect of B2G2 on prostate cancer cell viability.[1]

  • Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, 22Rv1) or non-malignant prostate epithelial cells (e.g., PWR-1E) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of B2G2 (e.g., 25-200 µM for cancer cells, 10-40 µM for non-malignant cells) or vehicle control for the desired time periods (e.g., 24 and 48 hours).

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in a small volume of phosphate-buffered saline (PBS). Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue stain.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of cell death using the formula: (% Cell Death) = (Number of Non-viable Cells / Total Number of Cells) x 100.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method for assessing the antioxidant capacity of procyanidins.[4][5][6][7]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store the solution in the dark.

    • Prepare a series of dilutions of the test compound (Procyanidin B-2 3,3'-di-O-gallate) in the same solvent.

    • Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.

  • Reaction Setup:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound dilutions.

    • Add the DPPH working solution to each well/cuvette to initiate the reaction.

    • Include a blank control containing only the solvent and a control with the DPPH solution and the solvent.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is based on methodologies for analyzing the effect of compounds on the VEGFR2 signaling pathway.[8][9][10]

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluency. Serum-starve the cells for several hours before treatment with B2G2 at various concentrations for a specified time. Stimulate the cells with vascular endothelial growth factor (VEGF) to induce VEGFR2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control protein like β-actin. Densitometry can be used to quantify the band intensities and determine the relative levels of VEGFR2 phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Procyanidin B-2 3,3'-di-O-gallate and a general experimental workflow for its analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis compound Procyanidin B-2 3,3'-di-O-gallate (B2G2) treatment Incubate Cells with B2G2 at Various Concentrations and Time Points compound->treatment antioxidant Antioxidant Assay (e.g., DPPH) compound->antioxidant cell_culture Cell Culture (e.g., Cancer or Endothelial Cells) cell_culture->treatment viability Cell Viability/Cytotoxicity Assay treatment->viability western_blot Western Blot for Protein Expression/Phosphorylation treatment->western_blot data_quant Quantify Results (e.g., % Cell Death, IC50, Band Density) viability->data_quant antioxidant->data_quant pathway_analysis Analyze Effects on Signaling Pathways western_blot->pathway_analysis data_quant->pathway_analysis

General experimental workflow for studying B2G2.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Phosphorylates B2G2 Procyanidin B-2 3,3'-di-O-gallate B2G2->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Promotes

Inhibition of the VEGFR2 signaling pathway by B2G2.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) NFkB->Gene Binds to DNA and Activates B2G2 Procyanidin B-2 3,3'-di-O-gallate B2G2->IKK Inhibits B2G2->NFkB Inhibits DNA Binding

Inhibition of the NF-κB signaling pathway by B2G2.

References

The Stereochemical Nuances of Procyanidin B-5 3,3'-di-O-gallate: A Comparative Guide to Its Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B-5, a member of the B-type proanthocyanidin family, is a dimeric flavan-3-ol consisting of two (-)-epicatechin units linked via a β-type bond between carbon 4 of the upper unit and carbon 6 of the lower unit (epicatechin-(4β→6)-epicatechin).[1][2] The addition of two galloyl moieties at the 3-hydroxyl positions of both epicatechin units yields Procyanidin B-5 3,3'-di-O-gallate. While direct experimental data exclusively comparing the stereoisomers of this compound is limited in publicly available research, a wealth of information on closely related procyanidin dimers provides a strong foundation for understanding how its stereochemistry dictates its biological activity. This guide synthesizes the available evidence to offer a comparative analysis of how stereochemical variations in the procyanidin B framework and galloylation patterns influence their efficacy.

Understanding the Stereochemical Landscape of B-Type Procyanidins

The biological activity of procyanidin dimers is intricately linked to their stereochemistry, which is determined by several factors:

  • The nature of the flavan-3-ol constituent units: Procyanidin B dimers are composed of either (+)-catechin or (-)-epicatechin units. These are stereoisomers, differing in the configuration at the C3 hydroxyl group.

  • The position of the interflavan linkage: The linkage between the two flavan-3-ol units can occur between C4 of the upper unit and C8 of the lower unit (4→8 linkage) or C4 of the upper unit and C6 of the lower unit (4→6 linkage). Procyanidins B1 through B4 possess the more common 4→8 linkage, while procyanidins B5 through B8 have the 4→6 linkage.[3]

  • The stereochemistry of the interflavan bond: The bond connecting the two units can have either an α or β configuration.

Procyanidin B-5 is specifically an epicatechin-(4β→6)-epicatechin dimer.[1] Its stereoisomers would include dimers with (+)-catechin units in place of one or both (-)-epicatechin units, as well as variations in the interflavan linkage position and stereochemistry.

Comparative Activity of Procyanidin Dimers: Insights from Related Compounds

To infer the structure-activity relationships for this compound, we can examine experimental data from studies on its close analogs, primarily galloylated derivatives of Procyanidin B2 (epicatechin-(4β→8)-epicatechin) and Procyanidin B3 (catechin-(4α→8)-catechin).

Antioxidant and Radical Scavenging Activity

The antioxidant capacity of procyanidins is a key aspect of their biological function. Studies on Procyanidin B3 and its galloylated derivatives have shown that the 3,3″-di-O-gallate derivative possesses the strongest antioxidant and radical scavenging activity compared to the non-galloylated and mono-galloylated forms.[4] This suggests that the presence of multiple galloyl groups significantly enhances antioxidant potential. While the stereochemistry at the 3-position of the monomeric units does not appear to significantly affect DPPH radical scavenging activity, it does influence other biological activities.[5]

Table 1: Comparison of Antioxidant and DNA Polymerase Inhibitory Activities of Procyanidin B3 and its Gallates [4]

CompoundAntioxidant Activity (UV-induced lipid peroxide formation)DPPH Radical Scavenging Activity (SC50, µM)DNA Polymerase α Inhibitory Activity (IC50, µM)
Procyanidin B3Weakest--
Procyanidin B3-3-O-gallateWeaker-0.26
Procyanidin B3-3,3″-di-O-gallateStrongest--

A higher SC50 value indicates lower radical scavenging activity. Specific values were not provided for all antioxidant assays in the source.

Antitumor Activity

Research on the antitumor effects of procyanidin B2 and B3 gallate derivatives against human prostate PC-3 cell lines has demonstrated that digallated derivatives exhibit stronger cytotoxic activity than their mono-gallated counterparts.[6] This highlights the importance of the number of galloyl groups in determining the anticancer potential of these compounds.

Table 2: Cytotoxic Activity of Procyanidin B2 and B3 Gallate Derivatives against PC-3 Cells [6]

CompoundConcentration (µM)Cell Viability (%)
Control0100
Procyanidin B2 3-O-gallate100~60
Procyanidin B2 3',3''-di-O-gallate100~40
Procyanidin B3 3-O-gallate100~70
Procyanidin B3 3',3''-di-O-gallate100~50

Data is estimated from the graphical representation in the source.

Experimental Protocols

Synthesis of Procyanidin B3-3-O-gallate and 3,3″-di-O-gallate[4]

A key step in studying the activity of specific procyanidin derivatives is their stereoselective synthesis. A common method involves the condensation of a benzylated catechin-3-O-gallate electrophile with a nucleophile, such as catechin or catechin-3-O-gallate. This reaction is carefully controlled to produce the desired dimer gallates in good yields. The protective benzyl groups are subsequently removed to yield the final products.

DPPH Radical Scavenging Activity Assay[4]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity is a common method to assess antioxidant potential. A solution of DPPH in ethanol is mixed with the test compound at various concentrations. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time. The concentration of the compound that scavenges 50% of the DPPH radicals (SC50) is then calculated.

DNA Polymerase α Inhibitory Activity Assay[4]

The inhibitory effect on DNA polymerase α is determined by measuring the incorporation of [³H]dTTP into activated calf thymus DNA in the presence of the enzyme and the test compound. The reaction mixture is incubated, and the radioactivity of the acid-insoluble fraction is measured using a liquid scintillation counter. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is calculated.

Cell Proliferation Assay[6]

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., human prostate PC-3 cells) is often evaluated using a cell counting kit. Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds. After a specific incubation period, a reagent such as WST-8 is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.

Visualizing the Structures and Pathways

Caption: Chemical structures of Procyanidin B-5, B-2, and B-3.

galloylation_effect Procyanidin Procyanidin Dimer MonoGallate Mono-O-gallate Procyanidin->MonoGallate + Galloyl group DiGallate Di-O-gallate MonoGallate->DiGallate + Galloyl group Activity Biological Activity (e.g., Antioxidant, Antitumor) MonoGallate->Activity Increased DiGallate->Activity Further Increased

Caption: Effect of galloylation on the biological activity of procyanidin dimers.

Discussion and Future Directions

The available evidence strongly suggests that the biological activity of this compound is significantly influenced by its stereochemistry and the presence of the two galloyl groups. Based on studies of related procyanidin dimers, it is reasonable to hypothesize that:

  • Galloylation is a key determinant of activity: The presence of two galloyl groups in this compound likely confers potent antioxidant and antitumor activities, potentially exceeding those of its non-galloylated or mono-galloylated counterparts.

  • The stereochemistry of the flavan-3-ol units matters: While the impact on radical scavenging may be minimal, the epicatechin composition of Procyanidin B-5 could lead to different specificities and potencies in various biological assays compared to catechin-containing dimers like Procyanidin B3. The 3β-hydroxy stereochemistry of catechin has been shown to be important for certain activities, such as Maillard reaction inhibition.[5]

  • The 4→6 linkage may influence conformation and activity: The less common 4→6 interflavan linkage in Procyanidin B-5, compared to the 4→8 linkage in many other procyanidins, will result in a different three-dimensional structure. This altered conformation could affect how the molecule interacts with biological targets such as enzymes and receptors, leading to a unique activity profile.

To definitively elucidate the role of stereochemistry in the activity of this compound, further research is imperative. The stereoselective synthesis of all possible stereoisomers of this compound and their systematic evaluation in a range of biological assays would provide invaluable data for drug development and a deeper understanding of the structure-activity relationships within this important class of natural products. Such studies would enable a direct comparison of the effects of the flavan-3-ol unit composition and the interflavan linkage position on the therapeutic potential of these compounds.

References

Safety Operating Guide

1,1'-((2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,6'-bi-2H-1-benzopyran)-3,3'-diyl) bis(3,4,5-trihydroxybenzoate) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of Theaflavin-3,3'-digallate: A Guide for Laboratory Professionals

Essential Safety and Disposal Procedures for 1,1'-((2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,6'-bi-2H-1-benzopyran)-3,3'-diyl) bis(3,4,5-trihydroxybenzoate), commonly known as Theaflavin-3,3'-digallate.

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Theaflavin-3,3'-digallate (CAS Number: 30462-35-2), a major polyphenol found in black tea. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1]

Hazard and Safety Information

According to safety data sheets, Theaflavin-3,3'-digallate presents a low hazard profile. However, standard laboratory precautions should always be observed.

Hazard ClassificationRatingSource
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS-ratings Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class 1 (Slightly hazardous for water)

Experimental Protocols: Disposal Procedures

The primary recommendation for the disposal of Theaflavin-3,3'-digallate is to use a licensed, professional waste disposal company.[1] This ensures compliance with all federal, state, and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling Theaflavin-3,3'-digallate for disposal, ensure you are wearing appropriate personal protective equipment:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial. Do not mix Theaflavin-3,3'-digallate waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.

  • Solid Waste:

    • Collect un-used solid Theaflavin-3,3'-digallate and contaminated materials (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed container.[2]

    • The container should be labeled as "Non-hazardous Solid Chemical Waste" and include the chemical name: "Theaflavin-3,3'-digallate".

  • Liquid Waste (Solutions):

    • Collect solutions of Theaflavin-3,3'-digallate in a dedicated, sealed, and shatter-proof waste container.

    • If the solvent is flammable (e.g., ethanol, DMSO), the waste should be treated as flammable liquid waste.[3]

    • Label the container clearly with the chemical name and the solvent used.

    • While the substance is considered only slightly hazardous to water, do not pour large quantities or undiluted product into the sewage system. For very small, dilute aqueous solutions, consult your local and institutional regulations, as disposal down the drain with copious amounts of water may be permissible in some jurisdictions. However, the most prudent approach is to collect it as chemical waste.

Step 3: Storage of Waste

Store the sealed waste containers in a designated and properly ventilated waste accumulation area, away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.[4] Always follow your institution's specific procedures for waste pickup requests.

Step 5: Disposal of Contaminated Items

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with Theaflavin-3,3'-digallate should be placed in a designated sharps container.

  • Labware: Reusable labware should be decontaminated by washing with an appropriate solvent and then with soap and water.

  • PPE: Used gloves and other disposable PPE should be disposed of as solid laboratory waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Theaflavin-3,3'-digallate.

start Start: Disposal of Theaflavin-3,3'-digallate identify_form Identify the form of the waste start->identify_form solid_waste Solid Waste (Pure compound, contaminated items) identify_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid chemical waste solid_waste->collect_solid identify_solvent Identify the solvent liquid_waste->identify_solvent store_waste Store waste in a designated accumulation area collect_solid->store_waste aqueous_solution Aqueous Solution identify_solvent->aqueous_solution Water organic_solvent Organic Solvent identify_solvent->organic_solvent e.g., Ethanol, DMSO collect_aqueous Collect in a labeled, sealed container for aqueous chemical waste aqueous_solution->collect_aqueous collect_organic Collect in a labeled, sealed container for organic solvent waste organic_solvent->collect_organic collect_aqueous->store_waste collect_organic->store_waste contact_disposal Contact EHS or licensed waste disposal company for pickup store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

References

Personal protective equipment for handling 1,1'-((2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,6'-bi-2H-1-benzopyran)-3,3'-diyl) bis(3,4,5-trihydroxybenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: 1,1'-((2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,6'-bi-2H-1-benzopyran)-3,3'-diyl) bis(3,4,5-trihydroxybenzoate) Common Name: Theaflavin-3,3'-digallate Synonyms: TF3, TFDG CAS Number: 30462-35-2

This document provides essential safety and logistical information for handling Theaflavin-3,3'-digallate in a laboratory setting. While some safety data sheets (SDS) indicate that this substance is not classified as hazardous, it is best practice to follow standard laboratory safety procedures to minimize any potential risks. One SDS suggests that the substance may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause irritation to the respiratory tract, skin, and eyes.[1]

Personal Protective Equipment (PPE)

Adherence to the following personal protective equipment guidelines is recommended to ensure the safety of laboratory personnel.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.[1]
Skin Protection Standard laboratory coat and disposable glovesPrevents skin contact with the chemical.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.Minimizes inhalation of airborne particles.[1]

Operational and Disposal Plan

A systematic approach to handling, from preparation to disposal, is crucial for laboratory safety and efficiency.

Handling Procedures:

  • Preparation:

    • Ensure a clean and organized workspace.

    • Confirm that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling the Solid:

    • Handle in a well-ventilated area to avoid dust formation.[2]

    • Weigh the required amount of Theaflavin-3,3'-digallate carefully.

    • Avoid creating dust during transfer.[1]

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • For dissolution, sonication may be required for solvents like DMSO and Ethanol.[3]

    • If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[4]

Storage:

  • For long-term storage, keep the solid powder at -20°C in a tightly sealed container, protected from light and air.[4][5] The solid is stable for at least 3 years under these conditions.[5]

  • Solutions can be stored at -80°C for up to one year.[5]

Disposal Plan:

  • Dispose of waste material in accordance with federal, state, and local regulations.[1]

  • It is recommended to use a licensed professional waste disposal service for the disposal of unused product.[1]

  • Do not allow the product to enter drains or waterways.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₄₃H₃₂O₂₀[6]
Molecular Weight 868.7 g/mol [6]
Appearance Crystalline solid[6]
Storage Temperature -20°C[6]
Solubility DMSO: 10 mg/mL[6]Ethanol: 10 mg/mL[6]DMF: 25 mg/mL[6]

Experimental Workflow

Safe_Handling_Workflow Safe Handling Workflow for Theaflavin-3,3'-digallate cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don PPE (Lab Coat, Gloves, Goggles) prep_area->don_ppe Proceed spill_kit 3. Ensure Spill Kit is Accessible don_ppe->spill_kit Proceed weigh 4. Weigh Compound in Ventilated Area spill_kit->weigh Begin Handling dissolve 5. Prepare Solution (Add Solvent to Solid) weigh->dissolve Proceed store 6. Store at -20°C (Solid) or -80°C (Solution) dissolve->store After Use dispose 7. Dispose of Waste via Licensed Service dissolve->dispose End of Experiment

References

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